molecular formula C6H10O4 B7770166 Ethylene glycol diacetate CAS No. 27252-83-1

Ethylene glycol diacetate

Cat. No.: B7770166
CAS No.: 27252-83-1
M. Wt: 146.14 g/mol
InChI Key: JTXMVXSTHSMVQF-UHFFFAOYSA-N
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Description

Ethylene Glycol Diacetate (EGDA, CAS 111-55-7) is a high-boiling-point, environmentally friendly solvent of significant interest in industrial and materials science research . Its key properties include a boiling point of 186-187 °C, a density of 1.104 g/mL, and high water solubility of 160 g/L at 20 °C, making it a versatile component in experimental formulations . In research applications, EGDA is pivotal as a solvent and plasticizer in the development of coatings, printing inks, and adhesives, where it enhances flexibility and workability . It is particularly valuable in resin chemistry, acting as a binder, cross-linking agent, and solvent in formulations for foundry cores and molds, prized for its lower toxicity profile compared to alternative binders . Furthermore, EGDA serves as a safer research alternative for replacing solvents like cyclohexanone, isophorone, and propylene glycol methyl ether acetate (PMA) in various applications . The global market for EGDA is projected to grow steadily, driven by demand from expanding end-use sectors such as paints & coatings, adhesives, and plastics, with a significant compound annual growth rate (CAGR) anticipated from 2023 to 2030 . A common synthesis method involves the direct acid-catalyzed esterification of ethylene glycol with acetic acid . This product is supplied for Research Use Only . It is expressly not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxyethyl acetate
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InChI

InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3
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InChI Key

JTXMVXSTHSMVQF-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCCOC(=O)C
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Molecular Formula

C6H10O4
Record name ETHYLENE GLYCOL DIACETATE
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Related CAS

27252-83-1
Record name Polyethylene glycol diacetate
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DSSTOX Substance ID

DTXSID0026880
Record name 1,2-Ethanediol diacetate
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Molecular Weight

146.14 g/mol
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Physical Description

Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191 °F. Boiling point 369 °F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins., Dry Powder; Liquid, Colorless liquid; [Hawley]
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Boiling Point

367 to 369 °F at 760 mmHg (NTP, 1992), 190-191 °C
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Flash Point

205 °F (NTP, 1992), 191 °F (88 °C) (CLOSED CUP), 215-255 °F (open cup)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ETHER, SOL IN ... ETHANOL AND ACETONE, 16.4% IN WATER AT 20 °C, Water solubility = 1.78X10+5 mg/l at 24.5 °C
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Density

1.104 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.104, Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C
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Vapor Density

5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.0 (AIR= 1)
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Vapor Pressure

0.4 mmHg at 68 °F ; 1 mmHg at 100.9 °F; 760 mmHg at 374.9 °F (NTP, 1992), 0.07 [mmHg], Vapor pressure: 0.4 mm Hg @ 20 °C, 7.74X10-2 mm Hg at 25 °C
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Color/Form

COLORLESS LIQ

CAS No.

111-55-7
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Record name Glycol diacetate
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Melting Point

-24 °F (NTP, 1992), -31 °C
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Foundational & Exploratory

An In-depth Technical Guide to Ethylene Glycol Diacetate: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol diacetate (EGDA), systematically named 2-acetyloxyethyl acetate (B1210297), is a diester of ethylene glycol and acetic acid.[1][2] It is a colorless, combustible liquid with a mild, pleasant odor.[1][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of ethylene glycol diacetate, tailored for a scientific audience. All quantitative data are presented in structured tables for ease of comparison, and a detailed experimental protocol for its synthesis is provided.

Chemical Structure and Identification

This compound is characterized by the presence of two acetate groups ester-linked to an ethylene glycol backbone.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-acetyloxyethyl acetate[1]
Synonyms 1,2-Diacetoxyethane, Glycol diacetate, Ethylene diacetate, Ethylene acetate[1][2]
CAS Number 111-55-7[1][2]
Molecular Formula C6H10O4[1]
Molecular Weight 146.14 g/mol [1]
SMILES CC(=O)OCCOC(=O)C[1]
InChI Key JTXMVXSTHSMVQF-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound make it a versatile solvent and chemical intermediate.

Table 2: Physical Properties of this compound

PropertyValue
Appearance Colorless liquid[1]
Odor Mild, pleasant[1]
Melting Point -41 °C (-41.8 °F)[4]
Boiling Point 190.5 °C (374.9 °F) at 760 mmHg[5]
Density 1.104 g/mL at 20 °C[6]
Solubility Soluble in alcohol, ether, benzene, acetone, carbon tetrachloride, acetic acid, and carbon disulfide.[5] Slightly soluble in water.
Vapor Pressure 0.2 mmHg at 20 °C[6]
Flash Point 88 °C (190.4 °F)[7]
Autoignition Temperature 482 °C (900 °F)[8]

Table 3: Chemical Reactivity of this compound

ReactivityDescription
Hydrolysis Can hydrolyze in the presence of strong acids or bases to form ethylene glycol and acetic acid.
Reaction with Acids Reacts with aqueous acids to liberate heat, forming alcohols and acids. Strong oxidizing acids may cause a vigorous, exothermic reaction.
Reaction with Caustic Solutions Interaction with caustic solutions generates heat.
Reaction with Alkali Metals and Hydrides Generates flammable hydrogen when reacted with alkali metals and hydrides.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of ethylene glycol with acetic acid using an acid catalyst.[9]

Materials:

  • Ethylene glycol

  • Glacial acetic acid

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus or similar setup for water removal

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethylene glycol and an excess of glacial acetic acid (a molar ratio of at least 1:2.2 is recommended).[10]

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1-1% of the total reactant mass).[10]

  • Esterification: Heat the reaction mixture to reflux (typically between 100-160 °C) with continuous stirring.[10] Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the diester. The reaction progress can be monitored by observing the amount of water collected.

  • Workup:

    • Once the theoretical amount of water has been collected, or the reaction ceases to produce more water, cool the mixture to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the excess acetic acid and any other volatile impurities using a rotary evaporator.

    • Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound. The fraction boiling at approximately 190 °C is collected.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretching vibrations.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Reactant1 Ethylene Glycol (C2H6O2) Product This compound (C6H10O4) Reactant1->Product Reactant2 Acetic Acid (CH3COOH) Reactant2->Product Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Product Heat (Reflux) Byproduct Water (H2O)

Caption: Synthesis of this compound.

Logical Relationships of this compound Properties

Properties_Relationship cluster_ID Identification cluster_PhysProp Physical Properties cluster_ChemProp Chemical Properties cluster_App Applications IUPAC IUPAC Name: 2-acetyloxyethyl acetate CAS CAS Number: 111-55-7 Formula Molecular Formula: C6H10O4 Appearance Appearance: Colorless Liquid Solvent Solvent Appearance->Solvent determine use as Intermediate Chemical Intermediate Appearance->Intermediate determine use as BoilingPoint Boiling Point: 190.5 °C BoilingPoint->Solvent determine use as BoilingPoint->Intermediate determine use as Density Density: 1.104 g/mL Density->Solvent determine use as Density->Intermediate determine use as Reactivity Reactivity: Ester Hydrolysis Reactivity->Solvent determine use as Reactivity->Intermediate determine use as Combustibility Combustibility: Combustible Liquid EGDA This compound EGDA->IUPAC is identified by EGDA->CAS is identified by EGDA->Formula is identified by EGDA->Appearance exhibits EGDA->BoilingPoint exhibits EGDA->Density exhibits EGDA->Reactivity shows EGDA->Combustibility shows

Caption: Properties of this compound.

Applications

This compound's properties make it a valuable compound in various industrial and research applications:

  • Solvent: It is an excellent solvent for a variety of resins, including nitrocellulose, cellulose (B213188) esters, and in the formulation of lacquers, enamels, and printing inks.[4] Its slow evaporation rate is beneficial for achieving good flow-out in coatings.[4]

  • Foundry Industry: It serves as a slow-release source of acetic acid, which acts as a hardener for silicate-based core binders in foundries.[4]

  • Chemical Intermediate: It is used as a precursor in the synthesis of other chemicals.

  • Other Uses: It finds application as a perfume fixative, in waterborne adhesives, and in some cleaning formulations.[4]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1] It may cause mild skin, eye, and respiratory tract irritation. It is important to use this chemical in a well-ventilated area and to wear appropriate personal protective equipment, including safety goggles and gloves. Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.

References

Ethylene Glycol Diacetate (CAS 111-55-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) glycol diacetate (EGDA), with the CAS number 111-55-7, is a diester of ethylene glycol and acetic acid.[1][2] It is a colorless, transparent liquid characterized by a mild, pleasant odor.[1][2] This document provides an in-depth technical overview of ethylene glycol diacetate, including its physicochemical properties, synthesis protocols, key applications, toxicological profile, and spectral data, tailored for a scientific audience.

Physicochemical Properties

This compound is a high-boiling, slow-evaporating solvent with excellent solvency for a variety of resins.[1] Its low volatility and pleasant odor make it a favorable choice in formulations where worker safety and comfort are priorities.[1] It is slightly soluble in water but fully miscible with most organic solvents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₄[1][2]
Molecular Weight 146.14 g/mol [1][2][3]
CAS Number 111-55-7[3]
Appearance Colorless, transparent liquid[1][2]
Odor Mild, pleasant[1][2]
Boiling Point 186-190 °C (367-374 °F)[1][2]
Melting Point -41 °C to -50 °C (-42 °F to -58 °F)[2]
Density 1.102 - 1.104 g/cm³ at 20 °C[1][2]
Vapor Pressure 0.2 mmHg at 20-25 °C[1][2]
Flash Point 83-88 °C (181.4-190.4 °F) (closed cup)[4]
Autoignition Temperature ~482 °C (900 °F)[4]
Refractive Index ~1.415 at 20 °C[5]
Solubility Slightly soluble in water; miscible with most organic solvents[2]

Synthesis of this compound

The primary industrial synthesis of this compound is through the direct esterification of ethylene glycol with acetic acid.[1][2] This reaction is typically catalyzed by an acid and results in the formation of this compound and water as a byproduct.[1]

Experimental Protocol: Direct Esterification

Objective: To synthesize this compound from ethylene glycol and acetic acid.

Materials:

  • Ethylene glycol (1 mole)

  • Acetic acid (2.2-3 moles, excess)[6]

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1% of total reactant mass)[1][6]

  • Azeotropic dehydrating agent (e.g., butyl acetate, 10-20% of total reactant mass)[6]

  • Round-bottom flask

  • Reflux condenser with Dean-Stark trap

  • Heating mantle

  • Distillation apparatus

Methodology:

  • Charge the round-bottom flask with ethylene glycol, acetic acid, p-toluenesulfonic acid, and butyl acetate.

  • Assemble the reflux apparatus with the Dean-Stark trap to remove the water formed during the reaction.

  • Heat the mixture to a reaction temperature of 100-160 °C and maintain reflux.[6] The progress of the reaction can be monitored by the amount of water collected.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Purify the crude product by fractional distillation.[7] Collect the fraction boiling between 180-190 °C.[7]

  • Characterize the final product for purity using analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

G Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Esterification Reaction cluster_2 Workup and Purification cluster_3 Analysis reactants Charge Reactants: - Ethylene Glycol - Acetic Acid - Catalyst (p-TSA) - Dehydrating Agent setup Assemble Reflux Apparatus with Dean-Stark Trap reactants->setup heat Heat to 100-160 °C setup->heat reflux Maintain Reflux & Collect Water heat->reflux monitor Monitor Reaction Progress reflux->monitor cool Cool Reaction Mixture monitor->cool distill Fractional Distillation cool->distill collect Collect Product Fraction (180-190 °C) distill->collect analyze Purity Analysis (GC, NMR) collect->analyze

Caption: A typical workflow for the laboratory synthesis of this compound.

Applications in Research and Development

This compound's properties make it a versatile compound in various industrial and research settings.[2] Its primary function is as a solvent, but it also serves as a chemical intermediate and a component in formulations.

  • Coatings and Inks: Its slow evaporation rate and high solvency for resins make it an excellent choice for improving the flow and leveling of coatings and inks, resulting in a smoother finish.[1][2]

  • Adhesives: It is used as a solvent in the production of water-based adhesives.[5]

  • Foundry: In the foundry industry, it acts as a core-binding resin.[5]

  • Chemical Synthesis: this compound can be used as an acyl donor for the in situ generation of peracetic acid in chemoenzymatic synthesis, such as in the production of caprolactone. It may also be a precursor for the enzymatic synthesis of poly(ethylene glutarate).

  • Pharmaceutical and Cosmetic Industries: Although less common, it can be used as a solvent for active pharmaceutical ingredients (APIs) or as a carrier for fragrances in cosmetics, owing to its mild odor and low toxicity.[2][9]

G Applications of this compound cluster_properties Key Properties cluster_applications Applications egda This compound prop1 Slow Evaporation Rate egda->prop1 prop2 High Solvency Power egda->prop2 prop3 Low Odor & Toxicity egda->prop3 prop4 Chemical Reactivity egda->prop4 app1 Coatings & Inks prop1->app1 prop2->app1 app2 Adhesives prop2->app2 app5 Pharmaceuticals & Cosmetics prop2->app5 prop3->app5 app3 Foundry Core Binding prop4->app3 app4 Chemical Intermediate prop4->app4

Caption: Relationship between the properties and applications of this compound.

Safety and Toxicology

This compound exhibits low acute toxicity.[1] However, prolonged or repeated exposure may cause mild irritation to the skin and eyes.[10] Its toxicity in animal studies is primarily attributed to its metabolic conversion to ethylene glycol.[3] Ingestion of large amounts can lead to the formation of urinary oxalate (B1200264) crystals, a characteristic sign of ethylene glycol poisoning.[3]

Metabolic Pathway

In the body, this compound is expected to hydrolyze to ethylene glycol and acetic acid. Ethylene glycol is then metabolized in the liver by alcohol dehydrogenase to glycoaldehyde, which is further oxidized to glycolic acid, glyoxylic acid, and finally oxalic acid.[11][12] The accumulation of glycolic acid is the main cause of metabolic acidosis, while oxalic acid can precipitate as calcium oxalate crystals, leading to renal damage.[11][13]

G Metabolic Pathway of Ethylene Glycol EGDA This compound EG Ethylene Glycol EGDA->EG Hydrolysis Glycoaldehyde Glycoaldehyde EG->Glycoaldehyde Alcohol Dehydrogenase Glycolic_Acid Glycolic Acid (Causes Metabolic Acidosis) Glycoaldehyde->Glycolic_Acid Aldehyde Dehydrogenase Glyoxylic_Acid Glyoxylic Acid Glycolic_Acid->Glyoxylic_Acid Oxalic_Acid Oxalic Acid Glyoxylic_Acid->Oxalic_Acid Calcium_Oxalate Calcium Oxalate Crystals (Causes Renal Damage) Oxalic_Acid->Calcium_Oxalate

Caption: The metabolic pathway of ethylene glycol, the primary metabolite of EGDA.

Spectral Data

The structural confirmation of this compound can be achieved through various spectroscopic methods.

Table 2: Spectral Data for this compound

TechniqueKey Peaks/SignalsReference(s)
¹H NMR (CDCl₃)δ (ppm): ~2.08 (s, 6H, 2 x CH₃), ~4.23 (s, 4H, 2 x CH₂)[14][15]
¹³C NMR (CDCl₃)δ (ppm): ~20.9 (CH₃), ~62.3 (CH₂), ~170.8 (C=O)[16]
FTIR (liquid film)ν (cm⁻¹): ~1740 (C=O stretch), ~1240 (C-O stretch), ~1040 (C-O stretch)[17]
Mass Spec (EI) m/z: 43 (base peak), 86, 73, 116[18][19]

Conclusion

This compound is a versatile and industrially significant solvent and chemical intermediate with a favorable safety profile for many applications. Its well-defined physicochemical properties and straightforward synthesis make it a valuable compound for researchers and professionals in coatings, adhesives, and chemical synthesis. A thorough understanding of its properties, synthesis, and metabolic fate is crucial for its safe and effective use in various scientific and industrial endeavors.

References

Spectroscopic Data of Ethylene Glycol Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethylene (B1197577) glycol diacetate, a widely used solvent and chemical intermediate. The information presented herein is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for ethylene glycol diacetate, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methyl and methylene (B1212753) protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.08Singlet6HMethyl protons (2 x -COCH₃)
~4.28Singlet4HMethylene protons (-OCH₂CH₂O-)
¹³C NMR Spectroscopic Data.[1][2]

The ¹³C NMR spectrum shows three signals, corresponding to the carbonyl, methylene, and methyl carbons.

Chemical Shift (δ) ppmAssignment
~170.7Carbonyl carbon (-C=O)
~62.3Methylene carbon (-OCH₂)
~20.8Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band due to the carbonyl stretch of the ester groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2960MediumC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1240StrongC-O stretch (ester)
~1040StrongC-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique for volatile compounds like this compound. The fragmentation pattern provides valuable structural information.[1][2]

Mass-to-Charge Ratio (m/z)Relative AbundanceAssignment
43High[CH₃CO]⁺ (Base Peak)
87Moderate[M - OCOCH₃]⁺
103Low[M - CH₃CO]⁺
146Low[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

4.1.1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

4.1.2. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

4.2.1. Sample Preparation (Neat Liquid):

  • Place a drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • Carefully place a second salt plate on top to create a thin liquid film.[3]

  • Ensure there are no air bubbles trapped between the plates.

4.2.2. Data Acquisition:

  • Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

4.3.1. Sample Introduction:

  • For a pure liquid sample, a direct insertion probe or a gas chromatography (GC) inlet can be used.

  • If using GC-MS, dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC.

4.3.2. Data Acquisition:

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[1][4]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

  • A detector records the abundance of each ion.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_results Results Sample Liquid Sample (this compound) Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Create Thin Film between Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (for GC-MS) Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectrometer Prep_IR->Acquire_IR Acquire_MS GC-MS System Prep_MS->Acquire_MS Analyze_NMR Process FID (FT, Phasing, Baseline) Acquire_NMR->Analyze_NMR Analyze_IR Generate Spectrum (Absorbance vs. Wavenumber) Acquire_IR->Analyze_IR Analyze_MS Generate Mass Spectrum (Abundance vs. m/z) Acquire_MS->Analyze_MS Result_NMR ¹H and ¹³C NMR Spectra Analyze_NMR->Result_NMR Result_IR IR Spectrum Analyze_IR->Result_IR Result_MS Mass Spectrum Analyze_MS->Result_MS

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of Ethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethylene (B1197577) glycol diacetate. It details the expected spectral data, a thorough experimental protocol for data acquisition, and visualizations to aid in understanding the molecular structure and the principles of the NMR experiment.

Data Presentation: ¹H NMR Spectral Data of Ethylene Glycol Diacetate

Due to the symmetrical nature of this compound (ethane-1,2-diyl diacetate), its ¹H NMR spectrum is characterized by its simplicity, displaying two distinct signals. The molecule possesses a plane of symmetry through the central carbon-carbon bond, rendering the two methyl groups chemically equivalent and the two methylene (B1212753) groups also chemically equivalent. Consequently, each set of equivalent protons gives rise to a single resonance signal. As there are no adjacent, non-equivalent protons, these signals appear as singlets.

The following table summarizes the anticipated quantitative data for the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shift values are based on established ranges for protons in similar chemical environments within ester functional groups.

Signal AssignmentChemical Shift (δ) (ppm)MultiplicityIntegration
Methyl Protons (-COCH₃)~2.0 - 2.1Singlet6H
Methylene Protons (-OCH₂-)~4.2 - 4.3Singlet4H

Note: The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.

Interpretation of the Spectrum

The signal appearing at approximately 2.0-2.1 ppm is attributed to the six equivalent protons of the two methyl groups. These protons are adjacent to a carbonyl group (C=O), which deshields them, causing them to resonate in this characteristic downfield region for acetate (B1210297) esters.

The signal at approximately 4.2-4.3 ppm corresponds to the four equivalent protons of the two methylene groups. These protons are bonded to a carbon that is, in turn, attached to an oxygen atom of the ester functional group. The electronegativity of the oxygen atom strongly deshields these protons, resulting in a significant downfield shift.

Experimental Protocols

A detailed methodology for acquiring the ¹H NMR spectrum of this compound is provided below. This protocol is a standard procedure for the analysis of liquid samples of small organic molecules.

1. Sample Preparation:

  • Materials: this compound, deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (0.03-0.05% v/v), NMR tube (5 mm diameter), pipette, and a clean, dry vial.

  • Procedure:

    • In a clean, dry vial, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS.

    • Ensure the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Carefully transfer the solution into a 5 mm NMR tube to a depth of approximately 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).

  • Procedure:

    • Insert the NMR tube into a spinner turbine and adjust its position for optimal homogeneity.

    • Place the sample into the NMR spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve a high degree of homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • Set the acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

      • Pulse angle: 30-90 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be adjusted based on sample concentration)

    • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Software: Use the spectrometer's software (e.g., TopSpin, VnmrJ) or a dedicated NMR processing program.

  • Procedure:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons contributing to each peak.

    • Identify and label the chemical shifts of the peaks.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure and proton environments of this compound, as well as a generalized workflow for ¹H NMR spectroscopy.

Caption: Chemical structure of this compound with equivalent proton environments highlighted.

NMR_Workflow start Sample Preparation (Dissolve in Deuterated Solvent) acquisition Data Acquisition (Place in Spectrometer, Lock, Shim, Acquire FID) start->acquisition processing Data Processing (Fourier Transform, Phasing, Calibration) acquisition->processing analysis Spectral Analysis (Integration, Peak Picking, Structure Elucidation) processing->analysis

Caption: A simplified workflow for a typical ¹H NMR experiment.

13C NMR chemical shifts for ethylene glycol diacetate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the 13C NMR chemical shifts of ethylene (B1197577) glycol diacetate is presented in this technical guide, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the molecular structure with its corresponding chemical shifts.

13C NMR Spectral Data for Ethylene Glycol Diacetate

The 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound exhibits distinct signals for the carbonyl and methylene (B1212753) carbons. Due to the molecule's symmetry, only two unique carbon environments are observed. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms.

Below is a summary of the reported , recorded in deuterated chloroform (B151607) (CDCl3).

Carbon AtomChemical Shift (ppm)
Carbonyl (C=O)~170.7
Methylene (CH2)~62.3
Methyl (CH3)~20.8

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of a small organic molecule such as this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

  • Sample Purity: Ensure the this compound sample is of high purity (e.g., 99%) to avoid interference from impurity signals.[1]

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for nonpolar organic compounds like this compound.[1][2]

  • Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.[3] A solution of 20-50 mg of the analyte in approximately 0.6 mL of deuterated solvent is recommended.[2]

  • Procedure:

    • Accurately weigh the desired amount of this compound.[2]

    • Dissolve the sample in the deuterated solvent within a clean vial.[2] Gentle vortexing or sonication can aid in complete dissolution.[2]

    • If any solid particles are present, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.[3]

    • The final volume of the solution in the NMR tube should be between 0.5 and 0.6 mL.[3]

    • Cap the NMR tube securely to prevent solvent evaporation.[2]

    • Wipe the exterior of the NMR tube with a lint-free tissue to remove any contaminants before inserting it into the spectrometer.[3]

NMR Spectrometer Setup and Data Acquisition

The following steps outline a general procedure for setting up an NMR spectrometer for 13C NMR data acquisition.[2][4][5]

  • Instrument Initialization: Insert the sample into the spectrometer's magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl3) to maintain a stable magnetic field.[2][4]

  • Tuning and Matching: The NMR probe is tuned to the 13C frequency to optimize signal detection.[2][4]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp spectral lines.[2][4]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for a simple 13C spectrum.[4]

    • Spectral Width: A wide spectral width (e.g., 250 ppm) should be set to ensure all carbon signals are captured.[4]

    • Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended for good digital resolution.[4]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient.[4]

    • Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is often required compared to 1H NMR. The exact number will depend on the sample concentration.[4]

  • Data Acquisition: The experiment is initiated to collect the Free Induction Decay (FID) signal.

Data Processing
  • Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated. For spectra recorded in CDCl3, the solvent peak is typically set to 77.0 ppm.[6]

  • Peak Picking: The chemical shifts of the peaks of interest are identified and labeled.

Visualization of this compound Structure and 13C NMR Shifts

The following diagram illustrates the chemical structure of this compound with its carbon atoms labeled according to their respective 13C NMR chemical shifts.

Ethylene_Glycol_Diacetate_NMR cluster_0 C1 C H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 C2 C C1->C2 shift1 δ ≈ 20.8 ppm C1->shift1 O1 O C2->O1 O2 O C2->O2 shift2 δ ≈ 170.7 ppm C2->shift2 C3 C O2->C3 H4 H C3->H4 H5 H C3->H5 C4 C C3->C4 shift3 δ ≈ 62.3 ppm C3->shift3 H6 H C4->H6 H7 H C4->H7 O3 O C4->O3 C4->shift3 C5 C O3->C5 O4 O C5->O4 C6 C C5->C6 C5->shift2 H8 H C6->H8 H9 H C6->H9 H10 H C6->H10 C6->shift1

Caption: Structure of this compound with 13C NMR assignments.

References

An In-Depth Technical Guide to the FT-IR Analysis of Ethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of ethylene (B1197577) glycol diacetate. It details the characteristic vibrational frequencies, experimental protocols for obtaining high-quality spectra, and a workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of this compound.

Introduction to FT-IR Spectroscopy of Ethylene Glycol Diacetate

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting FT-IR spectrum is a unique fingerprint of the molecule, providing valuable qualitative and quantitative information.

This compound (C₆H₁₀O₄) is the diester of ethylene glycol and acetic acid. Its structure contains two ester functional groups, which give rise to characteristic and intense absorption bands in the infrared spectrum. The key vibrational modes to be expected include C=O stretching, C-O stretching, and various C-H bending and stretching vibrations.

Experimental Protocols

The following is a detailed methodology for acquiring a high-quality FT-IR spectrum of liquid this compound.

Instrumentation and Materials
  • FT-IR Spectrometer: A standard FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Sample Cell: For liquid samples, either a demountable cell with sodium chloride (NaCl) or potassium bromide (KBr) windows or an Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond, zinc selenide) can be used. The ATR method is often preferred for its simplicity and minimal sample preparation.

  • Sample: Pure this compound.

  • Solvent for Cleaning: Isopropanol (B130326) or acetone.

  • Lens Paper: For cleaning the sample cell windows or ATR crystal.

Sample Preparation and Data Acquisition

Method 1: Transmission Spectroscopy using NaCl/KBr Plates

  • Cell Preparation: Ensure the NaCl or KBr plates are clean and dry. Handle them only by the edges to avoid contamination from fingerprints.

  • Sample Application: Place a small drop of this compound onto the center of one plate.

  • Cell Assembly: Carefully place the second plate on top of the first, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Mounting: Secure the plates in the spectrometer's sample holder.

  • Background Spectrum: Run a background scan with the empty, clean plates in the beam path. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and H₂O) and the cell windows.

  • Sample Spectrum: Acquire the spectrum of the this compound sample. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range is typically 4000 cm⁻¹ to 400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a soft tissue dampened with a suitable solvent like isopropanol and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum: Acquire the sample spectrum using the same parameters as for the transmission method (16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Data Presentation: Characteristic FT-IR Absorption Bands of this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. The exact peak positions may vary slightly depending on the sample state and the spectrometer.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2960 - 2850C-H stretching (alkane)Medium
~1740C=O stretching (ester carbonyl)Strong
~1450C-H bending (CH₂ scissoring)Medium
~1370C-H bending (CH₃ umbrella)Medium
~1240C-O stretching (ester, asymmetric)Strong
~1040C-O stretching (ester, symmetric)Strong

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow of an FT-IR analysis, from initial sample preparation to final data interpretation.

FTIR_Workflow cluster_prep Sample and Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Obtain this compound Sample Clean_Cell Clean Sample Cell (NaCl/ATR) Background Acquire Background Spectrum Clean_Cell->Background Load_Sample Load Sample onto Cell/ATR Background->Load_Sample Acquire_Spectrum Acquire Sample Spectrum Load_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Assign_Vibrations Assign Vibrational Modes Identify_Peaks->Assign_Vibrations Final_Report Generate Final Report Assign_Vibrations->Final_Report

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of ethylene (B1197577) glycol diacetate. The information presented herein is essential for the accurate identification and characterization of this compound in complex matrices, a critical aspect of research, quality control, and safety assessment in the pharmaceutical and chemical industries. This document outlines the core fragmentation pathways, presents quantitative data from mass spectral analysis, and provides detailed experimental protocols.

Core Fragmentation Analysis

Ethylene glycol diacetate (C6H10O4, MW: 146.14 g/mol ), upon electron ionization (EI) mass spectrometry, undergoes characteristic fragmentation, yielding a series of diagnostic ions. The fragmentation is primarily dictated by the presence of the two ester functional groups.

The initial event is the ionization of the molecule, typically through the loss of a non-bonding electron from one of the oxygen atoms, to form the molecular ion (M•+). Although the molecular ion peak at m/z 146 may be observed, it is often of low intensity due to the facile fragmentation of the ester linkages.

The major fragmentation pathways include:

  • α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. A key fragmentation is the loss of an acetoxy radical (•OCH3CO) or an acetyl radical (•CH3CO) to form characteristic ions.

  • McLafferty Rearrangement: While less prominent for this specific molecule due to the absence of a sufficiently long alkyl chain with a γ-hydrogen, it is a common fragmentation pathway for larger esters.

  • Cleavage of the Ethylene Bridge: Fragmentation can also occur at the C-C bond of the ethylene glycol backbone.

These processes lead to the formation of several key fragment ions that serve as a fingerprint for the identification of this compound.

Quantitative Mass Spectral Data

The following table summarizes the most significant ions observed in the electron ionization mass spectrum of this compound, along with their relative intensities. This data is crucial for the identification and quantification of the compound.

m/zRelative Intensity (%)Proposed Ion Structure
43100[CH3CO]+ (Acetyl Cation)
5910[CH3COO]+ (Acetoxy Cation)
6115[CH3O=CHOH]+
708[C4H6O]+•
8730[M - CH3CO]+
1035[M - CH3COO]+
146<1[C6H10O4]+• (Molecular Ion)

Key Fragmentation Pathways

The fragmentation of this compound is a cascade of events leading to the observed mass spectrum. The primary pathways are visualized in the diagram below.

Fragmentation_Pathways M This compound (m/z 146) ion_M [C6H10O4]+• (m/z 146) M->ion_M Ionization frag_87 [M - CH3CO]+ (m/z 87) ion_M->frag_87 Loss of •CH3CO frag_103 [M - CH3COO]+ (m/z 103) ion_M->frag_103 Loss of •CH3COO frag_61 [CH3O=CHOH]+ (m/z 61) ion_M->frag_61 Rearrangement & Cleavage frag_43 [CH3CO]+ (m/z 43) frag_87->frag_43 Further Fragmentation

Caption: Proposed fragmentation pathways of this compound.

Experimental Protocols

The following provides a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as methanol (B129727) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (for complex matrices): For samples where this compound is a component in a complex mixture (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless for low concentrations, Split (e.g., 50:1) for higher concentrations.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 35-200.

  • Scan Mode: Full scan.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standard Standard Preparation prep_extraction Sample Extraction (if needed) gc_injection GC Injection prep_extraction->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization EI Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection (m/z 35-200) ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Spectral Interpretation & Quantification data_acquisition->data_analysis

Caption: General experimental workflow for GC-MS analysis.

This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The detailed fragmentation data and standardized protocols will aid researchers and scientists in the confident identification and characterization of this compound across various applications.

Physical properties of ethylene glycol diacetate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethylene (B1197577) Glycol Diacetate

This guide provides a comprehensive overview of the key physical properties of ethylene glycol diacetate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized experimental methodologies.

Physical Properties of this compound

This compound, also known as ethylene diacetate or glycol diacetate, is a colorless liquid with a mild, pleasant odor.[1][2][3] It serves as a slow-evaporating solvent in various industrial applications, including coatings, inks, and resins.[2][3][4][5][6]

Quantitative Data Summary

The boiling point and density of this compound from various sources are summarized below. The slight variations in reported values can be attributed to differences in measurement techniques and sample purity.

Physical PropertyValueConditions
Boiling Point 191 °C (376 °F)Not specified
190 °C (374 °F)Not specified
186-187 °C (367-369 °F)at 760 mmHg
Density 1.1050 - 1.1150 g/cm³Not specified
1.104 g/mLat 20 °C (68 °F)[1][2][7]
1.102 g/cm³at 20 °C
1.105 g/mLat 20 °C
1.128 g/mLat 25 °C
9.2 lb/galNot specified

Experimental Protocols

Accurate determination of physical properties is critical for chemical characterization and application. The following are standard methodologies for measuring the boiling point and density of liquids like this compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8]

1. Distillation Method: This is a common and accurate method for determining the boiling point of a pure liquid.[9]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

  • Procedure:

    • The liquid is placed in the distillation flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

    • The liquid is heated to a gentle boil.

    • As the liquid boils, its vapor travels into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

    • The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[9]

2. Micro-Boiling Point (Capillary) Method: This method is suitable when only a small amount of the substance is available.[10]

  • Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, and a heating bath (e.g., Thiele tube or aluminum block).[10][11]

  • Procedure:

    • A few drops of the liquid are placed in the small test tube.

    • The capillary tube is placed in the test tube with its open end down.

    • The apparatus is heated. Initially, a stream of air bubbles will be seen escaping from the capillary tube.

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the liquid has reached its boiling point.

    • The heating is stopped, and the apparatus is allowed to cool.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][10]

Density Determination

Density is defined as the mass of a substance per unit volume.

1. Direct Mass and Volume Measurement: This is a straightforward method for determining the density of a liquid.

  • Apparatus: A volumetric flask or graduated cylinder and a precision balance.[12][13]

  • Procedure:

    • The mass of a clean, dry empty measuring cylinder is accurately measured using the balance.[12][13]

    • A known volume of the liquid is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus.[12]

    • The measuring cylinder containing the liquid is reweighed to determine the mass of the liquid.[12]

    • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[14] For higher accuracy, measurements should be repeated and an average value calculated.[12]

Workflow Visualization

The logical flow for the experimental determination of these physical properties can be visualized as follows.

G cluster_0 Property Determination Workflow cluster_1 Boiling Point Determination cluster_2 Density Determination A Obtain Pure Sample of Ethylene Glycol Diacetate B Choose Method A->B F Measure Mass of Empty Container A->F C Distillation Method B->C Large Sample D Micro-Boiling (Capillary) Method B->D Small Sample E Record Stable Vapor Temperature C->E D->E G Add Known Volume of Liquid F->G H Measure Mass of Container + Liquid G->H I Calculate Mass of Liquid H->I J Calculate Density (Mass/Volume) I->J

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

Solubility of ethylene glycol diacetate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Ethylene (B1197577) Glycol Diacetate in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of ethylene glycol diacetate (EGDA) in a variety of organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other fields where EGDA is used as a solvent, plasticizer, or intermediate. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a visual representation of the factors influencing solubility.

Introduction to this compound

This compound (CAS No. 111-55-7), also known as ethylene diacetate or glycol diacetate, is a colorless liquid with a mild, fruity odor.[1][2] It is the diester of ethylene glycol and acetic acid. Due to its excellent solvency power, low volatility, and biodegradability, EGDA is widely used in coatings, inks, adhesives, and cleaning formulations.[2][3] A thorough understanding of its solubility in various organic solvents is crucial for its effective application in diverse chemical formulations.

Solubility Data

The solubility of a substance is dependent on the chemical nature of both the solute (EGDA) and the solvent, as well as on temperature and pressure. This compound, being an ester with two acetate (B1210297) groups, exhibits a degree of polarity that influences its solubility characteristics.[1]

Quantitative Solubility Data

Quantitative data on the solubility of this compound in organic solvents is not extensively available in publicly accessible literature. However, its solubility in water has been reported. The following table summarizes the available quantitative solubility data.

SolventTemperature (°C)SolubilityReference
Water20160 g/L[4][5]
Water2016.4 wt%[4]
Qualitative Solubility Information

While specific quantitative data is limited, several sources describe the miscibility or solubility of this compound in a range of organic solvents. "Miscible" implies that the two substances are soluble in each other in all proportions.

  • Alcohols: this compound is reported to be miscible with alcohols.[1][6]

  • Ethers: It is described as being miscible with ether.[7]

  • Ketones: EGDA is soluble in acetone.[7][8]

  • Aromatic Hydrocarbons: It is miscible with benzene.[3][5]

  • Oils: this compound is miscible with oils.[6]

  • Propylene (B89431) Glycol: It is reported to be poorly soluble in propylene glycol.[6]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of preparing a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath or incubator

  • Vials or flasks with secure caps

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent and solute)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The excess solute is necessary to ensure that a saturated solution is formed.

    • Place the vial in a temperature-controlled bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Equilibration and Sampling:

    • After the stirring period, turn off the stirrer and allow the undissolved solute to settle for several hours while maintaining the constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation of the solute.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Concentration Analysis:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a known volume of the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a calibrated Gas Chromatograph (GC) or another appropriate analytical method.

  • Calculation of Solubility:

    • From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in desired units, such as grams per 100 mL of solvent (g/100mL) or weight percentage (wt%).

Factors Influencing Solubility

The solubility of this compound is governed by several intermolecular forces and molecular properties. A diagram illustrating these relationships is provided below.

References

Ethylene glycol diacetate synonyms and alternative names.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethylene (B1197577) glycol diacetate, a versatile diester with significant applications across various scientific and industrial domains. This document collates essential information on its nomenclature, physicochemical properties, synthesis, and analytical methodologies, presented in a clear and accessible format to support research and development activities.

Nomenclature: Synonyms and Alternative Names

Ethylene glycol diacetate is known by a variety of names in scientific literature and commerce. A comprehensive list of these synonyms and alternative identifiers is provided in Table 1 to facilitate accurate identification and literature searches.

Table 1: Synonyms and Alternative Names for this compound

Identifier Type Name/Identifier Source
IUPAC Name 2-acetyloxyethyl acetate[1]
Common Synonyms 1,2-Diacetoxyethane[2][3][4]
Ethylene diacetate[2][3][4]
Glycol diacetate[2][3][4]
1,2-Ethanediol diacetate[1]
Ethanediol diacetate[1][5]
Ethylene diethanoate[1]
Ethylene acetate[1][5]
Ethylene glycol, diacetate[1]
ethane-1,2-diyl diacetate[1]
1,2-Ethanediol, 1,2-diacetate[1]
Trade/Other Names Aptex Donor H-plus[1]
EGDA[6]
CAS Registry Number 111-55-7[2]
EC Number 203-881-1[3]
RTECS Number KW4025000[7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. These properties are crucial for its application as a solvent, in formulations, and for safety considerations.

Table 2: Quantitative Physicochemical Data for this compound

Property Value Source
Molecular Formula C₆H₁₀O₄[2]
Molecular Weight 146.14 g/mol [2]
Appearance Colorless liquid[1]
Odor Mild, pleasant, fruity[1][5]
Boiling Point 190-191 °C (374-375.8 °F)[2][5]
Melting Point -41.5 °C (-42.7 °F)[5]
Density 1.104 g/cm³ at 20 °C[5]
Flash Point 88 °C (191 °F) Closed Cup[5]
Solubility in Water 160 g/L at 20 °C[8]
Vapor Pressure 0.2 mmHg at 25 °C[2]
Vapor Density 5.04 (Air = 1)[8]
logP (Octanol-Water Partition Coefficient) 0.10 - 0.38 (calculated)[1]
Autoignition Temperature 482 °C (900 °F)[5]

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via the esterification of ethylene glycol with acetic acid. Two established laboratory-scale methods are detailed below.

This is the most common method for synthesizing this compound.[9]

Reactants:

  • Ethylene Glycol (C₂H₆O₂)

  • Acetic Acid (CH₃COOH)

  • Acid Catalyst (e.g., p-toluenesulfonic acid)[10]

  • Azeotropic Dehydrating Agent (e.g., n-butyl acetate)[10]

Procedure:

  • Charge a reaction flask with ethylene glycol and acetic acid. A molar ratio of acetic acid to ethylene glycol of 2.2-3:1 is recommended.[10]

  • Add the acid catalyst (0.1-1% of the total reactant mass) and the azeotropic dehydrating agent (10-20% of the total reactant mass).[10]

  • Heat the mixture to a reaction temperature of 100-160 °C under reflux.[10]

  • Continuously remove the water generated during the reaction via azeotropic distillation to drive the equilibrium towards the product.

  • After the reaction is complete (as determined by the cessation of water formation or by analytical monitoring), cool the mixture.

  • The crude product is then purified by distillation to separate the this compound from unreacted starting materials and the catalyst.

An alternative method involves the reaction of ethylene dibromide with potassium acetate.[11]

Reactants:

  • Ethylene Dibromide

  • Glacial Acetic Acid

  • Potassium Acetate (freshly fused and finely pulverized)

Procedure:

  • In a 1-liter round-bottom flask fitted with a reflux condenser, combine 60 g of ethylene dibromide, 20 g of glacial acetic acid, and 60 g of finely pulverized, freshly fused potassium acetate.[11]

  • Heat the mixture to boiling and maintain reflux for 2-3 hours.[11]

  • Distill the crude this compound from the reaction mixture.

  • To the distillate, add an additional 60 g of ethylene dibromide and 80 g of fused, finely pulverized potassium acetate.[11]

  • Heat this new mixture to boiling and reflux for another 2-3 hours.[11]

  • Distill the crude product again and purify by fractional distillation. Collect the fraction boiling between 180-190 °C.[11]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the identification and quantification of this compound. While a specific, validated protocol for this compound was not found in the immediate search, a general method can be outlined based on standard procedures for analyzing glycols and their esters.[12][13]

Principle: The sample is injected into a gas chromatograph, where volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

General Procedure:

  • Sample Preparation: Depending on the matrix, sample preparation may involve dilution in a suitable solvent (e.g., hexane (B92381) or dichloromethane), extraction, or deproteinization for biological samples.[13] An internal standard should be added for accurate quantification.

  • GC Separation:

    • Injector: Split/splitless injector.

    • Column: A capillary column with a suitable stationary phase, such as a wax-based column (e.g., CP-WAX 52 CB) or a standard non-polar column (e.g., DB-5MS), is typically used.[12][14]

    • Oven Program: A temperature gradient is programmed to ensure the separation of this compound from other components in the sample.

  • MS Detection:

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions.

    • Detection Mode: The analysis can be performed in full scan mode for qualitative identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative accuracy.[15]

  • Data Analysis: The retention time and the mass spectrum of the peak corresponding to this compound are compared to those of a known standard for confirmation. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Synthesis Workflow: Direct Esterification

The following diagram illustrates the workflow for the synthesis of this compound via direct esterification.

Synthesis_Workflow Reactants Reactants: Ethylene Glycol Acetic Acid Catalyst Azeotropic Agent Reaction Esterification Reaction (100-160 °C, Reflux) Reactants->Reaction Distillation Azeotropic Distillation (Water Removal) Reaction->Distillation Continuous Purification Fractional Distillation Reaction->Purification Crude Product Distillation->Reaction Product Pure this compound Purification->Product GCMS_Workflow SamplePrep Sample Preparation (Dilution/Extraction) Injection GC Injection SamplePrep->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (Electron Impact) Separation->Ionization Detection MS Detection (Mass Analyzer) Ionization->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis

References

A Comprehensive Technical Guide to the Health and Safety of Ethylene Glycol Diacetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth health and safety information for the handling of ethylene (B1197577) glycol diacetate (EGDA) in a laboratory environment. The following sections detail the physical and chemical properties, potential hazards, safe handling and storage procedures, personal protective equipment recommendations, emergency protocols, and disposal considerations for EGDA.

Chemical and Physical Properties

Ethylene glycol diacetate, also known as 1,2-diacetoxyethane or glycol diacetate, is a colorless liquid with a mild, pleasant odor.[1][2] It is recognized for its utility as a solvent in various industrial applications, including in the manufacturing of perfumes, printing inks, lacquers, and resins.[1] While it is combustible, it requires some effort to ignite.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C6H10O4[1]
Molecular Weight 146.14 g/mol [1][2]
Appearance Colorless liquid[1][4]
Odor Mild, pleasant, fruity, or slight odor of ethyl acetate[1][3][5]
Boiling Point 186 - 190.9°C (369 - 375.6°F)[1][3][5]
Melting Point -41 to -50°C (-41.8 to -58°F)[2][3]
Flash Point 83 - 99°C (181.4 - 210.2°F) (closed cup)[4][5]
Autoignition Temperature 482°C (900°F)[4][5]
Density 1.104 g/cm³ at 20°C[2][5]
Vapor Pressure 0.2 mmHg at 25°C[2]
Solubility Slightly soluble in water; miscible with most organic solvents[2]
Lower Flammable Limit 1.6% by volume[1][4]
Upper Flammable Limit 8.4% by volume[1][4]

Hazard Identification and Toxicological Data

EGDA is classified as a combustible liquid and can cause irritation to the skin, eyes, and respiratory tract.[4][6] While acute toxicity is low, prolonged or repeated exposure should be avoided.[2] Animal studies suggest that its toxicity may be linked to its metabolic conversion to ethylene glycol, which can lead to the formation of urinary oxalate (B1200264) crystals and potential kidney damage in high-dose scenarios.[7]

Table 2: Toxicological Data for this compound

MetricValueSpecies
Oral LD50 6850 mg/kg[4][8]Rat
Dermal LD50 8480 µL/kg[4]Rabbit
Eye Irritation 500 mg (Mild)[4]Rabbit

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with EGDA in a laboratory setting.

3.1. Handling:

  • Work in a well-ventilated area to keep airborne concentrations low.[3][4]

  • Avoid contact with skin and eyes by using appropriate personal protective equipment.[3][4]

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • Ground all equipment when handling to prevent static discharge.[9][10]

  • Empty containers may retain product residue and should be handled with care.[4]

3.2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from sources of ignition.[4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is essential to protect laboratory personnel from the hazards of EGDA.

PPE_Selection_for_EGDA cluster_assessment Hazard Assessment cluster_ppe Required Personal Protective Equipment Task Task: Handling this compound Hazards Potential Hazards: - Skin/Eye Irritation - Inhalation of Vapors - Flammability Task->Hazards Identifies EyeProtection Eye Protection: Chemical safety goggles or face shield Hazards->EyeProtection HandProtection Hand Protection: Appropriate chemical-resistant gloves (e.g., Chloroprene) Hazards->HandProtection BodyProtection Body Protection: Lab coat or other protective clothing Hazards->BodyProtection RespiratoryProtection Respiratory Protection: Required if ventilation is inadequate or aerosols are generated Hazards->RespiratoryProtection Spill_Response_Workflow Spill Spill of this compound Occurs Evacuate Evacuate and Isolate Area (50m for small spills, 300m for large) Spill->Evacuate Ignition Eliminate All Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material (e.g., vermiculite, sand) PPE->Contain Collect Collect Absorbed Material into a suitable container using non-sparking tools Contain->Collect Dispose Dispose of Waste According to Regulations Collect->Dispose Lab_Safety_Workflow Plan Experiment Planning - Review SDS - Conduct Risk Assessment Prepare Preparation - Assemble Materials - Ensure Ventilation is On - Don PPE Plan->Prepare Execute Execution of Experiment - Handle EGDA in a designated area - Keep containers closed when not in use Prepare->Execute Cleanup Post-Experiment Cleanup - Decontaminate surfaces - Properly label and store EGDA Execute->Cleanup Waste Waste Disposal - Segregate and dispose of waste according to institutional protocols Cleanup->Waste

References

An In-depth Technical Guide to the Thermal Stability of Ethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of ethylene (B1197577) glycol diacetate (EGDA), a widely used solvent and chemical intermediate. Understanding the thermal properties of EGDA is crucial for its safe handling, storage, and application in various industrial and research settings, including in the development of pharmaceutical formulations. This document compiles available data on its thermal decomposition, outlines potential hazards, and provides standardized methodologies for its thermal analysis.

Core Thermal Properties

Ethylene glycol diacetate is a colorless liquid with a mild, pleasant odor.[1][2] It is recognized for its high boiling point and slow evaporation rate, making it a valuable solvent in coatings, inks, and adhesives.[3] While generally stable under normal conditions, exposure to high temperatures can lead to decomposition.

A summary of the key quantitative thermal stability parameters for this compound is presented in Table 1.

Table 1: Thermal Properties of this compound

PropertyValueReference(s)
Boiling Point186 - 191 °C[2][4]
Flash Point82 - 88 °C[5][6]
Autoignition Temperature481 - 482 °C[4][5][6]
Melting Point-41 °C[7]
DecompositionEmits acrid smoke and fumes upon heating to decomposition.[1][8]

Hazardous Decomposition and Incompatibilities

Upon decomposition due to excessive heat, this compound can emit acrid smoke and irritating fumes.[1][8] The primary hazardous decomposition products formed under fire conditions are carbon monoxide (CO) and carbon dioxide (CO2).[5]

EGDA is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with strong oxidizing acids can lead to a vigorous exothermic reaction that may ignite the reaction products.[1][8] It can also react with aqueous acids to generate heat, and interaction with caustic solutions will also produce heat.[1][8]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the onset of decomposition, the temperature ranges of decomposition events, and the residual mass.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of controlled heating rates, and a system for controlling the atmosphere (e.g., nitrogen, air).

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • A controlled heating program is set, for example, a linear ramp from ambient temperature to 500 °C at a heating rate of 10 °C/min.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • The initial decomposition temperature (T_onset), often determined by the intersection of the baseline with the tangent of the decomposition step.

    • The temperature of maximum decomposition rate (T_peak), identified from the peak of the derivative of the TGA curve (DTG curve).

    • The percentage of mass loss at different temperature intervals.

    • The final residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and decomposition, providing information on the energetics of these processes.

Objective: To determine the enthalpy changes associated with the thermal decomposition of this compound.

Apparatus: A differential scanning calorimeter with a furnace and a system for controlled heating and cooling.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen).

    • A temperature program is established, similar to the TGA method, for instance, heating from ambient temperature to 400 °C at a rate of 10 °C/min.

  • Data Acquisition: The instrument records the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Endothermic or exothermic peaks corresponding to thermal events.

    • The onset temperature and peak temperature of these events.

    • The enthalpy change (ΔH) of the decomposition, calculated by integrating the area under the decomposition peak.

Workflow for Thermal Stability Assessment

The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_0 Initial Assessment cluster_1 Experimental Analysis cluster_2 Data Interpretation & Reporting A Literature Review & SDS Analysis B Identify Preliminary Thermal Data (Flash Point, Boiling Point) A->B C Thermogravimetric Analysis (TGA) (Decomposition Temperature, Weight Loss) B->C Inform Experimental Conditions D Differential Scanning Calorimetry (DSC) (Enthalpy of Decomposition) B->D E Analysis of Decomposition Products (e.g., GC-MS, FTIR) C->E F Correlate TGA & DSC Data C->F D->F G Characterize Decomposition Mechanism & Kinetics E->G F->G H Generate Comprehensive Thermal Stability Report G->H

Caption: General workflow for thermal stability assessment of a chemical compound.

This comprehensive approach, combining literature data with targeted experimental analysis, is essential for a thorough understanding of the thermal stability of this compound, ensuring its safe and effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethylene Glycol Diacetate via Esterification of Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol diacetate (EGDA) is a diester of ethylene glycol and acetic acid, with the chemical formula C6H10O4.[1][2] It is a colorless liquid with a mild, ester-like odor.[2] EGDA is recognized as an environmentally friendly solvent due to its low odor, strong solubility, and biodegradability.[3] Its applications are widespread, serving as a high-performance solvent in the coatings, inks, adhesives, and pharmaceutical industries.[1][2][4] In the context of drug development, its properties make it a suitable medium for various formulations.

The most common method for synthesizing EGDA is the direct esterification of ethylene glycol with acetic acid in the presence of an acid catalyst.[1][5] This reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the di-ester.[6] Alternative synthesis routes include transesterification.[4] This document provides detailed protocols for the synthesis of EGDA via direct esterification, a summary of various catalytic systems, and a workflow for the synthesis and purification process.

Reaction Mechanism and Synthesis Overview

The synthesis of ethylene glycol diacetate from ethylene glycol and acetic acid is a two-step consecutive reaction. In the first step, ethylene glycol reacts with one molecule of acetic acid to form ethylene glycol monoacetate (EGMA) and water. In the second step, EGMA reacts with a second molecule of acetic acid to yield this compound and another molecule of water.[7]

Step 1: HOCH₂CH₂OH + CH₃COOH ⇌ HOCH₂CH₂OCOCH₃ + H₂O (Ethylene Glycol + Acetic Acid ⇌ Ethylene Glycol Monoacetate + Water)

Step 2: HOCH₂CH₂OCOCH₃ + CH₃COOH ⇌ CH₃COOCH₂CH₂OCOCH₃ + H₂O (Ethylene Glycol Monoacetate + Acetic Acid ⇌ this compound + Water)

To achieve a high yield of EGDA, an excess of acetic acid is often used, and the water produced is continuously removed from the reaction mixture, typically through azeotropic distillation.[5][6]

Experimental Protocols

General Laboratory Scale Synthesis using a Homogeneous Acid Catalyst

This protocol describes a common laboratory method for the synthesis of EGDA using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Materials:

  • Ethylene glycol

  • Glacial acetic acid[6]

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid[5][6]

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate[6]

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Azeotropic dehydrating agent (e.g., cyclohexane (B81311) or butyl acetate)[8][9]

Equipment:

  • Round-bottom flask

  • Reflux condenser[10]

  • Dean-Stark apparatus (or a similar setup for azeotropic water removal)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: To the flask, add ethylene glycol and an excess of glacial acetic acid. A molar ratio of acetic acid to ethylene glycol of 2.2:1 to 4:1 is commonly used.[6][9] Add the azeotropic dehydrating agent (10-20% of the total reactant mass).[9]

  • Catalyst Addition: Carefully add the acid catalyst. For sulfuric acid, a few milliliters are sufficient for a 100 ml scale reaction.[6] For p-toluenesulfonic acid, the loading is typically 0.1-1% of the total reactant mass.[9]

  • Reaction: Heat the mixture to reflux. The reaction temperature is generally maintained between 100-160 °C.[9] Water will be collected in the Dean-Stark trap as an azeotrope with the dehydrating agent. The reaction is monitored until no more water is collected, which typically takes several hours.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[6]

    • Wash the organic layer with deionized water.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

    • Filter to remove the drying agent.

  • Purification: Purify the crude EGDA by distillation.[5][10] Collect the fraction boiling between 186-191 °C.[5]

Synthesis using a Solid Acid Catalyst in a Fixed-Bed Reactor

This protocol is suitable for continuous production and offers advantages in terms of catalyst separation and reuse.

Materials:

  • Ethylene glycol

  • Acetic acid

  • Solid acid catalyst (e.g., composite enhanced macroporous polystyrene sulfonic acid type cation exchange resin)[11][12]

  • Azeotropic dehydrating agent (e.g., cyclohexane)[12]

Equipment:

  • Fixed-bed reactor

  • Pumps for continuous feeding of reactants

  • Heating system for the reactor

  • Distillation column for azeotropic water removal

  • Rectification column for product purification

Procedure:

  • Catalyst Packing: Pack the fixed-bed reactor with the solid acid catalyst.

  • Reaction Initiation: Pre-heat the ethylene glycol and acetic acid to the desired reaction temperature (e.g., 105 °C) before feeding them into the reactor.[12] A typical molar ratio of acetic acid to ethylene glycol is 3.5:1.[12]

  • Continuous Reaction: Continuously pump the pre-heated reactants through the fixed-bed reactor at a controlled flow rate. The reaction temperature is maintained between 70-150 °C.[11]

  • Water Removal: The effluent from the reactor, containing EGDA, unreacted starting materials, and water, is fed into a distillation column where water is continuously removed as an azeotrope with the dehydrating agent.[11][12]

  • Product Purification: The dehydrated reaction mixture is then fed to a rectification column to separate and recover unreacted acetic acid, yielding purified this compound.[11]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

Catalyst SystemReactant Molar Ratio (Acetic Acid:Ethylene Glycol)Reaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid4:1RefluxSeveral hoursNot specified[6]
p-Toluenesulfonic Acid2.2-3:1100-160Not specifiedNot specified[9]
Supported Ionic Liquid ([Ps-im]HSO₄ on Silica)3.8:1150599.61[8]
Solid Acid Resin (Amberlyst 36)Not specified60-90Not specifiedUp to 83% (conversion)[7][13]
Solid Acid Resin (Continuous Fixed-Bed)3.5:1105ContinuousNot specified[12]

Visualization of Experimental Workflow and Reaction Pathway

General Experimental Workflow for EGDA Synthesis

G Figure 1: General Experimental Workflow for EGDA Synthesis cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Product Work-up cluster_purification Purification Reactants Ethylene Glycol Acetic Acid Azeotropic Agent ReactionVessel Reaction Vessel (Reflux & Water Removal) Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) Catalyst->ReactionVessel Neutralization Neutralization (e.g., NaHCO₃ wash) ReactionVessel->Neutralization Washing Washing with Water Neutralization->Washing Drying Drying (e.g., Na₂SO₄) Washing->Drying Distillation Distillation Drying->Distillation FinalProduct Pure Ethylene Glycol Diacetate (EGDA) Distillation->FinalProduct

Caption: General Experimental Workflow for EGDA Synthesis.

Simplified Catalytic Cycle of Acid-Catalyzed Esterification

G Figure 2: Simplified Catalytic Cycle of Acid-Catalyzed Esterification Protonation 1. Protonation of Acetic Acid Carbonyl NucleophilicAttack 2. Nucleophilic Attack by Ethylene Glycol Protonation->NucleophilicAttack + Ethylene Glycol ProtonTransfer 3. Proton Transfer NucleophilicAttack->ProtonTransfer WaterElimination 4. Elimination of Water ProtonTransfer->WaterElimination Deprotonation 5. Deprotonation to form Ester & Regenerate Catalyst WaterElimination->Deprotonation - H₂O Deprotonation->Protonation Catalyst (H⁺) Regenerated

Caption: Simplified Catalytic Cycle of Acid-Catalyzed Esterification.

References

Application Notes and Protocols for the Acid-Catalyzed Synthesis of Ethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethylene (B1197577) glycol diacetate (EGDA), an environmentally friendly solvent with applications in coatings, inks, and pharmaceutical formulations. The primary synthesis route discussed is the direct esterification of ethylene glycol with acetic acid using an acid catalyst.

Introduction

Ethylene glycol diacetate (EGDA), with the chemical formula C6H10O4, is a colorless, transparent liquid with a mild odor.[1] It is synthesized via the esterification of ethylene glycol and acetic acid, a reaction that is typically catalyzed by an acid.[1] This process is a reversible, consecutive reaction where ethylene glycol first reacts with acetic acid to form ethylene glycol monoacetate (EGMA) and water. Subsequently, EGMA reacts with another molecule of acetic acid to yield EGDA and water. Due to its high boiling point, low viscosity, and favorable safety profile, EGDA is gaining prominence as a versatile solvent in various industrial and research applications.

Reaction Mechanism

The acid-catalyzed esterification of ethylene glycol with acetic acid proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity. The hydroxyl group of ethylene glycol then acts as a nucleophile, attacking the protonated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. This process occurs sequentially to form the monoacetate and then the diacetate.

Data Presentation: A Comparative Overview of Catalytic Systems

The choice of acid catalyst significantly influences the reaction rate, yield, and selectivity of EGDA synthesis. Below is a summary of quantitative data from various reported catalytic systems.

Catalyst TypeCatalystMolar Ratio (Acetic Acid:Ethylene Glycol)Temperature (°C)Reaction Time (h)Catalyst LoadingYield (%)Reference
Homogeneous Acid Sulfuric Acid4:1RefluxSeveral hoursA few milliliters per 100 ml scaleNot specified[2]
Homogeneous Acid p-Toluenesulfonic Acid2.2-3:1100-160Not specified0.1-1% of total reactant massNot specified[3]
Homogeneous Acid p-Toluenesulfonic AcidNot specified80-9513%98.81[4][5]
Heterogeneous Solid Acid 1-(3-sulfonic acid)propylimidazole bisulfate on silica3.8:115057.26 g for 51.7 g ethylene glycol99.61[6]
Heterogeneous Solid Acid Titanium (IV) isopropoxide2.92:1909.52 wt%100 (conversion)[7][8]
Heterogeneous Solid Acid H3PO4-activated carbon-based solid acid2:11000.5Not specified74.1 (conversion, EGMA selectivity 81.8%)[9]
Ion-Exchange Resin Metal-ion-modified styrene-divinyl benzene (B151609) sulfonic acid type1.5-2:1115-125Continuous flow (space velocity 4h⁻¹)Fixed bedHigh yield and selectivity[10]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid as a Catalyst

This protocol outlines a general procedure for the synthesis of EGDA using a strong mineral acid catalyst.

Materials:

  • Ethylene glycol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylene glycol and an excess of glacial acetic acid (a molar ratio of at least 4:1 of acetic acid to ethylene glycol is recommended to drive the reaction towards the di-ester).[2]

  • Catalyst Addition: Slowly and carefully add a few milliliters of concentrated sulfuric acid to the reaction mixture while stirring.[2]

  • Reflux: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and excess acetic acid), and again with deionized water.[2] Be cautious of gas evolution during the bicarbonate wash.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification: Filter to remove the drying agent. Purify the crude product by fractional distillation. Collect the fraction boiling between 180-190°C.[11]

Safety Precautions:

  • Glacial acetic acid and concentrated sulfuric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Ethylene glycol is toxic if ingested.

Protocol 2: Synthesis of this compound using a Heterogeneous Solid Acid Catalyst

This protocol provides a method using a solid acid catalyst, which simplifies catalyst removal.

Materials:

  • Ethylene glycol

  • Acetic acid

  • Solid acid catalyst (e.g., Amberlyst-15, or other supported acid catalysts)

  • Cyclohexane (B81311) (as an azeotropic agent)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add ethylene glycol, acetic acid, the solid acid catalyst, and cyclohexane. The use of an azeotropic agent like cyclohexane helps in the removal of water, driving the equilibrium towards the product.[6]

  • Azeotropic Reflux: Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water formed during the reaction.

  • Reaction Monitoring: Monitor the reaction until the theoretical amount of water has been collected or the reaction ceases to progress further.

  • Catalyst Removal: Cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can often be washed, dried, and reused.

  • Solvent Removal: Remove the cyclohexane and excess acetic acid from the filtrate using a rotary evaporator.

  • Purification: Purify the remaining crude product by vacuum distillation.

Visualizations

Reaction Pathway

Reaction_Pathway EthyleneGlycol Ethylene Glycol EGMA Ethylene Glycol Monoacetate EthyleneGlycol->EGMA AceticAcid1 Acetic Acid AceticAcid1->EGMA H_plus H+ H_plus->EGMA Catalyst EGDA Ethylene Glycol Diacetate H_plus->EGDA Water1 Water EGMA->Water1 EGMA->EGDA AceticAcid2 Acetic Acid AceticAcid2->EGDA Water2 Water EGDA->Water2 Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Charge Reactants (Ethylene Glycol, Acetic Acid) Catalyst Add Acid Catalyst Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Washing Wash with Water & Sodium Bicarbonate Cooling->Washing Drying Dry Organic Layer Washing->Drying Filtration Filter Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Product Collect Pure EGDA Distillation->Product

References

Ethylene Glycol Diacetate: A Versatile and Eco-Friendly Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) Glycol Diacetate (EGDA) is emerging as a promising green solvent for a variety of organic reactions. Its favorable physicochemical properties, including a high boiling point, low toxicity, and biodegradability, make it an attractive alternative to conventional volatile organic solvents. This document provides detailed application notes and experimental protocols for the use of EGDA in several key organic transformations, highlighting its potential to facilitate cleaner and more sustainable chemical processes.

Physicochemical Properties of Ethylene Glycol Diacetate

EGDA is a colorless, transparent liquid with a mild, pleasant odor.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its application as a reaction solvent.[1][2][3][4]

PropertyValueReference
Molecular FormulaC₆H₁₀O₄[1][2]
Molecular Weight146.14 g/mol [1][2]
Boiling Point~190-191 °C (374-376 °F)[1][3]
Melting Point~ -41.5 to -50 °C[1][3]
Density~1.102 - 1.107 g/cm³ at 20 °C[1][3]
Flash Point~88 °C (190 °F)[3]
Vapor Pressure0.2 mmHg at 25 °C[1]
SolubilitySlightly soluble in water; fully miscible with most organic solvents.[1]
StabilityStable under normal conditions; can hydrolyze in the presence of strong acids or bases.[1]

General Experimental Workflow

The following diagram illustrates a general workflow for conducting an organic reaction using EGDA as a solvent, from reaction setup to product isolation and purification.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Reactants and Catalyst B Add EGDA as Solvent A->B C Assemble Reaction Apparatus (e.g., Reflux Condenser) B->C D Heat to Desired Temperature C->D Inert Atmosphere (if needed) E Monitor Reaction Progress (TLC, GC, LC-MS) D->E F Cool Reaction Mixture E->F Upon Completion G Quench Reaction (if necessary) F->G H Liquid-Liquid Extraction G->H I Separate Organic and Aqueous Layers H->I J Dry Organic Layer (e.g., Na₂SO₄) I->J K Remove Solvent (Rotary Evaporation) J->K L Purify Product (e.g., Column Chromatography, Recrystallization) K->L M M L->M Characterize Product (NMR, MS, etc.)

Caption: General workflow for organic synthesis in EGDA.

Application 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Type)

EGDA, being a polar aprotic solvent with a high boiling point, is a suitable medium for transition metal-catalyzed cross-coupling reactions. The following protocol is adapted from a similar reaction conducted in ethylene glycol and is expected to perform well in EGDA, which offers the advantage of being less prone to participating as a ligand or reactant compared to diols.

Experimental Protocol:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%). For challenging substrates, a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃, 0.04 mmol, 4 mol%) can be included.

  • Solvent Addition: Add 5 mL of this compound (EGDA) to the flask.

  • Reaction Conditions: The reaction mixture is stirred and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Reaction Scheme:

G A Ar-X B Ar'-B(OH)₂ C Pd Catalyst, Base E Ar-Ar' A->E + B->E D EGDA, Heat C->E D->E

Caption: Suzuki-Miyaura cross-coupling reaction.

Application 2: Multicomponent Reactions (Biginelli-Type Reaction)

The polarity and high boiling point of EGDA make it a suitable solvent for multicomponent reactions, which often require elevated temperatures to proceed efficiently. The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, is a prime example.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of this compound (EGDA) to the flask, followed by a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%).

  • Reaction Conditions: The mixture is stirred and heated to 100-120 °C. The reaction is monitored by TLC until the starting materials are consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water (50 mL) with stirring.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone product.

Reaction Scheme:

G A Aldehyde B β-Ketoester D EGDA, Acid Catalyst, Heat E Dihydropyrimidinone A->E + C Urea/Thiourea B->E + C->E D->E

Caption: Biginelli multicomponent reaction.

Application 3: Chemoenzymatic Epoxidation

In chemoenzymatic epoxidation, EGDA can serve a dual role as both a solvent and an acyl donor for the in-situ generation of peracetic acid, which then acts as the oxidizing agent. This approach offers a greener and safer alternative to the use of pre-formed peroxy acids.

Experimental Protocol:
  • Reaction Setup: To a temperature-controlled reaction vessel with magnetic stirring, add the alkene (1.0 mmol) and a lipase (B570770) catalyst (e.g., Novozym 435, 50-100 mg).

  • Solvent/Reagent Addition: Add 5 mL of this compound (EGDA) to the vessel.

  • Oxidant Addition: Slowly add hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.0 mmol) to the mixture. The temperature should be maintained, typically between 30-50 °C, to ensure enzyme stability and reactivity.

  • Reaction Conditions: The reaction is stirred at the set temperature, and its progress is monitored by TLC or GC to follow the consumption of the alkene and the formation of the epoxide.

  • Work-up: Upon completion, the enzyme is removed by filtration. The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with a reducing agent solution (e.g., sodium sulfite) to quench any remaining peroxides, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude epoxide can be further purified by column chromatography if necessary.

Signaling Pathway:

G EGDA This compound (EGDA) PeraceticAcid Peracetic Acid (in situ) EGDA->PeraceticAcid Acyl Donor EGMA Ethylene Glycol Monoacetate EGDA->EGMA Byproduct H2O2 Hydrogen Peroxide (H₂O₂) H2O2->PeraceticAcid Lipase Lipase Lipase->PeraceticAcid Catalyzes Epoxide Epoxide PeraceticAcid->Epoxide Oxidizes Alkene Alkene Alkene->Epoxide

Caption: Chemoenzymatic epoxidation pathway.

Conclusion

This compound is a versatile and environmentally benign solvent that shows great promise for a range of organic transformations. Its high boiling point allows for a wide operating temperature range, while its polar aprotic nature can facilitate a variety of reaction types, from metal-catalyzed cross-couplings to multicomponent reactions and biocatalysis. The protocols provided herein serve as a starting point for researchers looking to incorporate greener solvents into their synthetic methodologies, contributing to the development of more sustainable chemical practices in the pharmaceutical and chemical industries. Further exploration of EGDA in other organic reactions is highly encouraged.

References

Application Notes and Protocols for the Use of Ethylene Glycol Diacetate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethylene (B1197577) glycol diacetate (EGDA) in polymer synthesis. EGDA is a versatile, high-boiling, and environmentally friendly solvent that finds utility in various polymerization techniques.[1][2] This document details its application as a solvent in the synthesis of polymers such as polyvinyl acetate (B1210297) and in adhesive formulations.

Properties of Ethylene Glycol Diacetate (EGDA)

EGDA is a colorless liquid with a mild, pleasant odor. Its key physical and chemical properties are summarized in the table below, making it a suitable medium for a variety of polymer synthesis applications.[1][3]

PropertyValueReference
Molecular FormulaC6H10O4[1][3]
Molecular Weight146.14 g/mol [1][3]
Boiling Point190-191 °C[1]
Melting Point-41 °C---
Density1.104 g/mL at 20 °C---
SolubilitySlightly soluble in water; miscible with most organic solvents[1]
Flash Point108 °C[2]

Applications of EGDA in Polymer Synthesis

EGDA as a Solvent in Polymer Synthesis

Due to its high boiling point, low odor, and excellent solvency for many resins, EGDA is a valuable solvent in polymer synthesis.[1][2] It is particularly useful in applications requiring slow evaporation rates, which can improve the flow and leveling characteristics of polymer films.[1]

Application Example: Synthesis of Waterborne Adhesives

EGDA can be used as a non-hazardous replacement for solvents like methyl chloroform (B151607) in the formulation of waterborne adhesives.[4] It contributes to the desired viscosity and application properties of the adhesive.

Experimental Protocol: Formulation of a Waterborne Glued Lap Adhesive

This protocol is adapted from a patented formulation for a waterborne adhesive.[5]

Materials:

  • Deionized Water

  • Polyvinyl alcohol (PVOH)

  • Ethylene vinyl acetate (EVA) copolymer dispersion

  • Diethylene and dipropylene dibenzoate (plasticizer)

  • This compound (EGDA)

  • Defoamer

  • Surfactant

  • Preservative

Procedure:

  • A mixture of 6.0 parts water and 0.5 parts polyvinyl alcohol is stirred until the PVOH is fully dispersed.

  • The mixture is then heated with continuous stirring to 185-195°F for 1 hour, or until a smooth, homogeneous solution is obtained.

  • The solution is then cooled to below 140°F.

  • 10.0 parts of the ethylene vinyl acetate copolymer dispersion are added, and the entire mixture is stirred for 30 minutes.

  • Sequentially, 8.0 parts of a mixture of diethylene and dipropylene dibenzoate, 5.0 parts of this compound, 0.2 parts of a defoamer, 0.1 parts of a surfactant, and 0.1 parts of a preservative are added.

  • The entire mixture is stirred for an additional hour.

  • The adhesive is then diluted with water to the desired viscosity (e.g., 1500 centipoise).

Quantitative Data for Adhesive Formulation:

ComponentParts by Weight
Water6.0
Polyvinyl alcohol0.5
Ethylene vinyl acetate copolymer dispersion10.0
Diethylene and dipropylene dibenzoate8.0
This compound5.0
Defoamer0.2
Surfactant0.1
Preservative0.1
EGDA in Condensation Polymerization

While specific detailed protocols for using EGDA as a primary solvent in condensation polymerization are not extensively documented in the readily available literature, its properties suggest its suitability as a high-boiling inert solvent for such reactions. For instance, in the synthesis of polyesters from a diol and a diacid, EGDA could serve as the reaction medium to facilitate temperature control and removal of the water byproduct through azeotropic distillation with an appropriate entrainer.

Conceptual Experimental Workflow for Polyester (B1180765) Synthesis in EGDA

G A Charge Reactor with: - Diacid/Anhydride - Diol - this compound (Solvent) - Catalyst (e.g., p-TSA) B Heat to Reaction Temperature (e.g., 140-180°C) A->B C Remove Water Byproduct (e.g., Azeotropic Distillation) B->C D Monitor Reaction Progress (e.g., Viscosity, Acid Number) C->D E Cool and Isolate Polymer D->E F Purify Polymer (e.g., Precipitation, Washing) E->F G Dry and Characterize F->G

Caption: Conceptual workflow for polyester synthesis using EGDA as a solvent.

Signaling Pathways and Reaction Mechanisms

The primary role of EGDA in the documented applications is that of a solvent, and as such, it does not directly participate in the polymerization signaling pathways (e.g., initiation, propagation, termination) in the same way a monomer or initiator does. Its main influence is on the reaction kinetics and the properties of the resulting polymer through its physical properties as a solvent.

Synthesis of this compound

EGDA is typically synthesized via the esterification of ethylene glycol with acetic acid, often using an acid catalyst.[1][6]

G cluster_conditions Reaction Conditions Ethylene Glycol Ethylene Glycol Reaction + Ethylene Glycol->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction Ethylene Glycol\nDiacetate Ethylene Glycol Diacetate Water Water Products Reaction->Products Products->Ethylene Glycol\nDiacetate Products->Water Acid Catalyst Acid Catalyst Heat Heat

Caption: Esterification reaction for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile solvent for polymer synthesis, offering benefits such as a high boiling point, low odor, and favorable environmental profile. While detailed protocols for its use as a primary reaction solvent in a wide range of polymerizations are not extensively published, its application in adhesive formulations demonstrates its utility. Further research into its role as a solvent in various polymerization types could expand its applications in the development of new polymeric materials for the pharmaceutical and other industries.

References

Ethylene Glycol Diacetate and its Analogs as Cross-linking Agents in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol diacetate (EGDA) is a diester of ethylene glycol and acetic acid. While EGDA is primarily utilized as a biodegradable and low-odor solvent in coatings, inks, and adhesives, its structural similarity to well-established cross-linking agents like ethylene glycol dimethacrylate (EGDMA) and polyethylene (B3416737) glycol diacrylate (PEGDA) suggests its potential, though less documented, role in polymer cross-linking.[1] This document provides detailed application notes and protocols for utilizing ethylene glycol-based diacrylates and dimethacrylates as cross-linking agents in polymer chemistry, with a focus on applications relevant to drug delivery and tissue engineering. The principles and methodologies described for EGDMA and PEGDA serve as a strong foundation for investigating the potential of EGDA in similar applications.

Cross-linking agents are crucial for forming three-dimensional polymer networks, transforming linear or branched polymers into materials with enhanced mechanical strength, stability, and controlled swelling properties.[2] In the context of drug delivery, the cross-link density of a hydrogel matrix, for instance, directly influences the diffusion and release rate of encapsulated therapeutics.[3][4]

Mechanism of Cross-linking

EGDMA and PEGDA are examples of divinyl cross-linking agents that participate in free-radical polymerization. The two vinyl groups in each molecule can react with growing polymer chains, effectively creating a covalent bond between them. This process, often initiated by thermal or photo-initiators, leads to the formation of a stable, three-dimensional hydrogel network.[5][6]

The general mechanism involves:

  • Initiation: An initiator (e.g., benzoyl peroxide, Irgacure) generates free radicals upon activation (e.g., by heat or UV light).

  • Propagation: The free radical reacts with a monomer (e.g., acrylic acid, methyl methacrylate) to form a growing polymer chain.

  • Cross-linking: The growing polymer chain's radical end attacks one of the vinyl groups of the cross-linking agent (e.g., EGDMA). The second vinyl group on the same cross-linker molecule can then react with another growing polymer chain, thus forming a cross-link.

  • Termination: The polymerization process ceases through various termination reactions.

Applications in Drug Development

Hydrogels prepared using ethylene glycol-based cross-linkers are extensively investigated for controlled drug delivery.[5] The tunable mesh size of the polymer network, governed by the cross-linker concentration and the molecular weight of the polymer, allows for the controlled release of a wide range of therapeutic molecules, from small-molecule drugs to larger proteins.[4] These hydrogels can be designed to be responsive to environmental stimuli such as pH, temperature, or enzymes, enabling targeted drug release at specific sites within the body.[3][7]

Experimental Protocols

Protocol 1: Synthesis of a pH-Sensitive Hydrogel for Controlled Drug Release using EGDMA as a Cross-linker

This protocol describes the synthesis of a pH-sensitive hydrogel composed of acrylic acid (AA) and polyvinyl alcohol (PVA), cross-linked with ethylene glycol dimethacrylate (EGDMA). Such hydrogels exhibit swelling behavior dependent on the pH of the surrounding medium, making them suitable for targeted drug delivery to the intestine.[3]

Materials:

  • Acrylic acid (AA)

  • Polyvinyl alcohol (PVA)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • Benzoyl peroxide (initiator)

  • Hydrochloric acid (HCl)

  • Glutaraldehyde (B144438) (GA)

  • Distilled water

  • Phosphate (B84403) buffer solutions (pH 1.2, 5.5, 6.5, and 7.5)

  • Nitrogen gas

Procedure:

  • Preparation of PVA Solution (Solution A): Prepare a 10% w/v PVA solution by dissolving PVA in distilled water at 80°C using a reflux condenser. Allow the solution to cool to room temperature with continuous stirring. Add HCl and glutaraldehyde (GA) to the solution while stirring slowly.[3]

  • Preparation of Monomer Solution (Solution B): Dissolve benzoyl peroxide in acrylic acid. To this solution, add the desired amount of EGDMA and stir until a homogenous solution is obtained.[3]

  • Polymerization: Slowly mix Solution A and Solution B, avoiding the formation of air bubbles. Add distilled water to achieve the final desired total volume. Pour the final mixture into glass tubes.[3]

  • Inert Atmosphere: Bubble nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.[3]

  • Curing: Cap the glass tubes and place them in a water bath with the following temperature program: 45°C for 1 hour, 50°C for 2 hours, 55°C for 3 hours, 60°C for 4 hours, and 65°C for 5 hours.[3]

  • Washing and Drying: After polymerization, remove the hydrogel from the tubes, wash it with distilled water to remove any unreacted monomers or initiator, and then dry it in a vacuum oven until a constant weight is achieved.

Characterization:

  • Swelling Studies: Immerse the dried hydrogel samples in phosphate buffer solutions of different pH values (1.2, 5.5, 6.5, and 7.5) and measure the weight change over time to determine the swelling ratio.

  • Drug Loading: The hydrogel can be loaded with a model drug by soaking it in a drug solution until equilibrium swelling is reached.[3] The amount of drug loaded can be determined spectrophotometrically by measuring the decrease in drug concentration in the solution.[3]

  • In Vitro Drug Release: Place the drug-loaded hydrogel in a dissolution apparatus containing a specific buffer solution and measure the cumulative drug release over time using a UV-Vis spectrophotometer.

Protocol 2: UV-Photopolymerization of PEGDA Hydrogels for Cell Encapsulation

This protocol outlines the fabrication of poly(ethylene glycol) diacrylate (PEGDA) hydrogels using UV photopolymerization, a method widely used for creating scaffolds in tissue engineering and for encapsulating cells for drug delivery applications.[8]

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) of a specific molecular weight (e.g., 400 and 3400 g/mol )[8]

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • Cells for encapsulation (optional)

  • UV light source (365 nm)

Procedure:

  • Preparation of Pre-polymer Solution: Dissolve PEGDA in PBS to the desired total polymer concentration (e.g., 20 to 40 wt%).[8] If blending different molecular weights of PEGDA, mix them in the desired ratio.[8]

  • Addition of Photoinitiator: Add the photoinitiator to the pre-polymer solution at a specific concentration (e.g., 0.1% w/v).

  • Cell Encapsulation (Optional): If encapsulating cells, suspend the cells in the pre-polymer/photoinitiator solution at the desired cell density.

  • Molding: Pipette the solution into a mold of the desired shape and size.

  • UV Curing: Expose the mold to UV light (e.g., 365 nm) for a specific duration to initiate polymerization and form the hydrogel. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.

  • Washing: After curing, gently remove the hydrogel from the mold and wash it with fresh PBS to remove any unreacted components.

Characterization:

  • Mechanical Testing: The compressive modulus of the hydrogel can be determined using a mechanical testing machine.[8]

  • Cell Viability: For cell-laden hydrogels, cell viability can be assessed using assays such as the LIVE/DEAD fluorescence assay.[8]

Data Presentation

The properties of cross-linked polymers are highly dependent on the concentration of the cross-linking agent and the overall polymer concentration. The following tables summarize quantitative data from studies on PEGDA hydrogels, which can serve as a reference for designing experiments with analogous cross-linkers.

Table 1: Effect of Total Polymer Concentration on Mechanical Properties and Cell Viability of PEGDA Hydrogels [8]

Total Polymer Concentration (wt%)Average Compressive Modulus (MPa)Average Cell Viability (%)
200.4 ± 0.0281 ± 2.1
401.6 ± 0.220 ± 2.0

Table 2: Compressive Modulus of Blended PEGDA Hydrogels at Different Total Polymer Concentrations [8]

Total Polymer Concentration (wt%)PEGDA 3400 / PEGDA 400 (wt%/wt%)Compressive Modulus (MPa)
2040 / 600.42 ± 0.02
4040 / 601.71 ± 0.13

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the use of cross-linking agents in polymer chemistry.

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization A Prepare Monomer & Cross-linker Solution B Add Initiator A->B C Initiate Polymerization (e.g., UV, Heat) B->C D Form Cross-linked Polymer Network C->D E Swelling Studies D->E F Mechanical Testing D->F G Drug Release Analysis D->G H Cell Viability Assay D->H

Caption: General experimental workflow for the synthesis and characterization of cross-linked hydrogels.

logical_relationship A Cross-linker Concentration B Cross-link Density A->B Increases C Mechanical Strength (e.g., Compressive Modulus) B->C Increases D Swelling Ratio B->D Decreases E Drug Diffusion Rate C->E Decreases D->E Increases

Caption: Logical relationships between cross-linker concentration and key polymer properties.

References

Application Notes and Protocols for Ethylene Glycol Diacetate in Coatings and Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethylene Glycol Diacetate (EGDA) in the formulation of coatings and resins. The information is intended to guide researchers and professionals in leveraging the unique properties of EGDA to enhance product performance.

Introduction to this compound (EGDA)

This compound (EGDA) is a colorless, low-odor, and biodegradable solvent with a very slow evaporation rate.[1][2] These characteristics make it a valuable component in a variety of coating and resin formulations, where it primarily functions as a solvent, coalescing agent, and flow and leveling aid.[3] Its high boiling point and low vapor pressure contribute to improved working times and a smoother final appearance of the applied film.[3]

Key Attributes of EGDA:

  • Slow Evaporation Rate: Allows for extended wet-edge time, improving flow and leveling.[1][4]

  • Low Odor: Enhances worker comfort and is beneficial for coatings used in interior applications.[1][3]

  • Excellent Solvency: Effectively dissolves a wide range of resins, including acrylics, cellulosics, and vinyls.

  • High Blush Resistance: Resists the formation of a milky or hazy appearance in the coating film, particularly in humid conditions.[4]

  • Biodegradability: Offers a more environmentally friendly solvent option.[1][2]

  • Non-HAP and Non-SARA: Not classified as a Hazardous Air Pollutant or a Superfund Amendments and Reauthorization Act substance.[4]

Applications in Coatings Formulation

EGDA's versatility allows for its use in a wide array of coating systems, from architectural paints to high-performance industrial coatings.

As a Coalescing Agent in Latex Paints

In latex paints, polymer particles are dispersed in water. For these particles to form a continuous, durable film upon drying, they must fuse together in a process called coalescence.[5] EGDA acts as a coalescing agent by temporarily softening the polymer particles, allowing them to merge and form a uniform film with optimal properties.[6]

Mechanism of Coalescence with EGDA:

  • Addition: EGDA is typically added during the let-down stage of paint manufacturing.

  • Partitioning: Due to its partial water solubility, EGDA preferentially migrates to the polymer particles.

  • Softening: EGDA plasticizes the polymer, reducing its glass transition temperature (Tg).

  • Film Formation: As water evaporates, the softened polymer particles pack together and fuse, forming a continuous film.

  • Evaporation: Due to its slow evaporation rate, EGDA remains in the film long enough to ensure complete coalescence before slowly evaporating, contributing to the final hardness of the film.

Coalescence_Mechanism cluster_0 Latex Paint Formulation cluster_1 Addition of EGDA cluster_2 Film Formation Polymer_Particles Polymer Particles Wet_Film Wet Film Application Polymer_Particles->Wet_Film Water Water Water->Wet_Film Pigments Pigments Pigments->Wet_Film EGDA EGDA EGDA->Wet_Film Softens Polymer Particles Water_Evaporation Water Evaporation Wet_Film->Water_Evaporation Particle_Packing Particle Packing Water_Evaporation->Particle_Packing Coalescence Coalescence (Film Formation) Particle_Packing->Coalescence Dry_Film Dry, Continuous Film Coalescence->Dry_Film

Expected Impact of EGDA on Latex Paint Properties:

PropertyExpected Effect of Increasing EGDA Concentration
Minimum Film Formation Temperature (MFFT) Decrease
Gloss Increase
Scrub Resistance Increase (up to an optimal concentration)
Block Resistance Decrease (initially), then Increase as EGDA evaporates
Drying Time Increase
As a Slow-Evaporating Solvent in Solvent-Borne Coatings

In solvent-borne coatings, such as alkyd enamels, polyurethane, and acrylic lacquers, EGDA's primary role is to control the drying and flow characteristics of the film. Its slow evaporation rate provides a longer "open time," which allows the coating to level out and for brush marks or other application defects to disappear.[3]

Benefits in Solvent-Borne Systems:

  • Improved Flow and Leveling: The extended wet edge allows the coating to flow into a smooth, uniform film, minimizing surface imperfections.

  • Enhanced Gloss: A smoother surface reflects light more uniformly, resulting in higher gloss.

  • Blush Resistance: By slowing down the evaporation of faster solvents, EGDA helps to prevent rapid cooling of the film surface, which can cause moisture condensation and blushing.[4]

  • Reflow Solvent in Baking Enamels: In thermoplastic acrylic coatings, EGDA acts as a reflow solvent. During the baking process, it softens the acrylic polymer, allowing it to flow and form a seamless, high-gloss finish.[7]

Solvent_Borne_Workflow Formulation Coating Formulation (Resin, Pigment, Additives) EGDA_Addition Addition of EGDA (Slow Solvent) Formulation->EGDA_Addition Application Coating Application (Brushing, Spraying) EGDA_Addition->Application Drying_Process Drying Process Application->Drying_Process Leveling Improved Flow and Leveling Drying_Process->Leveling Gloss Enhanced Gloss Drying_Process->Gloss Blush_Resistance High Blush Resistance Drying_Process->Blush_Resistance Final_Film High-Quality Cured Film Leveling->Final_Film Gloss->Final_Film Blush_Resistance->Final_Film

Expected Impact of EGDA on Solvent-Borne Coating Properties:

PropertyExpected Effect of Increasing EGDA Concentration
Viscosity Decrease
Drying Time (Set-to-Touch, Dry-Through) Increase
Flow and Leveling Increase
Gloss Increase
Hardness (Initial) Decrease
Hardness (Final) Unchanged (after full evaporation)

Applications in Resin Formulation

EGDA can also be utilized in the synthesis and formulation of various resins, where it can act as a reactive diluent or a viscosity modifier.

Viscosity Control in Resin Systems

In high-solids resin systems, such as some epoxies and polyurethanes, controlling viscosity is crucial for ease of application. EGDA can be used as a non-reactive diluent to reduce the viscosity of the resin, improving its handling and application characteristics. Its low volatility ensures that it does not flash off too quickly, which could lead to an undesirable increase in viscosity during application.

Expected Impact of EGDA on Resin Properties:

PropertyExpected Effect of Increasing EGDA Concentration
Viscosity Decrease
Pot Life Increase
Curing Time Increase
Hardness (Final) Decrease (if it remains in the cured matrix)
Flexibility Increase

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of EGDA in coating and resin formulations.

Protocol for Evaluating Coalescing Efficiency in a Latex Paint

Objective: To determine the effectiveness of EGDA as a coalescing agent by measuring its impact on the Minimum Film Formation Temperature (MFFT) of a latex paint.

Materials and Equipment:

  • Latex binder

  • Pigment dispersion

  • This compound (EGDA)

  • MFFT Bar (e.g., Rhopoint MFFT-90)

  • Drawdown bar (e.g., 75 µm wet film thickness)

  • Sealed charts (e.g., Leneta charts)

  • Laboratory mixer

  • Analytical balance

Procedure:

  • Formulation Preparation: Prepare a base latex paint formulation without any coalescing agent.

  • Ladder Study: Create a series of paint samples with increasing levels of EGDA (e.g., 0%, 2%, 4%, 6%, 8% by weight of latex solids).

  • Mixing: For each sample, accurately weigh the base paint and the required amount of EGDA. Mix thoroughly for 15 minutes using a laboratory mixer at a moderate speed.

  • Equilibration: Allow the samples to equilibrate for at least 24 hours at room temperature in sealed containers.

  • MFFT Measurement:

    • Turn on the MFFT bar and allow it to reach thermal equilibrium across its specified temperature gradient (e.g., -5°C to 18°C).

    • Apply a drawdown of each paint sample across the temperature platen using the drawdown bar.

    • Allow the films to dry.

    • Observe the point on the platen where the film transitions from a continuous, clear film to a cracked or powdery film. This temperature is the MFFT.

  • Data Recording: Record the MFFT for each concentration of EGDA.

Data Presentation:

EGDA Concentration (% on latex solids)MFFT (°C)Film Appearance
0Record Valuee.g., Cracked, Opaque
2Record Valuee.g., Slightly Cracked
4Record Valuee.g., Clear, Continuous
6Record Valuee.g., Clear, Continuous
8Record Valuee.g., Clear, Continuous
Protocol for Assessing the Impact on Flow and Leveling

Objective: To quantify the effect of EGDA on the flow and leveling properties of a solvent-borne coating using the drawdown method.

Materials and Equipment:

  • Solvent-borne coating formulation

  • This compound (EGDA)

  • Leveling test blade (as per ASTM D4062)

  • Drawdown plate

  • Sealed charts

  • Laboratory mixer

  • Set of leveling standards (as per ASTM D4062)

Procedure:

  • Formulation Preparation: Prepare a control coating formulation. Create variations with different concentrations of EGDA (e.g., 0%, 5%, 10% by weight of total solvent).

  • Application:

    • Place a sealed chart on the drawdown plate.

    • Apply a bead of the test coating in front of the leveling test blade.

    • Draw the blade down the chart at a steady rate to create a film with parallel ridges.

  • Drying: Allow the chart to dry in a horizontal position in a dust-free environment.

  • Evaluation:

    • Visually compare the dried film to the set of leveling standards under oblique lighting.

    • The leveling rating corresponds to the standard that most closely matches the appearance of the ridges in the test film. A higher rating indicates better leveling.

  • Data Recording: Record the leveling rating for each EGDA concentration.

Data Presentation:

EGDA Concentration (% of total solvent)Leveling Rating (ASTM D4062)Visual Observations
0Record Valuee.g., Prominent brush marks
5Record Valuee.g., Reduced brush marks
10Record Valuee.g., Smooth, minimal imperfections
Protocol for Measuring the Effect on Viscosity and Drying Time

Objective: To determine the influence of EGDA on the viscosity and drying time of a resin solution or coating.

Materials and Equipment:

  • Resin or coating formulation

  • This compound (EGDA)

  • Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindle

  • Drying time recorder

  • Glass panels

  • Drawdown bar

Procedure:

Viscosity Measurement:

  • Sample Preparation: Prepare samples with varying concentrations of EGDA.

  • Measurement:

    • Measure the viscosity of each sample using the rotational viscometer at a constant temperature (e.g., 25°C).

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s) at a specified shear rate.

Drying Time Measurement:

  • Film Application: Apply a film of each sample onto a glass panel using a drawdown bar.

  • Drying Time Recorder: Immediately place the panels on the drying time recorder.

  • Evaluation: The recorder will scribe a line in the wet film over a set period. Analyze the scribed line to determine the different stages of drying:

    • Set-to-touch: The point at which the film is no longer fluid.

    • Tack-free: The point at which the film is no longer sticky.

    • Dry-through: The point at which the film is fully hardened.

Data Presentation:

EGDA Concentration (%)Viscosity (cP at 25°C)Set-to-Touch Time (hours)Tack-Free Time (hours)Dry-Through Time (hours)
0Record ValueRecord ValueRecord ValueRecord Value
5Record ValueRecord ValueRecord ValueRecord Value
10Record ValueRecord ValueRecord ValueRecord Value
Protocol for Evaluating Film Hardness and Adhesion

Objective: To assess the impact of EGDA on the final hardness and adhesion of a cured coating film.

Materials and Equipment:

  • Cured coating panels from the previous experiments

  • Pencil hardness test kit (ASTM D3363)

  • Adhesion test kit (cross-hatch or pull-off, ASTM D3359 or D4541)

Procedure:

Pencil Hardness (ASTM D3363):

  • Pencil Preparation: Prepare a set of pencils of varying hardness (e.g., 6B to 6H) by exposing a fresh, cylindrical lead.

  • Testing:

    • Hold a pencil at a 45° angle to the coated surface and push it forward with uniform pressure.

    • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the film.

Adhesion (Cross-Hatch, ASTM D3359):

  • Cutting: Make a series of parallel cuts through the coating to the substrate using a sharp blade and a template. Make a second series of cuts at 90° to the first to create a cross-hatch pattern.

  • Tape Application: Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down.

  • Tape Removal: Rapidly pull the tape off at a 180° angle.

  • Evaluation: Examine the cross-hatch area and rate the adhesion based on the ASTM classification (5B = no peeling, 0B = severe peeling).

Data Presentation:

EGDA Concentration (%)Pencil HardnessAdhesion Rating (ASTM D3359)
0Record ValueRecord Value
5Record ValueRecord Value
10Record ValueRecord Value

Conclusion

This compound is a highly effective and versatile solvent for a wide range of coating and resin applications. Its unique combination of slow evaporation, low odor, and excellent solvency allows formulators to achieve superior appearance and performance in their products. By carefully controlling the concentration of EGDA, it is possible to optimize key properties such as flow and leveling, gloss, and film formation. The experimental protocols provided herein offer a systematic approach to quantifying the benefits of EGDA in specific formulations.

References

Application Notes and Protocols for Ethylene Glycol Diacetate as a Solvent in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Polyol Synthesis with Glycols

The polyol method is a widely employed and versatile approach for the synthesis of a diverse range of nanoscale materials, including metallic nanoparticles, metal oxides, and quantum dots. In a typical polyol synthesis, a polyalcohol, such as ethylene (B1197577) glycol (EG), serves as both the solvent and a reducing agent at elevated temperatures. The high boiling point of ethylene glycol (197 °C) allows for a broad range of reaction temperatures, which is a critical parameter for controlling the size, shape, and crystallinity of the resulting nanoparticles. Its hydroxyl groups play a crucial role in reducing metal precursors and stabilizing the nanoparticles as they form, preventing their aggregation. The literature contains numerous examples of successful nanoparticle synthesis using ethylene glycol, highlighting its efficacy and versatility.[1][2][3][4][5][6]

Ethylene Glycol Diacetate (EGDA) as a Potential Solvent

This compound (EGDA), the diacetate ester of ethylene glycol, is a non-polymeric, biodegradable solvent with a high boiling point (190-191 °C) and low odor.[7] It is commonly used in coatings, inks, and as a perfume fixative.[7] While structurally related to ethylene glycol, its application as a primary solvent for nanoparticle synthesis is not well-documented in current scientific literature.

A key chemical distinction is the absence of free hydroxyl groups in the EGDA molecule, which are esterified with acetate (B1210297) groups. This fundamental difference suggests that EGDA would not function as a reducing agent in the same manner as ethylene glycol. Consequently, its role in nanoparticle synthesis would likely be limited to that of a high-boiling point, non-reducing solvent. This necessitates the introduction of an external reducing agent to facilitate the conversion of precursor salts to nanoparticles.

Comparison of Solvent Properties: Ethylene Glycol vs. This compound
PropertyEthylene Glycol (EG)This compound (EGDA)Implication for Nanoparticle Synthesis
Chemical Formula C₂H₆O₂C₆H₁₀O₄EGDA has ester groups instead of hydroxyl groups.
Boiling Point 197 °C190-191 °CBoth allow for high-temperature synthesis.
Reducing Ability Yes, at high temperatures.NoAn external reducing agent is required with EGDA.
Viscosity 16.1 mPa·s (at 25 °C)2.2 mPa·s (at 25 °C)Lower viscosity of EGDA may affect precursor dissolution and nanoparticle dispersion.
Common Role Solvent and reducing agent.Potential as a non-coordinating, high-boiling point solvent.The synthesis mechanism in EGDA would differ significantly from the classic polyol process in EG.
Potential Advantages and Challenges of Using EGDA

Potential Advantages:

  • Decoupling of Solvent and Reducing Agent Roles: Using EGDA allows for the independent selection of a reducing agent, offering more control over the reaction kinetics.

  • Inert Solvent Environment: For syntheses where the reducing nature of ethylene glycol is undesirable or interferes with the reaction, EGDA could provide a more inert environment.

  • Biodegradability: EGDA is noted for its biodegradability, which can be an advantage in developing greener synthesis protocols.[7]

Challenges:

  • Lack of Established Protocols: There is a significant lack of published research on the use of EGDA for nanoparticle synthesis, requiring extensive process development.

  • Requirement for an External Reducing Agent: The need to add a reducing agent introduces another variable to the synthesis that must be optimized (e.g., type, concentration, addition rate).

  • Different Stabilization Properties: The stabilizing effect of ethylene glycol is partly attributed to its hydroxyl groups. The ester groups of EGDA may offer different nanoparticle stabilization capabilities, potentially requiring the addition of specific capping agents.

Experimental Protocols

Established Protocol: Synthesis of Silver Nanoparticles in Ethylene Glycol

This protocol is based on the well-established polyol synthesis of silver nanoparticles where ethylene glycol acts as both the solvent and reducing agent.

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • Poly(vinylpyrrolidone) (PVP, MW ≈ 40,000)

  • Ethylene glycol (EG)

Procedure:

  • In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of PVP in ethylene glycol with stirring.

  • Heat the solution to a specific temperature (e.g., 120-160 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Separately, dissolve silver nitrate in a small amount of ethylene glycol.

  • Inject the silver nitrate solution into the hot PVP-EG solution under vigorous stirring.

  • Maintain the reaction at the set temperature for a specific duration (e.g., 1-3 hours) until a color change indicates the formation of silver nanoparticles (typically to a yellowish-brown or reddish-brown suspension).

  • Allow the solution to cool to room temperature.

  • The resulting nanoparticles can be purified by repeated centrifugation and redispersion in a solvent like ethanol (B145695) or water to remove excess PVP and ethylene glycol.

Quantitative Data from Literature (Ethylene Glycol as Solvent):

PrecursorStabilizerSolventTemperature (°C)Time (h)Average Particle Size (nm)
AgNO₃PVPEthylene Glycol150116 - 28
AgOCOCF₃PVP, Tannic AcidEthylene Glycol1500.516 - 28[8]
AgNO₃Poly(ethylene glycol)Ethylene Glycol80 - 120-10 - 80[9][10]
Investigative Protocol: A Proposed Method for Nanoparticle Synthesis Using this compound

This hypothetical protocol is designed as a starting point for researchers interested in exploring EGDA as a solvent for nanoparticle synthesis. It incorporates a common reducing agent, as EGDA is not expected to act as one.

Materials:

  • Metal precursor (e.g., Silver nitrate, HAuCl₄, PdCl₂)

  • This compound (EGDA)

  • Stabilizing agent/capping agent (e.g., PVP, oleylamine, citric acid)

  • Reducing agent (e.g., sodium borohydride, ascorbic acid, hydrazine)

Procedure:

  • In a three-neck flask, dissolve the metal precursor and the stabilizing agent in EGDA with magnetic stirring.

  • Heat the solution to the desired reaction temperature (e.g., 120-180 °C) under an inert atmosphere. The temperature should be chosen based on the decomposition temperature of the precursor and the desired reaction rate.

  • Prepare a solution of the reducing agent in a suitable solvent (e.g., EGDA or ethanol).

  • Slowly inject the reducing agent solution into the hot precursor solution under vigorous stirring. The rate of addition can be used to control the nucleation and growth of the nanoparticles.

  • Allow the reaction to proceed for a set amount of time until nanoparticle formation is complete, often indicated by a color change.

  • Cool the reaction mixture to room temperature.

  • Purify the nanoparticles via centrifugation and redispersion in an appropriate solvent to remove unreacted precursors, byproducts, and excess reagents.

Key Parameters for Optimization:

  • Choice of Reducing Agent: The strength of the reducing agent will significantly impact the reaction kinetics.

  • Reaction Temperature: Influences the rate of reduction and the crystallinity of the nanoparticles.

  • Precursor to Reducing Agent Molar Ratio: This will affect the size and yield of the nanoparticles.

  • Concentration of Stabilizing Agent: Crucial for preventing aggregation and controlling the final particle size and shape.

Visualizations

General Workflow for Nanoparticle Synthesis in a High-Boiling Point Solvent

G General Workflow for Nanoparticle Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Synthesis A Dissolve Precursor & Stabilizer in Solvent (e.g., EGDA) C Heat Precursor Solution to Reaction Temperature A->C B Prepare Reducing Agent Solution D Inject Reducing Agent B->D C->D E Nanoparticle Nucleation & Growth D->E F Cooling E->F G Purification (Centrifugation/Washing) F->G H Characterization (TEM, DLS, etc.) G->H

Caption: General workflow for solvothermal nanoparticle synthesis.

Logical Relationship of Solvent Properties in Nanoparticle Synthesis

G Solvent Properties and Their Impact on Synthesis cluster_props Key Properties cluster_outcomes Synthesis Outcomes Solvent Solvent Choice (EG vs. EGDA) BoilingPoint High Boiling Point Solvent->BoilingPoint Reducing Reducing Ability (Presence of -OH) Solvent->Reducing Viscosity Viscosity Solvent->Viscosity ReactionTemp Control over Reaction Temperature BoilingPoint->ReactionTemp NeedReducer Necessity of External Reducing Agent Reducing->NeedReducer Kinetics Reaction Kinetics & Dispersion Viscosity->Kinetics FinalProps Final Nanoparticle Properties (Size, Shape) ReactionTemp->FinalProps NeedReducer->FinalProps Kinetics->FinalProps

References

Application Notes and Protocols for the Quantification of Ethylene glycol diacetate (EGDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of ethylene (B1197577) glycol diacetate (EGDA), a compound relevant in various industrial and pharmaceutical applications. The primary analytical techniques covered are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Introduction

Ethylene glycol diacetate (EGDA) is the diester of ethylene glycol and acetic acid. Its quantification is crucial for quality control in manufacturing processes, formulation development, and safety assessments. This document outlines validated methods for accurate and precise measurement of EGDA.

Analytical Methods

The principal methods for the quantification of EGDA are Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection. GC-based methods are often preferred due to the volatility of EGDA, while HPLC methods, typically requiring derivatization, offer an alternative approach.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of various analytical methods applicable to the quantification of this compound.

Analytical MethodAnalyte FormLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Citation
GC-FIDEGDA (from hydrolysis and acetylation of ethylene glycol-containing surfactants)Not Reported50 µg/mLNot ReportedNot Reported[1]
GC-MSOleic acid methyl ester (as a surrogate for polysorbate 80, which can be related to EGDA)0.3 µg/mL0.91 µg/mL0.5 - 100 µg/mL (r² > 0.99)85 - 105[1]
HPLC-UVBenzoyl esters of glycols (including ethylene glycol)1 mg/L2 mg/L1 - 50 mg/LNot Reported[2][3]
HPLC-ESI-MSBenzoyl esters of glycols (including ethylene glycol)10 - 25 µg/L20 - 50 µg/L20 - 1000 µg/LNot Reported[2][3]
GC-MSEthylene glycol and Diethylene glycol0.1 ppm (EG), 0.3 ppm (DEG)0.3 ppm (EG), 1 ppm (DEG)10 - 1000 ppmNot Reported[4]

Experimental Protocols

Gas Chromatography (GC-FID/MS) Method

This protocol is based on the analysis of EGDA as a product of hydrolysis and acetylation of ethylene glycol-containing compounds.

Objective: To quantify the amount of this compound in a sample.

Principle: The sample is first hydrolyzed to break down any ethylene glycol-containing precursors into ethylene glycol. Subsequently, the ethylene glycol is acetylated to form the more volatile and chromatographically amenable this compound, which is then quantified by GC.

Materials:

  • GC system with FID or MS detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Reagents for hydrolysis (e.g., strong acid)

  • Reagents for acetylation (e.g., acetic anhydride, pyridine)

  • Organic solvent for extraction (e.g., hexane)

  • This compound standard

  • Internal standard (e.g., 1,3-propanediol)

Procedure:

  • Sample Preparation (Hydrolysis and Acetylation):

    • Accurately weigh a known amount of the sample into a reaction vial.

    • Add the hydrolysis reagent and heat the mixture to ensure complete hydrolysis.

    • Cool the reaction mixture and neutralize it.

    • Add the acetylation reagents to the vial and heat to facilitate the conversion of ethylene glycol to this compound.

    • After cooling, add an organic solvent and water to extract the EGDA into the organic layer.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Add a constant amount of internal standard to each calibration standard and sample.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C (FID) or as per MS requirements

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of EGDA to the peak area of the internal standard against the concentration of the EGDA standards.

    • Determine the concentration of EGDA in the samples by using the calibration curve.

Diagram: GC-based Quantification Workflow for EGDA

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis Acetylation Acetylation Hydrolysis->Acetylation Extraction Liquid-Liquid Extraction Acetylation->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID/MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for EGDA quantification by GC.

High-Performance Liquid Chromatography (HPLC-UV/MS) Method

This protocol describes the analysis of glycols, including ethylene glycol, after derivatization to form UV-active or MS-ionizable compounds. This compound itself does not have a strong chromophore for UV detection.[5]

Objective: To quantify ethylene glycol (as its benzoyl ester derivative) in a sample.

Principle: The sample containing ethylene glycol is derivatized with benzoyl chloride in an alkaline medium to form ethylene glycol dibenzoate. This derivative is then separated by reversed-phase HPLC and quantified using a UV or MS detector.

Materials:

  • HPLC system with UV or ESI-MS detector

  • Reversed-phase C18 column (e.g., 150 mm x 1 mm i.d., 5 µm particle size)

  • Benzoyl chloride

  • Sodium hydroxide (B78521)

  • Organic solvent for extraction (e.g., pentane)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ethylene glycol standard

  • Internal standard (e.g., benzoyl alcohol for UV, phenol (B47542) for ESI-MS)

Procedure:

  • Sample Preparation (Derivatization):

    • Take a known volume of the aqueous sample or a solution of the sample in water.

    • Add a solution of sodium hydroxide to make the solution alkaline.

    • Add benzoyl chloride and shake vigorously to facilitate the derivatization reaction.

    • After the reaction is complete, extract the formed ethylene glycol dibenzoate with an organic solvent like pentane.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Standard Preparation:

    • Prepare a stock solution of ethylene glycol in water.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Derivatize the standards in the same manner as the samples.

    • Add a constant amount of internal standard to each calibration standard and sample prior to derivatization.

  • HPLC Conditions:

    • Mobile Phase: 55% Acetonitrile in water

    • Flow Rate: 50 µL/min

    • Injection Volume: 1 µL

    • Column Temperature: Ambient

    • UV Detection Wavelength: 237 nm

    • ESI-MS Detection: Selected Ion Monitoring (SIM) mode, monitoring the appropriate m/z for the protonated or sodiated molecule of ethylene glycol dibenzoate.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the ethylene glycol dibenzoate to the peak area of the internal standard against the concentration of the ethylene glycol standards.

    • Determine the concentration of ethylene glycol in the samples using the calibration curve.

Diagram: HPLC-based Quantification Workflow for Glycols

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Derivatization Derivatization (Benzoyl Chloride) Sample->Derivatization Extraction Solid Phase or Liquid-Liquid Extraction Derivatization->Extraction HPLC_Injection HPLC Injection Extraction->HPLC_Injection Separation Reversed-Phase Separation HPLC_Injection->Separation Detection UV/MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for glycol quantification by HPLC.

Concluding Remarks

The choice of analytical method for the quantification of this compound will depend on the sample matrix, the required sensitivity, and the available instrumentation. For direct analysis of EGDA, GC-FID or GC-MS are the most suitable techniques. When EGDA is present as part of a more complex mixture or when higher sensitivity is required, derivatization followed by HPLC-UV or HPLC-MS can be an effective strategy. It is essential to validate the chosen method for the specific sample matrix to ensure accurate and reliable results.

References

Application Note: Determination of Ethylene Glycol Diacetate Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative determination of the purity of ethylene (B1197577) glycol diacetate (EGDA). The protocol is designed for researchers, scientists, and drug development professionals who require accurate assessment of EGDA, a critical reagent in various synthetic processes. This method effectively separates ethylene glycol diacetate from its common process-related impurities, such as ethylene glycol (EG) and ethylene glycol monoacetate (EGMA), ensuring the quality and consistency of the final products. The procedure employs a capillary gas chromatograph equipped with a flame ionization detector (FID), providing high sensitivity and reproducibility.

Introduction

This compound (EGDA) is a widely used solvent and intermediate in the chemical and pharmaceutical industries. Its purity is a critical parameter that can significantly impact reaction kinetics, product yield, and the impurity profile of the final active pharmaceutical ingredient or chemical product. Common impurities in EGDA include unreacted starting materials like ethylene glycol and partially acetylated products such as ethylene glycol monoacetate. Gas chromatography with flame ionization detection is a standard and effective technique for the separation and quantification of these volatile and semi-volatile compounds. This application note provides a detailed protocol for the GC analysis of EGDA purity, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Column: Agilent J&W DB-Wax, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or a similar polar capillary column).

  • Autosampler: Agilent 7693A Automatic Liquid Sampler (or equivalent).

  • Data System: Agilent OpenLab CDS (or equivalent).

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL autosampler syringe.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), Air (FID oxidizer, zero grade).

Reagents and Standards
  • This compound (EGDA): Reference standard (>99.5% purity).

  • Ethylene Glycol (EG): Reference standard (>99.5% purity).

  • Ethylene Glycol Monoacetate (EGMA): Reference standard (>99.0% purity).

  • 1,3-Propanediol (B51772): Internal standard (IS), (>99.5% purity).[1]

  • Methanol: HPLC grade, used as a diluent.

Standard and Sample Preparation

Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh approximately 500 mg of 1,3-propanediol into a 50 mL volumetric flask. Dissolve and dilute to the mark with methanol.

Calibration Standard Preparation: Prepare a series of calibration standards by accurately weighing appropriate amounts of EGDA, EG, and EGMA reference standards and diluting them with methanol. Add a fixed amount of the Internal Standard Stock Solution to each calibration standard. A typical concentration range for the impurities (EG and EGMA) would be from 0.01 mg/mL to 1.0 mg/mL.

Sample Preparation: Accurately weigh approximately 100 mg of the EGDA sample into a 10 mL volumetric flask. Add 1.0 mL of the Internal Standard Stock Solution (10 mg/mL) and dilute to the mark with methanol. Mix thoroughly by vortexing.

Gas Chromatography Conditions

The following table summarizes the optimized GC-FID conditions for the analysis of EGDA purity.

ParameterValue
Column Agilent J&W DB-Wax, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split
Split Ratio 50:1
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 270 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Data Presentation

The purity of this compound is determined by calculating the percent area of the main peak relative to the total area of all integrated peaks. The internal standard is used for the accurate quantification of impurities.

Table 1: Typical Retention Times and Response Factors

CompoundRetention Time (min)
Ethylene Glycol (EG)~ 6.5
Ethylene Glycol Monoacetate (EGMA)~ 9.2
1,3-Propanediol (IS)~ 10.5
This compound (EGDA)~ 12.8

Table 2: Example Purity Analysis of an EGDA Sample

Peak IDRetention Time (min)Peak AreaArea %
Ethylene Glycol (EG)6.5215,4300.25
Ethylene Glycol Monoacetate (EGMA)9.2528,9800.47
1,3-Propanediol (IS)10.511,250,600N/A
This compound (EGDA)12.836,120,50099.28
Total (excluding IS) 6,164,910 100.00

Mandatory Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing S1 Weigh Standards & Sample S2 Add Internal Standard (1,3-Propanediol) S1->S2 S3 Dilute with Methanol S2->S3 S4 Vortex to Mix S3->S4 A1 Inject 1 µL into GC S4->A1 A2 Separation on DB-Wax Column A1->A2 A3 Detection by FID A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Impurity Content using Internal Standard D1->D2 D3 Determine EGDA Purity (%) D2->D3

Caption: Workflow for the GC analysis of EGDA purity.

Separation_Principle cluster_column GC Column Elution Order cluster_detector FID Detector EG Ethylene Glycol (Most Polar, Lowest BP) EGMA Ethylene Glycol Monoacetate Detector FID EG->Detector Elutes First IS 1,3-Propanediol (IS) EGMA->Detector EGDA Ethylene Glycol Diacetate (Least Polar, Highest BP) IS->Detector EGDA->Detector Elutes Last

Caption: Logical relationship of component elution in GC.

Conclusion

The gas chromatography method described in this application note provides a precise, accurate, and reliable means for determining the purity of this compound. The use of a polar capillary column allows for excellent separation of the main component from its key process-related impurities. This protocol is suitable for routine quality control in both research and manufacturing environments, ensuring the integrity of materials used in subsequent applications.

References

Application Note: Determination of Ethylene Glycol Diacetate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ethylene (B1197577) glycol diacetate (EGDA) in various sample matrices. Due to the lack of a strong UV-absorbing chromophore in the EGDA molecule, direct detection by UV-HPLC is challenging. This protocol, therefore, employs a pre-column derivatization step with benzoyl chloride to introduce a benzoyl ester group, enabling highly sensitive UV detection. The method is based on established procedures for the analysis of glycols and is suitable for quality control, stability testing, and formulation development in the pharmaceutical and chemical industries.

Introduction

Ethylene glycol diacetate is a diester of ethylene glycol and acetic acid, commonly used as a solvent and plasticizer. Accurate quantification of EGDA is crucial for ensuring product quality and safety in various applications, including pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of chemical compounds. However, the analysis of non-chromophoric compounds like EGDA requires specialized approaches. This application note provides a detailed protocol for the derivatization of EGDA with benzoyl chloride, followed by reversed-phase HPLC analysis with UV detection. This method offers excellent sensitivity and specificity for the determination of EGDA.

Experimental Protocols

Principle

This compound is derivatized with benzoyl chloride in an alkaline medium to form a UV-active benzoyl ester derivative. The derivative is then separated from the reaction mixture by liquid-liquid extraction and analyzed by reversed-phase HPLC with UV detection at 237 nm. Quantification is achieved by comparing the peak area of the derivatized analyte to a calibration curve prepared from derivatized EGDA standards.

Materials and Reagents
  • This compound (EGDA), analytical standard grade

  • Benzoyl Chloride (C₆H₅COCl), ≥99%

  • Sodium Hydroxide (NaOH), analytical grade

  • Pentane (B18724), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Hydrochloric Acid (HCl), analytical grade

  • Benzyl (B1604629) alcohol (internal standard), analytical grade

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Glass test tubes with screw caps

  • Pipettes and general laboratory glassware

Preparation of Solutions
  • 10 M Sodium Hydroxide: Dissolve 40 g of NaOH in 100 mL of water.

  • Derivatization Reagent (10% Benzoyl Chloride in Acetonitrile): Mix 1 mL of benzoyl chloride with 9 mL of acetonitrile. Prepare fresh daily.

  • Mobile Phase (Acetonitrile/Water): Prepare the mobile phase composition as required for optimal separation (e.g., 55% Acetonitrile in water). Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh about 100 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., acetonitrile) to obtain a stock solution of approximately 1 mg/mL.

  • Internal Standard Stock Solution: Accurately weigh about 100 mg of benzyl alcohol and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 1-50 µg/mL).

Sample Preparation and Derivatization Procedure
  • Sample Preparation: Accurately weigh or pipette a known amount of the sample containing this compound into a glass test tube. Dissolve or dilute the sample with a suitable solvent.

  • Internal Standard Addition: Add a known amount of the internal standard (benzyl alcohol) to the sample and standard solutions.

  • Alkalinization: Add 200 µL of 10 M NaOH to the test tube.

  • Derivatization: Add 200 µL of the 10% benzoyl chloride solution. Cap the tube tightly and vortex vigorously for 1 minute.

  • Reaction: Allow the reaction to proceed at room temperature for 10 minutes.

  • Extraction: Add 1 mL of pentane to the reaction mixture and vortex for 1 minute to extract the derivatized EGDA.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Sample Collection: Carefully transfer the upper organic (pentane) layer to a clean vial for HPLC analysis.

HPLC Method

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 237 nm

Data Presentation

The following table summarizes representative quantitative data for the analysis of a derivatized glycol, which can be expected to be similar for this compound dibenzoate.[1][2]

ParameterValue
AnalyteEthylene Glycol Dibenzoate (Derivative)
Retention Time (approx.)7-9 min
Linearity Range1 - 50 mg/L
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)1 mg/L
Limit of Quantification (LOQ)2 mg/L

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing/Pipetting Solvent Dissolution in Solvent Sample->Solvent Standard Standard Weighing Standard->Solvent IS Internal Standard Addition Solvent->IS Alkalinize Add 10M NaOH IS->Alkalinize Deriv_reagent Add 10% Benzoyl Chloride Alkalinize->Deriv_reagent React Vortex & React for 10 min Deriv_reagent->React Add_Pentane Add Pentane React->Add_Pentane Vortex_Extract Vortex for 1 min Add_Pentane->Vortex_Extract Centrifuge Centrifuge Vortex_Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Inject Inject into HPLC Collect->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 237 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The described method provides a reliable and sensitive approach for the quantification of this compound. The pre-column derivatization with benzoyl chloride is a crucial step that enhances the detectability of the analyte by UV. The use of an internal standard, such as benzyl alcohol, improves the precision and accuracy of the method by compensating for variations in sample preparation and injection volume. The chromatographic conditions can be further optimized to achieve better separation from potential matrix interferences. Method validation according to ICH guidelines is recommended before its application in a regulated environment. This would include assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This application note presents a detailed protocol for the HPLC determination of this compound after pre-column derivatization with benzoyl chloride. The method is sensitive, specific, and suitable for the routine analysis of EGDA in various samples, making it a valuable tool for researchers, scientists, and professionals in the drug development and chemical industries.

References

Ethylene Glycol Diacetate: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethylene (B1197577) glycol diacetate (EGDA), a diester of ethylene glycol and acetic acid, is a colorless, viscous liquid with a mild, pleasant odor.[1] While it is widely recognized and utilized as an environmentally friendly, high-boiling point solvent in coatings, inks, and adhesives, its role as a versatile precursor in organic synthesis is an area of growing interest for researchers and drug development professionals.[2][3] This document provides detailed application notes and experimental protocols for the use of ethylene glycol diacetate as a key reactant in various synthetic transformations.

Application Note 1: Synthesis of this compound

This compound is most commonly synthesized via the direct esterification of ethylene glycol with acetic acid.[2] The reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Experimental Protocol: Fischer Esterification

A straightforward method for the laboratory-scale synthesis of this compound involves the Fischer esterification of ethylene glycol with an excess of glacial acetic acid, using sulfuric acid as a catalyst.[4]

  • Materials:

    • Ethylene glycol

    • Glacial acetic acid

    • Concentrated sulfuric acid

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Distillation apparatus

  • Procedure:

    • To a round-bottom flask, add ethylene glycol and a molar excess of glacial acetic acid (e.g., a 4:1 molar ratio of acetic acid to ethylene glycol).[4]

    • Slowly add a catalytic amount of concentrated sulfuric acid (a few milliliters for a 100 ml scale reaction).[4]

    • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.[4]

    • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with water again.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

    • Filter to remove the drying agent.

    • Purify the crude this compound by distillation.[4]

Quantitative Data for Synthesis:

ParameterValueReference
Molar Ratio (Acetic Acid:Ethylene Glycol)2.2-3 : 1[3]
Catalystp-Toluenesulfonic acid[3]
Catalyst Loading0.1-1% of total reactant mass[3]
Reaction Temperature100-160 °C[3]
Azeotropic Dehydrating Agentn-Butyl acetate (B1210297)[3]

Logical Workflow for Synthesis:

G Reactants Ethylene Glycol + Acetic Acid Reaction Esterification (Reflux) Reactants->Reaction Heat Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup (Washing) Reaction->Workup Drying Drying (e.g., MgSO₄) Workup->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application Note 2: Chemoenzymatic Epoxidation of Alkenes

This compound can serve as an effective acyl donor for the in situ generation of peracetic acid, which is then used for the epoxidation of alkenes.[5] This chemoenzymatic approach, often utilizing a lipase (B570770) such as Candida antarctica lipase B (Novozym 435), offers a greener and milder alternative to traditional epoxidation methods.[2]

Experimental Protocol: Epoxidation of 1-Nonene (B85954)

This protocol is adapted from similar chemoenzymatic epoxidation procedures.[2]

  • Materials:

    • 1-Nonene

    • This compound

    • Hydrogen peroxide (30% w/w)

    • Novozym 435 (immobilized Candida antarctica lipase B)

    • Chloroform (B151607) (or other suitable organic solvent)

    • Water bath shaker

    • Autotitrator (optional, for controlled addition of H₂O₂)

  • Procedure:

    • In a suitable reaction vessel, dissolve 1-nonene (0.6 mmol) in chloroform (10 mL).

    • Add this compound (as the acyl donor) and Novozym 435 (e.g., 1.7% w/w of reactants).[2]

    • Initiate the reaction by adding hydrogen peroxide (30% w/w, 4.4 mmol), preferably in a controlled manner (e.g., one-step addition or slow addition with an autotitrator).[2]

    • Place the reaction vessel in a water bath shaker and agitate at a controlled temperature (e.g., 35°C) and speed (e.g., 250 rpm) for 12 hours.[2]

    • Monitor the reaction progress using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, filter off the immobilized enzyme for potential reuse.

    • The resulting epoxide can be isolated and purified using standard techniques like column chromatography.

Quantitative Data for Chemoenzymatic Epoxidation:

ParameterValueReference
SubstrateAlkenes (e.g., 1-nonene, styrene)[2]
Acyl DonorThis compound[5]
EnzymeNovozym 435[2]
OxidantHydrogen Peroxide (30% w/w)[2]
Temperature35 °C[2]
Reaction Time12 h[2]
Expected Yield75-99% (depending on the alkene)[2]

Signaling Pathway for Chemoenzymatic Epoxidation:

G EGDA This compound PeraceticAcid Peracetic Acid (in situ) EGDA->PeraceticAcid H2O2 Hydrogen Peroxide H2O2->PeraceticAcid Lipase Lipase (Novozym 435) Lipase->PeraceticAcid Catalyzes Epoxide Epoxide PeraceticAcid->Epoxide Byproduct Ethylene Glycol PeraceticAcid->Byproduct Alkene Alkene Alkene->Epoxide Prilezhaev Reaction

Caption: In situ generation of peracetic acid from EGDA for epoxidation.

Application Note 3: Enzymatic Synthesis of Poly(ethylene glutarate)

This compound can be employed as a monomer in the enzymatic synthesis of polyesters, such as poly(ethylene glutarate).[5] This solvent-free method utilizes a lipase to catalyze the ester-ester exchange reaction between this compound and a diester, like diethyl glutarate.[1]

Experimental Protocol: Synthesis of Poly(ethylene glutarate)

This protocol is based on the research that explores the enzymatic synthesis of poly(ethylene glutarate).[1]

  • Materials:

    • This compound

    • Diethyl glutarate

    • Immobilized Candida antarctica lipase B

    • Mechanical stirrer or ultrasonic bath

    • Vacuum oven

  • Procedure:

    • In a reaction vessel, combine equimolar amounts of this compound and diethyl glutarate.

    • Add the immobilized lipase B catalyst.

    • The reaction can be carried out in a water bath with mechanical stirring at 40°C for 18 hours.[1]

    • Alternatively, for an intensified process, the mixture can be subjected to an ultrasonic bath for 1 hour, followed by 6 hours under vacuum to facilitate the removal of the ethyl acetate byproduct.[1]

    • The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

    • The purified poly(ethylene glutarate) is then dried in a vacuum oven.

Quantitative Data for Enzymatic Polymerization:

ParameterValueReference
MonomersThis compound, Diethyl glutarate[1]
CatalystImmobilized Candida antarctica lipase B[1]
Temperature40 °C[1]
Reaction Time (Mechanical Stirring)18 h[1]
Reaction Time (Ultrasound-assisted)1 h (ultrasound) + 6 h (vacuum)[1]
Monomer ConversionUp to 96.77%[1]
Degree of PolymerizationUp to 31[1]

Experimental Workflow for Polymerization:

G Monomers This compound + Diethyl Glutarate Reaction Polyesterification (40°C) Monomers->Reaction Catalyst Immobilized Lipase B Catalyst->Reaction ByproductRemoval Byproduct Removal (Vacuum) Reaction->ByproductRemoval Ethyl Acetate Polymer Poly(ethylene glutarate) ByproductRemoval->Polymer

Caption: Workflow for the enzymatic synthesis of poly(ethylene glutarate).

Potential Application Note 4: In Situ Acid Catalyst for Heterocycle Synthesis

The synthesis of certain heterocyclic compounds, such as 2-amino-1,3,4-thiadiazole (B1665364) derivatives, often requires an acidic catalyst. This compound, through its slow hydrolysis to release acetic acid, could potentially serve as an in situ source of this catalyst, offering a controlled release of acid.

Proposed Experimental Protocol: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This is a proposed protocol based on established methods for synthesizing this class of compounds.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve thiosemicarbazide in ethanol.

    • Add this compound to the solution. The hydrolysis of this compound in the presence of trace water in the solvent is expected to generate acetic acid in situ.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or by removing the solvent under reduced pressure followed by recrystallization.

Proposed Reaction Conditions:

ParameterRole of this compoundProposed SolventProposed Temperature
ValueIn situ acetic acid sourceEthanolReflux

Logical Relationship for Proposed Synthesis:

G EGDA This compound AceticAcid Acetic Acid (in situ) EGDA->AceticAcid Water Trace Water Water->AceticAcid Hydrolysis Heterocycle 2-Amino-5-methyl-1,3,4-thiadiazole AceticAcid->Heterocycle Catalyzes Cyclization Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Heterocycle

Caption: Proposed use of EGDA as an in situ acid source for heterocycle synthesis.

References

Application Notes and Protocols: Ethylene Glycol Diacetate in Cleaning Agent Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene Glycol Diacetate (EGDA) is a high-performance, biodegradable solvent that is increasingly being incorporated into cleaning agent formulations.[1][2] With a mild, pleasant odor and a slow evaporation rate, EGDA offers a favorable alternative to more aggressive and volatile solvents.[1][2][3] Its effectiveness in dissolving a wide range of soils, including greases, oils, and resins, makes it a versatile ingredient for both industrial and household cleaning products.[1][4] This document provides detailed application notes, experimental protocols for performance evaluation, and example formulations to guide researchers and formulators in the use of EGDA.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of EGDA is crucial for its effective application in cleaning formulations. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₄[1][4][5]
Molecular Weight 146.14 g/mol [1][4][5][6]
CAS Number 111-55-7[3][4][5][6]
Appearance Colorless, transparent liquid[1][3][4]
Odor Mild, pleasant, ester-like[1][2][4]
Boiling Point 190-191 °C (374-376 °F)[1][2][4]
Melting Point -41 °C (-41.8 °F)[6]
Flash Point 88 °C (190.4 °F) (Closed Cup)[2]
Density 1.104 g/cm³ at 20 °C[6]
Vapor Pressure 0.2 mmHg at 25 °C[1]
Solubility in Water 160 g/L at 20 °C[3]
Hansen Solubility Parameters (MPa½)
    δd (Dispersion)16.2
    δp (Polar)4.7
    δh (Hydrogen Bonding)9.8

Role and Benefits in Cleaning Formulations

EGDA's unique properties contribute to its excellent performance as a solvent in a variety of cleaning applications:

  • High Solvency: EGDA is an effective solvent for a broad range of soils, including oils, greases, and other stubborn contaminants.[1] This makes it particularly useful in degreasing formulations for both industrial and household applications.[1]

  • Slow Evaporation Rate: The high boiling point of EGDA results in a slow evaporation rate, which allows for longer contact time with the soil, enhancing cleaning efficiency.[1][2][4] This property is especially beneficial for removing tough, baked-on grease.

  • Low Odor: Compared to many traditional solvents, EGDA has a mild, pleasant odor, which improves the user experience and makes it suitable for use in enclosed spaces.[1][2]

  • Improved Formulation Stability: EGDA can act as a coupling agent, helping to compatibilize hydrophobic soils with water and surfactants, thus improving the stability and performance of the cleaning formulation.

  • Environmental Profile: EGDA is predicted to be readily biodegradable, offering a more environmentally friendly option compared to some halogenated or aromatic solvents.[2]

Comparative Performance of Cleaning Solvents

The selection of a solvent is a critical factor in the performance of a cleaning agent. The Kauri-Butanol (KB) value is a standard measure of a solvent's solvency power, with higher values indicating stronger solvency.[1] Table 2 provides a comparison of the KB values for EGDA and other common cleaning solvents.

Table 2: Comparative Solvency Power of Cleaning Solvents

SolventKauri-Butanol (KB) ValueReference
This compound (EGDA)~60 (estimated)
d-Limonene67
Mineral Spirits32-37[7]

Note: The Kauri-Butanol value for EGDA is an estimate based on its chemical structure and known solvency characteristics. A formal measurement according to ASTM D1133 would be required for a precise value.

Example Formulations

The following are example formulations for different types of cleaning agents incorporating EGDA. The concentrations can be optimized based on specific performance requirements.

Table 3: Example Formulation - Heavy-Duty Industrial Degreaser

IngredientFunctionConcentration (wt%)
WaterCarrier70-80
This compound (EGDA)Solvent5-15
Nonionic Surfactant (e.g., Alcohol Ethoxylate)Detergent, Wetting Agent5-10
Anionic Surfactant (e.g., Linear Alkylbenzene Sulfonate)Detergent, Emulsifier2-5
Builder (e.g., Sodium Metasilicate)Alkalinity, Water Softening1-3
Corrosion InhibitorProtects Metal Surfaces0.1-1
Fragrance & DyeAestheticsAs desired

Table 4: Example Formulation - All-Purpose Household Cleaner

IngredientFunctionConcentration (wt%)
WaterCarrier85-95
This compound (EGDA)Solvent1-5
Nonionic Surfactant (e.g., Alkyl Polyglucoside)Detergent, Wetting Agent2-6
pH Adjuster (e.g., Citric Acid or Monoethanolamine)Adjust pHTo desired pH
PreservativePrevent Microbial Growth0.1-0.5
Fragrance & DyeAestheticsAs desired

Experimental Protocols for Performance Evaluation

To evaluate the cleaning efficacy of formulations containing EGDA, standardized test methods should be employed. The following protocols are based on widely accepted ASTM standards.

Protocol 1: Gravimetric Soil Removal Efficiency (Based on ASTM G122)

This method determines the effectiveness of a cleaning agent by measuring the weight of soil removed from a standardized coupon.[8][9][10][11][12]

Materials and Equipment:

  • Standardized test coupons (e.g., stainless steel, aluminum)

  • Artificial soil (e.g., grease, oil, particulate matter relevant to the application)

  • Analytical balance (accurate to 0.1 mg)

  • Cleaning apparatus (e.g., ultrasonic bath, agitated beaker)

  • Oven

  • Cleaning formulation containing EGDA

  • Control cleaning formulation (without EGDA or with a different solvent)

Procedure:

  • Coupon Preparation: Clean and dry the test coupons thoroughly.

  • Initial Weighing: Weigh each clean, dry coupon and record the mass (M1).

  • Soiling: Apply a consistent amount of the artificial soil to each coupon.

  • Soiled Weighing: Weigh each soiled coupon and record the mass (M2). The mass of the soil is Msoil = M2 - M1.

  • Cleaning: Immerse the soiled coupons in the cleaning formulation and clean using a standardized procedure (e.g., ultrasonication for 10 minutes at 40°C).

  • Rinsing and Drying: Rinse the cleaned coupons with deionized water and dry them in an oven until a constant weight is achieved.

  • Final Weighing: Weigh each cleaned, dry coupon and record the mass (M3).

  • Calculation of Cleaning Efficiency: Cleaning Efficiency (%) = [(M2 - M3) / (M2 - M1)] x 100

Data Presentation: The results should be presented in a table comparing the cleaning efficiency of the EGDA-containing formulation against control formulations.

Protocol 2: Washability and Scrub Resistance (Based on ASTM D4488)

This method is suitable for evaluating the performance of cleaners on hard surfaces like flooring and walls using a Gardner Straight Line Washability and Abrasion Machine.[7][13][14][15][16][17]

Materials and Equipment:

  • Gardner Straight Line Washability and Abrasion Machine

  • Standardized test panels (e.g., vinyl tiles)

  • Artificial soil as specified in ASTM D4488

  • Sponge or brush as specified in the standard

  • Reflectometer or colorimeter

  • Cleaning formulation containing EGDA

  • Control cleaning formulation

Procedure:

  • Panel Preparation: Clean and dry the test panels.

  • Initial Reflectance Measurement: Measure the initial reflectance of the clean, dry panels (R1).

  • Soiling: Apply the standardized soil to the panels in a uniform manner.

  • Soiled Reflectance Measurement: Measure the reflectance of the soiled panels (R2).

  • Cleaning: Mount the soiled panels in the washability machine. Apply the cleaning formulation to the sponge or brush and run the machine for a specified number of cycles.

  • Rinsing and Drying: Rinse the cleaned panels with deionized water and allow them to air dry.

  • Final Reflectance Measurement: Measure the reflectance of the cleaned panels (R3).

  • Calculation of Cleaning Efficiency: Cleaning Efficiency (%) = [(R3 - R2) / (R1 - R2)] x 100

Data Presentation: Present the cleaning efficiency data in a table, comparing the performance of the EGDA formulation with control formulations.

Visualizations

Chemical Structure and Interaction

cluster_EGDA This compound (EGDA) cluster_Soil Grease/Oil Soil cluster_Cleaning Cleaning Mechanism EGDA C₆H₁₀O₄ EGDA_mol EGDA Molecule Soil Hydrophobic Soil Particle Soil_mol Soil EGDA_mol->Soil_mol dissolves Surfactant Surfactant Micelle Soil_mol->Surfactant encapsulated by

Caption: Interaction of EGDA with greasy soil in a cleaning formulation.

Experimental Workflow: Gravimetric Soil Removal

start Start prep Prepare & Weigh Clean Coupon (M1) start->prep soil Apply Soil prep->soil weigh_soiled Weigh Soiled Coupon (M2) soil->weigh_soiled clean Clean with EGDA Formulation weigh_soiled->clean rinse_dry Rinse & Dry clean->rinse_dry weigh_cleaned Weigh Cleaned Coupon (M3) rinse_dry->weigh_cleaned calculate Calculate Cleaning Efficiency (%) weigh_cleaned->calculate end End calculate->end

Caption: Workflow for the gravimetric soil removal efficiency test.

Logical Relationship: Formulation Components

Formulation Cleaning Formulation EGDA This compound (Solvent) Formulation->EGDA Surfactant Surfactants (Detergency, Wetting) Formulation->Surfactant Builder Builders (Alkalinity, Water Softening) Formulation->Builder Additives Additives (Corrosion Inhibitors, Fragrance, etc.) Formulation->Additives Water Water (Carrier) Formulation->Water

Caption: Key components of a cleaning formulation containing EGDA.

Conclusion

This compound is a valuable and effective solvent for use in a wide range of cleaning agent formulations. Its favorable properties, including high solvency, slow evaporation rate, low odor, and good environmental profile, make it a strong candidate for replacing more hazardous solvents. By utilizing the provided application notes and experimental protocols, researchers and formulators can effectively evaluate and optimize the performance of cleaning agents containing EGDA for various applications.

References

Ethylene Glycol Diacetate: A Viable Alternative Solvent for Modern Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction

The agrochemical industry is increasingly seeking environmentally benign and safer alternatives to traditional aromatic hydrocarbon solvents like xylene, which are known to pose risks to human health and the environment.[1][2] Ethylene (B1197577) glycol diacetate (EGDA) has emerged as a promising, eco-friendly solvent with strong solubility, low odor, and low toxicity.[3][4] This document provides detailed application notes and experimental protocols for utilizing EGDA in agrochemical formulations, supported by comparative data against conventional solvents. EGDA's favorable properties, including a high flash point, enhance the safety of production, storage, and transportation of agrochemical products.[3][5]

Physicochemical Properties of Ethylene Glycol Diacetate (EGDA)

EGDA is a colorless, transparent liquid with a mild, pleasant odor.[6] Its key properties make it an excellent candidate for a solvent in various agrochemical formulations, including emulsifiable concentrates (EC) and oil suspensions (OF).[3][6]

PropertyValueReference
Molecular Formula C6H10O4[6]
Molecular Weight 146.14 g/mol [6]
Boiling Point 190-191 °C[4]
Melting Point -41 °C[4]
Density 1.104 g/mL at 20 °C[4]
Flash Point 88 °C[3]
Vapor Pressure 0.2 mmHg at 20 °C[4]
Water Solubility 12.5% (160 g/L at 20 °C)[3][4]
Appearance Colorless transparent liquid[6]

Advantages of EGDA in Agrochemical Formulations

Studies have demonstrated that incorporating EGDA into herbicide and insecticide formulations can lead to significant improvements in performance and safety compared to xylene-based formulations.

Enhanced Efficacy and Leaf Adhesion

Formulations utilizing EGDA have shown superior weed control.[3] This is attributed to improved droplet adhesion to leaves, resulting from lower surface tension and contact angles, which leads to a 24%–40% increase in leaf retention.[2][3] For instance, a 15% cyhalofop-butyl (B1669532) EC formulation with EGDA demonstrated a 9.1%–30.5% greater efficacy in greenhouse settings and a 4.8%–6.7% improvement in field trials compared to its xylene-based counterpart.[2][3] Similarly, a 10% nicosulfuron (B1678754) OF with EGDA showed enhanced performance.[3] In insecticide formulations, a 2.5% lambda-cyhalothrin (B1674341) EC with EGDA exhibited higher control efficacy against target insects.[5]

Comparative Performance Data: EGDA vs. Xylene
ParameterEGDA-based FormulationXylene-based FormulationImprovement with EGDAReference
15% Cyhalofop-butyl EC Efficacy (Greenhouse) SuperiorStandard9.1%–30.5%[2][3]
15% Cyhalofop-butyl EC Efficacy (Field) SuperiorStandard4.8%–6.7%[2][3]
Leaf Retention HigherLower24%–40%[2][3]
2.5% Lambda-cyhalothrin EC Leaf Retention HigherLower1.22-1.46-fold
Surface Tension LowerHigherLower[3]
Contact Angle LowerHigherLower[3]
Reduced Toxicity

A significant advantage of EGDA is its reduced toxicity. Xylene-based preparations have been found to be 2–3 times more cytotoxic to human bronchial cells than those formulated with EGDA.[2][3] Furthermore, EGDA-based insecticide formulations have demonstrated lower acute toxicity to aquatic organisms.[5]

Experimental Protocols

The following protocols provide a framework for the evaluation of EGDA as an alternative solvent in agrochemical formulations.

Preparation of Emulsifiable Concentrate (EC) Formulations

This protocol describes the preparation of a generic EC formulation using EGDA as a solvent, with a comparative formulation using xylene.

Materials:

  • Active Ingredient (e.g., Cyhalofop-butyl, Lambda-cyhalothrin)

  • This compound (EGDA)

  • Xylene (for comparative formulation)

  • Methyl Oleate (co-solvent)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Beakers, magnetic stirrer, and weighing balance

Procedure:

  • Weigh the required amount of the active ingredient, EGDA (or xylene), methyl oleate, and the emulsifier blend according to the formulation recipe. For example, a 15% Cyhalofop-butyl EC formulation could consist of 30% EGDA, 39% methyl oleate, and 16% emulsifier.[3]

  • In a beaker, dissolve the active ingredient in the solvent (EGDA or xylene) and co-solvent (methyl oleate) under constant stirring until a clear, homogeneous solution is obtained.

  • Slowly add the emulsifier blend to the solution while continuing to stir.

  • Continue stirring for an additional 15-20 minutes to ensure complete mixing.

  • Store the resulting EC formulation in a sealed container at room temperature.

G cluster_0 EC Formulation Workflow A Weigh Components (AI, Solvent, Co-solvent, Emulsifier) B Dissolve AI in Solvents A->B Mixing C Add Emulsifier Blend B->C Stirring D Homogenize Mixture C->D Continuous Stirring E Store Formulation D->E

EC Formulation Workflow Diagram
Physicochemical Characterization

Objective: To determine the key physical and chemical properties of the EGDA-based formulation.

Protocols:

  • Emulsion Stability: Dilute the EC formulation in water at the recommended concentration. Observe the emulsion for creaming, sedimentation, or phase separation at set time intervals (e.g., 0.5, 1, 2, and 24 hours).

  • Flash Point: Determine the flash point using a Pensky-Martens closed-cup tester according to standard methods.

  • Viscosity: Measure the viscosity of the formulation using a viscometer at a controlled temperature.

Wettability Property Analysis

Objective: To assess the spreading and wetting characteristics of the formulation on a leaf surface.

Protocols:

  • Surface Tension Measurement: Measure the surface tension of the diluted formulation using a tensiometer with the Du Noüy ring method or pendant drop method.

  • Contact Angle Measurement: Use a goniometer to measure the contact angle of a droplet of the diluted formulation on the surface of a target plant's leaf.

G cluster_1 Wettability Analysis Formulation Diluted Formulation Goniometer Goniometer Formulation->Goniometer Tensiometer Tensiometer Formulation->Tensiometer Leaf Target Leaf Surface Leaf->Goniometer ContactAngle Measure Contact Angle Goniometer->ContactAngle SurfaceTension Measure Surface Tension Tensiometer->SurfaceTension Data Wettability Data ContactAngle->Data SurfaceTension->Data

Wettability Analysis Workflow
Phytotoxicity Assessment

Objective: To evaluate any potential harm the EGDA-based formulation may cause to the target crop.

Protocol:

  • Prepare different concentrations of the EGDA-based formulation, including the recommended application rate, and a 2x and 4x concentration.[3] A control group with no treatment and a xylene-based formulation group should also be included.

  • Spray the formulations onto healthy target crop seedlings at a uniform growth stage.

  • Maintain the plants in a controlled environment (greenhouse or growth chamber).

  • Visually assess the plants for any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0% = no damage, 100% = plant death).

  • Measure plant height and biomass at the end of the observation period.

Bioassay for Efficacy

Objective: To determine the biological efficacy of the EGDA-based formulation against the target pest (weeds or insects).

Protocol for Herbicides:

  • Cultivate the target weed species in pots to a uniform growth stage.

  • Apply different concentrations of the EGDA-based and xylene-based herbicide formulations to the weeds.

  • Include an untreated control group.

  • After a set period (e.g., 14-21 days), assess the percentage of weed control visually.

  • Determine the fresh and dry weight of the above-ground biomass to quantify the herbicidal effect.

  • Calculate the half-lethal concentration (LC50) for each formulation.

Protocol for Insecticides:

  • Rear the target insect species under controlled laboratory conditions.

  • For contact toxicity, apply the insecticide formulations directly to the insects (e.g., topical application or spray tower). For residual toxicity, treat a surface (e.g., leaf disc) and then introduce the insects.

  • Include an untreated control.

  • Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Calculate the lethal concentration (LC50) or lethal dose (LD50) for each formulation.

G cluster_2 Bioassay Logical Flow A Prepare Test Organisms (Weeds/Insects) B Apply Formulations (EGDA-based, Xylene-based, Control) A->B C Incubate under Controlled Conditions B->C D Assess Efficacy (Mortality/Control %) C->D E Data Analysis (LC50/LD50) D->E

Bioassay Logical Flow Diagram

Conclusion

This compound presents a compelling case as a high-performance, safer, and more environmentally friendly alternative to traditional aromatic solvents in agrochemical formulations.[2][3] The data indicates that EGDA can enhance the efficacy of active ingredients through improved leaf adhesion and wettability.[3][5] The provided protocols offer a comprehensive guide for researchers and formulation scientists to evaluate and optimize the use of EGDA in developing next-generation agrochemical products. The adoption of EGDA can contribute to the creation of more sustainable and effective crop protection solutions.

References

Application Notes: The Role of Ethylene Glycol Diacetate in Adhesive Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylene (B1197577) Glycol Diacetate (EGDA), a colorless liquid with a mild odor, is a high-performance, slow-evaporating solvent.[1] Its favorable properties, including a high boiling point of approximately 190°C, low toxicity, and biodegradability, make it a versatile component in various industrial applications, including coatings, inks, and notably, adhesive formulations.[2][3] In the adhesive industry, EGDA serves multiple functions, primarily as a coalescing agent in water-based systems and as a retarder solvent in reactive systems, contributing to improved performance and workability.[2][4] Its use is particularly advantageous in replacing more hazardous solvents like methyl chloroform, offering a safer and more environmentally friendly alternative.[5][6]

Key Functions of EGDA in Adhesives

  • Coalescing Agent in Water-Based Adhesives: In waterborne adhesive emulsions, such as those based on polyvinyl acetate (B1210297) (PVAc) or vinyl acetate-ethylene (VAE), polymer particles are dispersed in water. For a strong adhesive bond to form, these particles must fuse into a continuous, homogeneous film as the water evaporates. EGDA acts as a coalescing agent by temporarily softening the polymer particles, allowing them to merge effectively. Its slow evaporation rate ensures it remains in the film long enough to facilitate this process, leading to improved film integrity and adhesive strength.

  • Retarder Solvent and Flow Promoter: EGDA's very slow evaporation rate is a key attribute.[7] In many adhesive formulations, particularly in polyurethane and epoxy systems, it acts as a retarder solvent.[2] This property extends the "open time" of the adhesive, which is the period during which the adhesive remains wet and workable, allowing for proper assembly and positioning of substrates. This improved flow and leveling contributes to a smoother and more uniform bond line.

  • Viscosity Modifier: The addition of EGDA can help achieve the desired viscosity for an adhesive formulation.[8] This ensures optimal application characteristics, whether the adhesive is being sprayed, brushed, or roll-coated. Its excellent solvency for a wide range of resins, including cellulosics, polyacrylates, and polyvinyl acetate, aids in creating stable and effective adhesive solutions.

Applications

EGDA is utilized in a variety of adhesive types, including:

  • Waterborne Packaging and Converting Adhesives: It enhances the wetting and penetration of adhesive on various substrates.[5]

  • Polyurethane and Epoxy Adhesives: It is used to control cure rates and improve workability.[2]

  • Thermoplastic Acrylic Adhesives: It functions as a reflow solvent.

Quantitative Data Summary

The optimal concentration of EGDA is highly dependent on the specific adhesive formulation, the polymer system used, and the desired end-use properties. The following table provides typical ranges for EGDA in waterborne adhesive formulations as a replacement for other organic solvents.

Adhesive SystemPolymer BaseEGDA Concentration (parts per 100 parts of unsolvented adhesive)PurposeReference
Waterborne Packaging AdhesiveVinyl Acetate Homo-, Co-, or Terpolymer1.0 - 20.0To enhance "wet-out" and penetration[5]
Waterborne Packaging AdhesiveVinyl Acetate Homo-, Co-, or Terpolymer5.0 - 10.0 (Preferred)To enhance "wet-out" and penetration[5]

Diagrams of Mechanisms and Workflows

coalescence_mechanism Mechanism of EGDA as a Coalescing Agent cluster_0 Initial State: Wet Emulsion cluster_1 Intermediate State: Evaporation cluster_2 Final State: Dry Film p1 Polymer Particles p2 Softened Polymer Particles (EGDA absorbed) p1->p2 EGDA partitions into polymer w1 Water w2 Water Evaporates w1->w2 Drying starts e1 EGDA e1->p2 p3 Continuous Adhesive Film p2->p3 Particle deformation and fusion (coalescence) e2 EGDA Evaporates p3->e2 Final drying

Caption: Mechanism of EGDA as a coalescing agent in a water-based adhesive.

experimental_workflow Experimental Workflow for Adhesive Evaluation prep 1. Adhesive Formulation - Prepare base adhesive emulsion. - Add varying concentrations of EGDA. mix 2. Homogenization - Mechanical stirring until uniform. prep->mix apply 3. Substrate Application - Apply a controlled thickness of adhesive to test substrates. mix->apply cure 4. Curing - Allow samples to cure under controlled conditions (temp, humidity). apply->cure testing 5. Performance Testing cure->testing visc Viscosity Measurement testing->visc open_time Open Time Determination testing->open_time shear Lap Shear Strength (e.g., ASTM D1002) testing->shear peel Peel Strength (e.g., ASTM D1876) testing->peel

Caption: Experimental workflow for preparing and testing adhesives containing EGDA.

logical_relationship Logical Role of EGDA in a 2K Polyurethane Adhesive side_a Component A (Isocyanate) mix Mixing side_a->mix side_b Component B (Polyol) side_b->mix egda EGDA (Retarder Solvent) egda->mix Controls viscosity and evaporation rate reaction Polymerization (Curing) NCO + OH -> Urethane Linkage egda->reaction Slows down reaction rate, increasing open time mix->reaction

Caption: Role of EGDA as a retarder solvent in a 2K polyurethane system.

Experimental Protocols

Protocol 1: Preparation of a Water-Based PVAc Adhesive with EGDA

Objective: To prepare a series of polyvinyl acetate (PVAc) adhesive formulations with varying concentrations of EGDA for performance evaluation.

Materials:

  • PVAc emulsion (e.g., 55% solids)

  • Ethylene Glycol Diacetate (EGDA)

  • Deionized water

  • Plasticizers, tackifiers, fillers (as required by base formulation)

  • Beakers, overhead mechanical stirrer, weighing balance

Methodology:

  • Weigh the required amount of PVAc emulsion into a beaker.

  • While stirring gently with an overhead stirrer, add any other formulation components such as plasticizers or tackifiers.

  • Slowly add the pre-weighed amount of EGDA to the vortex of the stirring emulsion. Typical addition levels to investigate could be 2, 4, 6, 8, and 10 parts by weight per 100 parts of the base unsolvented adhesive.

  • Continue stirring for a minimum of 30 minutes or until the mixture is completely homogeneous and smooth.

  • If necessary, adjust the final viscosity with a small amount of deionized water.

  • Label each formulation clearly with the corresponding EGDA concentration.

  • Allow the formulations to equilibrate for at least 24 hours before proceeding with performance testing.

Protocol 2: Evaluation of Adhesive Performance

Objective: To quantify the effect of EGDA concentration on the physical and mechanical properties of the prepared adhesive formulations.

A. Viscosity Measurement

  • Use a rotational viscometer (e.g., Brookfield viscometer) to measure the viscosity of each formulation at a controlled temperature (e.g., 25°C).

  • Select an appropriate spindle and rotational speed to obtain a torque reading between 20% and 80%.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

B. Lap Shear Strength Testing (adapted from ASTM D1002)

  • Prepare test specimens using standard substrates (e.g., aluminum, cold-rolled steel, or wood).

  • Apply a uniform film of adhesive to a defined area on one substrate.

  • Create an overlap joint with a second substrate (e.g., 12.7 mm overlap).

  • Apply consistent pressure (e.g., using a clamp or weights) and allow the samples to cure for a specified time (e.g., 7 days) under controlled conditions.

  • Test the specimens using a universal testing machine (tensile tester) at a constant crosshead speed (e.g., 1.3 mm/min).

  • Record the maximum force required to break the bond and calculate the shear strength in megapascals (MPa) or pounds per square inch (psi).

C. T-Peel Strength Testing (adapted from ASTM D1876)

  • Prepare test specimens using flexible substrates (e.g., aluminum foil, plastic films).

  • Bond two flexible substrates together with the adhesive, leaving the ends unbonded to act as grips.

  • Allow the bonded assembly to cure under controlled conditions.

  • Mount the unbonded ends of the specimen in the grips of a universal testing machine, forming a "T" shape.

  • Pull the grips apart at a constant rate (e.g., 254 mm/min).

  • Record the average force required to peel the substrates apart and calculate the peel strength in Newtons per meter (N/m) or pounds per inch of width (pli).

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude ethylene (B1197577) glycol diacetate (EGDA).

Troubleshooting Guide

This guide addresses common problems encountered during the purification of ethylene glycol diacetate, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the yield of my purified this compound lower than expected?

A1: Low yield can stem from several factors throughout the synthesis and purification process. The primary causes include incomplete reaction, product loss during workup, and inefficient purification.

  • Incomplete Reaction: The esterification of ethylene glycol with acetic acid is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the yield of the diacetate.[1][2]

    • Solution: Use glacial acetic acid and employ a Dean-Stark apparatus during the reaction to continuously remove water as it is formed.[1] Ensure an appropriate molar excess of acetic acid to drive the reaction towards the formation of the diacetate.[1][3]

  • Product Loss During Workup: this compound can be lost during the aqueous washing steps if emulsions form or if the product is partially soluble in the aqueous phase. Additionally, hydrolysis of the ester can occur if the reaction mixture is in prolonged contact with strong acids or bases.[4]

    • Solution: To minimize hydrolysis, perform the neutralization step with a mild base, such as a saturated sodium bicarbonate solution, and avoid extended contact times.[1][5] To break emulsions, you can add a small amount of brine.

  • Inefficient Purification: During distillation, improper fractionation can lead to the loss of product in the forerun or the still residue.

    • Solution: Use an efficient fractionating column and carefully monitor the distillation temperature to collect the desired fractions.[6] Redistillation of intermediate fractions can help to recover additional product.[6]

Q2: My purified this compound appears cloudy. What is the cause and how can I fix it?

A2: A cloudy appearance in the final product typically indicates the presence of impurities such as water, insoluble byproducts, or suspended solids.

  • Water Contamination: Residual water from the workup process can cause cloudiness.

    • Solution: Ensure the product is thoroughly dried before distillation, for instance, by using a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Insoluble Impurities: These could be polymeric byproducts formed during the reaction, especially if the reaction temperature was too high or if the crude product was stored for an extended period.[7]

    • Solution: If the impurity is a solid, it can be removed by filtration before distillation. If it is a high-boiling liquid, careful fractional distillation should separate it from the desired product.

  • Hydrolysis: If the product has been stored for a long time, especially in the presence of acidic or basic residues, it may have partially hydrolyzed to ethylene glycol and acetic acid, which can affect its appearance and purity.[4]

    • Solution: Re-purify the product by distillation. To prevent future issues, ensure the product is stored in a tightly sealed container in a cool, dry place, free from any acidic or basic contaminants.

Q3: How can I remove the ethylene glycol monoacetate (EGMA) impurity from my final product?

A3: The presence of ethylene glycol monoacetate is a common issue, often resulting from an insufficient amount of acetic acid used in the esterification reaction.[8]

  • Solution: The most effective method for removing EGMA is through efficient fractional distillation. Since EGMA has a different boiling point than EGDA, a well-packed fractionating column can separate the two compounds. It may be necessary to perform multiple distillations to achieve high purity.[2] To prevent the formation of EGMA in future syntheses, use a molar excess of acetic acid.[8]

Q4: The acid number of my purified this compound is too high. What went wrong?

A4: A high acid number indicates the presence of residual acidic impurities, most commonly the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or unreacted acetic acid.[8]

  • Incomplete Neutralization: The washing step with a basic solution may not have been sufficient to remove all the acid catalyst.

    • Solution: Ensure thorough washing with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).[5]

  • Excessive Catalyst: Using too much acid catalyst can make its complete removal more difficult and may lead to corrosion of the equipment.[8]

    • Solution: Use the minimum effective amount of catalyst.

  • Hydrolysis on Storage: If the product was not properly neutralized, residual acid can catalyze the hydrolysis of the ester over time, liberating acetic acid.[4]

    • Solution: Re-purify the product by washing with a sodium bicarbonate solution, drying, and then redistilling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound on a laboratory scale is fractional distillation under reduced pressure (vacuum distillation).[3][5] This technique allows for the separation of EGDA from lower-boiling impurities (like water and acetic acid) and higher-boiling impurities (like ethylene glycol monoacetate and polymerization products) at a lower temperature, which helps to prevent thermal decomposition of the product.

Q2: What are the typical impurities found in crude this compound?

A2: The primary impurities in crude this compound synthesized by the esterification of ethylene glycol and acetic acid include:

  • Unreacted starting materials: ethylene glycol and acetic acid.[6]

  • The intermediate product: ethylene glycol monoacetate (EGMA).[8]

  • The byproduct of the reaction: water.[4]

  • The acid catalyst used in the reaction (e.g., sulfuric acid, p-toluenesulfonic acid).[3]

Q3: What analytical techniques are used to assess the purity of this compound?

A3: The purity of this compound is typically assessed using chromatographic and spectroscopic methods.

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most common method for determining the purity and quantifying the impurities in a sample.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the this compound and to identify and quantify any impurities present.[5]

Q4: Can this compound be purified by methods other than distillation?

A4: While distillation is the primary purification method, other techniques can be used in the overall purification process.

  • Extraction: Liquid-liquid extraction is used during the workup phase to remove the acid catalyst and water-soluble impurities. The crude product is typically washed with a basic aqueous solution (e.g., sodium bicarbonate) and then with brine.[5]

  • Chromatography: For very high purity requirements, column chromatography could theoretically be used, but it is generally less practical for large quantities compared to distillation.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₆H₁₀O₄146.14190
Ethylene Glycol MonoacetateC₄H₈O₃104.10181-182
Ethylene GlycolC₂H₆O₂62.07197.3
Acetic AcidC₂H₄O₂60.05118

Table 2: Typical Distillation Fractions for this compound Purification

FractionTemperature Range (°C)CompositionAction
1 (Forerun)< 140Water, residual acetic acid, other low-boiling impuritiesDiscard
2 (Intermediate)140 - 175Mixture of ethylene glycol monoacetate and diacetateCollect separately and redistill
3 (Main Fraction)180 - 190Pure this compoundCollect as final product
4 (Residue)> 190High-boiling impurities, polymeric byproductsDiscard
Note: These temperature ranges are approximate and may vary with pressure.[6]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Fractional Distillation

  • Neutralization and Washing:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution and shake gently. Release the pressure frequently.

    • Separate the aqueous layer and repeat the washing until the aqueous layer is no longer acidic.

    • Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts.

    • Separate the organic layer.[5]

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the flask and swirl to mix.

    • Allow the mixture to stand for at least 30 minutes, or until the liquid is clear.

    • Filter the mixture to remove the drying agent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus. Ensure all glassware is dry.

    • Place the dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Slowly heat the distillation flask.

    • Collect the different fractions based on the temperature at the head of the distillation column as outlined in Table 2.[6]

    • The main fraction, collected between 180-190 °C at atmospheric pressure, is the purified this compound.[6] For vacuum distillation, the boiling points will be lower.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Crude Ethylene Glycol Diacetate neutralization Neutralization (NaHCO3 wash) synthesis->neutralization Transfer to separatory funnel washing Brine Wash neutralization->washing drying Drying (Anhydrous MgSO4) washing->drying distillation Fractional Distillation drying->distillation Filter and transfer to distillation flask analysis Purity Analysis (GC, NMR) distillation->analysis Collect pure fraction

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_guide decision decision problem problem solution solution start Start Purification check_yield Is the yield low? start->check_yield check_appearance Is the product cloudy? check_yield->check_appearance No problem_yield Low Yield check_yield->problem_yield Yes check_purity Are there impurities (e.g., EGMA)? check_appearance->check_purity No problem_cloudy Cloudy Product check_appearance->problem_cloudy Yes end Pure Product check_purity->end No problem_impurities Impurities Present check_purity->problem_impurities Yes solution_yield Optimize reaction conditions (e.g., water removal, reactant ratio). Improve distillation efficiency. problem_yield->solution_yield solution_cloudy Ensure thorough drying. Filter before distillation. Re-distill. problem_cloudy->solution_cloudy solution_impurities Optimize fractional distillation. Adjust synthesis stoichiometry. problem_impurities->solution_impurities

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Purifying Ethylene glycol diacetate (EGDA) by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying ethylene (B1197577) glycol diacetate (EGDA) using distillation techniques.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the distillation of EGDA.

1. Low Purity of Final Product

  • Question: After distillation, the purity of my ethylene glycol diacetate is lower than expected. What are the potential causes and solutions?

  • Answer: Low purity in the final EGDA product is a common issue that can arise from several factors. The primary culprits are often residual impurities from the synthesis step that have boiling points close to that of EGDA, or the formation of azeotropes.

    Common Impurities:

    • Unreacted Acetic Acid: A common impurity from the esterification process.[1]

    • Unreacted Ethylene Glycol: Another starting material that may carry over.[1]

    • Ethylene Glycol Monoacetate (EGMA): An intermediate product of the esterification reaction.

    • Water: A byproduct of the esterification reaction.[1]

    Troubleshooting Steps:

    • Pre-distillation Wash: Before distilling, wash the crude EGDA with a dilute sodium bicarbonate solution to neutralize and remove excess acetic acid.[2] Subsequently, wash with water to remove any remaining salts and water-soluble impurities.

    • Efficient Fractional Distillation: Ensure your distillation column has a sufficient number of theoretical plates to separate components with close boiling points. The pure EGDA typically distills between 180-190°C at atmospheric pressure, with the main fraction appearing around 186°C.[3]

    • Vacuum Distillation: To avoid thermal decomposition and to better separate high-boiling impurities, consider performing the distillation under reduced pressure.[4][5] This will lower the boiling point of EGDA.

    • Azeotropic Distillation: If water is a significant impurity, consider using an azeotropic agent like n-butyl acetate (B1210297) to remove it prior to the final purification distillation.[6]

2. Slow or No Distillation

  • Question: My distillation of this compound is proceeding very slowly, or not at all, even though the heating mantle is at a high temperature. What could be the problem?

  • Answer: A slow or stalled distillation can be frustrating and is often related to issues with temperature, pressure, or the distillation setup itself.

    Potential Causes and Solutions:

    • Inadequate Heating: Ensure the heating mantle is in good contact with the distillation flask and that the temperature is set appropriately. For atmospheric distillation, the pot temperature will need to be significantly higher than the boiling point of EGDA (186-187°C).[7]

    • Heat Loss: Insulate the distillation column and the neck of the flask to prevent heat loss, which can cause premature condensation of the vapor before it reaches the condenser.

    • Vacuum Level: If performing a vacuum distillation, ensure that the vacuum level is stable and within the desired range. A leak in the system will prevent the pressure from being low enough for the liquid to boil at the set temperature. Check all joints and connections for proper sealing.

    • Bumping: High-boiling liquids like EGDA can sometimes "bump" or boil unevenly.[8] Use a magnetic stirrer or boiling chips to ensure smooth boiling.

    • Flooding of the Column: In fractional distillation, excessive heating can lead to "flooding," where the vapor flow up the column is so high that it prevents the condensed liquid from flowing back down. This disrupts the equilibrium and can halt the separation. Reduce the heating rate if you observe this.

3. Product Discoloration

  • Question: The distilled this compound has a yellow or brown tint. What causes this and how can I prevent it?

  • Answer: Discoloration of the final product is typically a sign of thermal decomposition.

    Causes and Prevention:

    • High Temperature: EGDA can decompose at high temperatures. The normal boiling point is around 186-190°C.[1] If the pot temperature is excessively high for a prolonged period, decomposition can occur.

    • Solution: Use vacuum distillation to lower the boiling point and reduce the thermal stress on the compound.[5]

    • Presence of Catalysts: Residual acid catalysts from the synthesis step can promote decomposition at high temperatures. Ensure thorough neutralization and washing of the crude product before distillation.[2]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol [1]
Boiling Point 186-187 °C (at 760 mmHg)[7]
Melting Point -41 °C
Density 1.104 g/mL at 20 °C
Vapor Pressure 0.2 mmHg at 20 °C
Flash Point 191 °F (88 °C)[7]

Table 2: Boiling Points of Common Components at Atmospheric Pressure

CompoundBoiling Point (°C)
Water100
Acetic Acid118
Ethylene Glycol197
Ethylene Glycol Monoacetate181
This compound 186-187 [7]

Experimental Protocols

Protocol 1: Atmospheric Fractional Distillation of this compound

This protocol describes a standard laboratory procedure for the purification of EGDA by fractional distillation at atmospheric pressure.

  • Preparation of Crude EGDA:

    • After the synthesis reaction, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.[2] Vent the separatory funnel frequently to release any CO2 gas that evolves.

    • Separate the organic layer and wash it with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Distillation Setup:

    • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask.

    • Add boiling chips or a magnetic stir bar to the round-bottom flask containing the dried, crude EGDA.

    • Insulate the distillation head and column to ensure an accurate boiling point reading and efficient separation.

  • Distillation Process:

    • Begin heating the distillation flask gently.

    • Collect the initial fraction (forerun) that distills at a lower temperature. This will likely contain any residual water and other low-boiling impurities. A fraction may be collected up to approximately 175°C.[3]

    • Slowly increase the heating to distill the main fraction of this compound. Collect the fraction that distills at a stable temperature between 180-190°C.[3]

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of high-boiling residues.

Protocol 2: Vacuum Distillation of this compound

This protocol is recommended to prevent thermal decomposition and for more efficient separation of high-boiling impurities.

  • Preparation of Crude EGDA:

    • Follow the same preparation and washing steps as described in Protocol 1.

  • Vacuum Distillation Setup:

    • Assemble a vacuum distillation apparatus. Ensure all glassware is rated for use under vacuum and that all joints are properly sealed with vacuum grease.

    • Use a vacuum pump that can achieve the desired pressure. A cold trap should be placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation Process:

    • Add the crude EGDA and a magnetic stir bar to the distillation flask.

    • Begin stirring and slowly reduce the pressure in the system to the desired level.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask.

    • Collect the fractions as they distill. The boiling point of EGDA will be significantly lower under vacuum. For example, at a pressure of 10 mmHg, the boiling point will be substantially reduced from the atmospheric boiling point of 186-187°C.

    • Monitor the temperature and pressure closely throughout the distillation to ensure a clean separation.

Mandatory Visualizations

Troubleshooting_Low_Purity cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of EGDA cause1 Residual Acetic Acid start->cause1 cause2 Residual Ethylene Glycol / EGMA start->cause2 cause3 Water Contamination start->cause3 cause4 Inefficient Separation start->cause4 sol1 Pre-distillation wash with NaHCO3 solution cause1->sol1 sol2 Use a more efficient fractional distillation column cause2->sol2 sol4 Utilize vacuum distillation for better separation cause2->sol4 sol3 Perform azeotropic distillation to remove water cause3->sol3 cause4->sol2 cause4->sol4

Caption: Troubleshooting workflow for low purity of EGDA.

Troubleshooting_Slow_Distillation cluster_causes Potential Causes cluster_solutions Solutions start Slow or No Distillation cause1 Inadequate Heating / Heat Loss start->cause1 cause2 Vacuum Leak (if applicable) start->cause2 cause3 Bumping / Uneven Boiling start->cause3 cause4 Column Flooding start->cause4 sol1 Increase heating and insulate apparatus cause1->sol1 sol2 Check and re-seal all joints cause2->sol2 sol3 Use boiling chips or magnetic stirrer cause3->sol3 sol4 Reduce heating rate cause4->sol4

Caption: Troubleshooting workflow for slow or stalled distillation.

References

Technical Support Center: Column Chromatography for Ethylene Glycol Diacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of ethylene (B1197577) glycol diacetate (EGDA) using column chromatography.

Troubleshooting Guide

Encountering issues during the purification of ethylene glycol diacetate by column chromatography can be common. This guide provides a systematic approach to identifying and resolving potential problems.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of EGDA from Impurities Improper solvent system (mobile phase) polarity.Optimize the mobile phase. This compound is a relatively polar compound. Start with a non-polar solvent and gradually increase polarity with a polar co-solvent (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient). Use thin-layer chromatography (TLC) to test different solvent systems before running the column.[1][2]
Incorrect stationary phase.For normal-phase chromatography, silica (B1680970) gel is the most common stationary phase for separating compounds like esters.[1] Ensure the silica gel is properly activated and packed.
Column overloading.The amount of crude sample loaded onto the column should be appropriate for the column size. A general rule is a 20:1 to 100:1 ratio of stationary phase weight to the dry weight of the analyte mixture.[1]
Column channeling or cracking.This can be caused by improper packing of the stationary phase. Ensure the column is packed uniformly as a slurry and the top of the silica bed is flat and protected with a layer of sand.[1][3]
Slow or No Elution of EGDA Mobile phase polarity is too low.Gradually increase the polarity of the mobile phase to enhance the elution of the polar this compound.
Column is packed too tightly.Repack the column, ensuring not to compact the stationary phase excessively.
Co-elution of EGDA with Contaminants Similar polarity of EGDA and impurities (e.g., ethylene glycol monoacetate).Employ a very shallow solvent gradient to improve resolution between compounds with similar polarities.
Sample was not loaded in a concentrated band.Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the column to form a narrow band.[3]
Product Contaminated with Silica Channeling in the silica bed.Ensure the column is packed properly to avoid disturbances in the silica bed. A layer of sand on top of the silica can help prevent this.[3]
Use of a highly polar solvent that dissolves some silica.While unlikely with common organic solvents, be mindful of the mobile phase composition.
Hydrolysis of this compound on the Column Presence of acid or base in the stationary or mobile phase.This compound can hydrolyze in the presence of strong acids or bases.[4] Ensure the silica gel is neutral and the solvents are free of acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities when synthesizing this compound?

A1: The most common impurities are unreacted starting materials, namely ethylene glycol and acetic acid.[4][5] Another potential impurity is ethylene glycol monoacetate, the intermediate product of the esterification reaction.

Q2: What is a good starting point for a solvent system (mobile phase) for the column chromatography of this compound?

A2: A good starting point for normal-phase chromatography on silica gel would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate and gradually increase its concentration to elute the more polar compounds. It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC).[1]

Q3: What type of stationary phase is recommended for this compound purification?

A3: For normal-phase column chromatography, silica gel is the most common and effective stationary phase for purifying esters like this compound.[1] Alumina can also be used, but silica gel is generally the first choice.[2]

Q4: How can I visualize the separation of this compound on a TLC plate?

A4: Since this compound does not have a chromophore for UV visualization, you will likely need to use a staining method. A common stain for esters is potassium permanganate (B83412) solution, which will react with the compound to produce a colored spot.

Q5: Is column chromatography the only method to purify this compound?

A5: No, distillation is a commonly employed method for the purification of this compound, as it has a different boiling point than the common impurities like ethylene glycol and acetic acid.[5] Column chromatography is useful for removing impurities with similar boiling points or for smaller-scale purifications where high purity is required.

Q6: My this compound seems to be degrading on the column. What could be the cause?

A6: this compound can hydrolyze back to ethylene glycol and acetic acid in the presence of strong acids or bases.[4] Ensure your silica gel is neutral and your solvents are of high purity and free from acidic or basic contaminants.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for purifying this compound using column chromatography and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow prep 1. Prepare Slurry of Silica Gel in Non-Polar Solvent pack 2. Pack the Column prep->pack load 3. Load Crude EGDA Sample pack->load elute 4. Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap

Caption: General workflow for this compound purification by column chromatography.

G cluster_troubleshooting Troubleshooting Logic start Problem Encountered q1 Is there poor separation? start->q1 q2 Is elution too slow or stopped? start->q2 q3 Is the product contaminated? start->q3 sol1 Optimize Mobile Phase Check for Column Overloading Repack Column q1->sol1 sol2 Increase Mobile Phase Polarity q2->sol2 sol3 Check for Column Channeling Ensure Neutral Conditions q3->sol3

Caption: A logical approach to troubleshooting common column chromatography issues.

References

Technical Support Center: Ethylene Glycol Diacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding common impurities encountered during the synthesis of ethylene (B1197577) glycol diacetate (EGDA). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized ethylene glycol diacetate?

Common impurities in synthesized EGDA primarily stem from the reactants, byproducts, and side reactions of the esterification process. These include:

  • Unreacted Starting Materials: Ethylene glycol and acetic acid are often present in the crude product.[1] Using a molar excess of acetic acid is a common practice to drive the reaction to completion, which can result in a significant amount of unreacted acetic acid.[2]

  • Intermediate Product: Ethylene glycol monoacetate (EGMA) is the intermediate in the consecutive esterification of ethylene glycol and can remain in the final product if the reaction does not go to completion.[3]

  • Water: As a byproduct of the esterification reaction, water can be present as an impurity.[1]

  • Catalyst Residues: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid, if not properly neutralized and removed, will contaminate the final product.[2]

  • Side-Reaction Products: Depending on the specific synthesis conditions, unintended side-products may form. For instance, if n-butyl acetate (B1210297) is used as an azeotropic dehydrating agent, butanol may be formed as a byproduct of hydrolysis.[4]

Q2: How can I minimize the presence of unreacted starting materials in my final product?

To minimize unreacted ethylene glycol and acetic acid, consider the following:

  • Molar Ratio: Adjusting the molar ratio of the reactants can influence the reaction equilibrium. Using an excess of acetic acid is a common strategy to maximize the conversion of ethylene glycol.[4] A typical molar ratio of acetic acid to ethylene glycol is between 2.2:1 and 3:1.[4]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature (typically 100-160°C) to drive the esterification towards the diacetate product.[4]

  • Water Removal: Actively removing water as it is formed will shift the equilibrium towards the products. This can be achieved using a Dean-Stark apparatus or by employing an azeotropic dehydrating agent.[5]

Q3: What analytical methods are recommended for identifying and quantifying impurities in this compound?

A combination of spectroscopic and chromatographic techniques is effective for purity assessment.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can be used for structural confirmation of EGDA and for the identification and quantification of proton- or carbon-containing impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The peak area percentage in the chromatogram can be used to determine the purity of the EGDA.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of EGDA - Incomplete reaction. - Equilibrium not shifted towards products. - Loss of product during workup.- Increase reaction time and/or temperature.[4] - Use an excess of acetic acid.[2][4] - Efficiently remove water using a Dean-Stark trap or azeotropic agent.[5] - Optimize the purification steps to minimize mechanical losses.
Presence of Ethylene Glycol Monoacetate (EGMA) in Product - Insufficient reaction time or temperature. - Inadequate amount of acetic acid.- Prolong the reaction time to allow for the second esterification to complete. - Increase the molar ratio of acetic acid to ethylene glycol.[4]
Acidic Product (Residual Catalyst) - Incomplete neutralization of the acid catalyst.- Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases.[5]
Water Contamination in Final Product - Inefficient drying of the organic layer. - Incomplete removal of water during the reaction.- Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) for an adequate amount of time before filtration.[5] - Ensure the Dean-Stark apparatus is functioning correctly or that the azeotropic agent is effective.
Cloudy or Discolored Product - Presence of insoluble impurities. - Thermal decomposition at high distillation temperatures.- Filter the product after the workup and before distillation. - Perform distillation under vacuum to lower the boiling point and prevent decomposition.[5]

Experimental Protocols

General Synthesis via Esterification

A common laboratory-scale synthesis of this compound involves the direct esterification of ethylene glycol with acetic acid.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ethylene glycol and an excess of acetic acid (e.g., a 1:2.5 molar ratio).[4]

  • Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1-1% of the total reactant mass).[4]

  • Reaction: Heat the mixture to reflux (100-160°C) with vigorous stirring.[4][5] Water produced during the reaction will be collected in the Dean-Stark trap.

  • Workup: After the reaction is complete (as determined by the cessation of water collection or by monitoring via TLC or GC), cool the mixture to room temperature.

  • Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[5]

  • Washing: Wash the organic layer with brine to remove any remaining aqueous impurities.[5]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[5]

  • Purification: Remove the solvent and any remaining volatile impurities using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure this compound.[5] The pure product typically distills between 180-190°C at atmospheric pressure.[7]

Impurity Analysis Workflow

cluster_0 Impurity Identification Workflow start Synthesized Crude EGDA analytical_testing Analytical Testing (GC-MS, NMR) start->analytical_testing data_analysis Data Analysis and Impurity Identification analytical_testing->data_analysis unreacted_reactants Unreacted Reactants? data_analysis->unreacted_reactants intermediate_present Intermediate (EGMA) Present? unreacted_reactants->intermediate_present No optimize_reaction Optimize Reaction Conditions (Time, Temp, Ratio) unreacted_reactants->optimize_reaction Yes other_impurities Other Impurities (e.g., side products)? intermediate_present->other_impurities No intermediate_present->optimize_reaction Yes improve_workup Improve Workup/ Purification other_impurities->improve_workup Yes end Pure EGDA other_impurities->end No optimize_reaction->start improve_workup->start

Caption: Troubleshooting workflow for identifying and mitigating impurities in EGDA synthesis.

References

Technical Support Center: Synthesis of Ethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of ethylene (B1197577) glycol diacetate (EGDA).

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of ethylene glycol diacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound (EGDA) is the Fischer esterification of ethylene glycol with acetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the formation of the di-ester. The reaction proceeds in a stepwise manner, first forming ethylene glycol monoacetate (EGMA) as an intermediate, which then reacts with a second molecule of acetic acid to yield EGDA.

Q2: What are the main side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions include:

  • Incomplete Esterification: The reaction may stop at the formation of ethylene glycol monoacetate (EGMA), resulting in a mixture of monoacetate and diacetate.

  • Ether Formation (Dehydration of Ethylene Glycol): Under acidic conditions and elevated temperatures, ethylene glycol molecules can undergo intermolecular dehydration to form diethylene glycol (DEG). DEG can subsequently be esterified to form diethylene glycol monoacetate and diacetate.

  • Formation of 1,4-Dioxane: Intramolecular dehydration of ethylene glycol can lead to the formation of the cyclic ether, 1,4-dioxane.

  • Oligomerization/Polymerization: Ethylene glycol can undergo acid-catalyzed polymerization to form poly(ethylene glycol) (PEG) oligomers of varying lengths.

Troubleshooting Common Issues

Q3: My final product is a mixture of this compound (EGDA) and a significant amount of ethylene glycol monoacetate (EGMA). How can I increase the yield of the diacetate?

A3: A high proportion of EGMA in your product indicates that the second esterification step is incomplete. To favor the formation of EGDA, consider the following adjustments:

  • Increase the Molar Ratio of Acetic Acid: Employing a larger excess of acetic acid shifts the reaction equilibrium towards the formation of the di-ester. A molar ratio of acetic acid to ethylene glycol of 2.2:1 to 3:1 is often recommended.[1]

  • Ensure Efficient Water Removal: The water produced during the esterification is a reaction product. Its presence can inhibit the forward reaction. Utilize a Dean-Stark apparatus or a similar setup with an azeotropic solvent (e.g., toluene (B28343) or cyclohexane) to continuously remove water as it is formed.

  • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a moderately higher temperature can promote the conversion of EGMA to EGDA. However, be cautious as excessively high temperatures can favor side reactions like ether formation. A typical temperature range is 100-160°C.[1]

Q4: I have identified diethylene glycol (DEG) and its diacetate ester as impurities in my product. What causes this and how can I prevent it?

A4: The formation of diethylene glycol is a result of the acid-catalyzed intermolecular dehydration of ethylene glycol. This side reaction is particularly favored at higher temperatures. To minimize the formation of DEG and its subsequent esterification products:

  • Control the Reaction Temperature: Maintain the reaction temperature at the lower end of the effective range. While higher temperatures increase the reaction rate, they disproportionately accelerate the rate of ether formation.

  • Use an Appropriate Catalyst Concentration: A high concentration of a strong acid catalyst can promote dehydration. Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

  • Molar Ratio of Reactants: A higher molar ratio of acetic acid to ethylene glycol can favor the esterification reaction over the competing dehydration of ethylene glycol.

Q5: My reaction has produced a low-boiling point impurity that I suspect is 1,4-dioxane. How can I confirm its presence and avoid its formation?

A5: 1,4-Dioxane is formed through the intramolecular dehydration of ethylene glycol. Its formation is also promoted by high temperatures and strong acid catalysts.

  • Confirmation: 1,4-Dioxane has a boiling point of approximately 101°C, which is significantly lower than that of ethylene glycol (197°C), EGMA, and EGDA (190-191°C). It can often be identified by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Prevention: Similar to preventing DEG formation, controlling the reaction temperature and using a minimal amount of catalyst are key. Ensuring that the ethylene glycol is promptly esterified by maintaining a sufficient concentration of acetic acid can also suppress this intramolecular side reaction.

Q6: The viscosity of my crude product is higher than expected, suggesting the presence of oligomers. How can I address this?

A6: Increased viscosity can be an indication of poly(ethylene glycol) (PEG) formation through the oligomerization of ethylene glycol.

  • Temperature Control: This side reaction is more prevalent at higher temperatures. Strict temperature control is crucial.

  • Purification: Fractional distillation under reduced pressure is typically effective in separating the desired this compound from higher molecular weight oligomeric byproducts.

Data Presentation

The following tables summarize the impact of key reaction parameters on the conversion of ethylene glycol and the selectivity towards this compound.

Table 1: Effect of Acetic Acid to Ethylene Glycol Molar Ratio on Product Selectivity

Acetic Acid : Ethylene Glycol Molar RatioEthylene Glycol Conversion (%)EGDA Selectivity (%)EGMA Selectivity (%)Reference
0.66Not specifiedLowHigh[2]
1.48Not specifiedModerateModerate[2]
3.13~80~70~30[2]

Table 2: Effect of Temperature on Ethylene Glycol Conversion

Temperature (°C)Reaction Time (h)CatalystEthylene Glycol Conversion (%)Reference
604-12Titanium (IV) isopropoxideVariesNot specified
804-12Titanium (IV) isopropoxideVariesNot specified
1004-12Titanium (IV) isopropoxideVariesNot specified
110-150Not specifiedp-toluenesulfonic acidHigh[1]

Note: Specific conversion and selectivity values can vary significantly based on the catalyst, reaction time, and efficiency of water removal.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side Reactions

This protocol is designed to maximize the yield of this compound while minimizing the formation of common byproducts.

Materials:

  • Ethylene glycol

  • Glacial acetic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (azeotropic agent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging Reactants: To the round-bottom flask, add ethylene glycol and an excess of glacial acetic acid (a molar ratio of 1:2.5 to 1:3 is recommended). Add the azeotropic agent, toluene, in a sufficient amount to fill the Dean-Stark trap.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1-1% of the total reactant mass).[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continuously remove the lower aqueous layer from the trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral or basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene by distillation at atmospheric pressure.

    • Purify the remaining crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 190-191°C at atmospheric pressure, adjust for vacuum).

Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound

Reaction_Pathway EG Ethylene Glycol EGMA Ethylene Glycol Monoacetate (EGMA) EG->EGMA + Acetic Acid - H₂O AA1 Acetic Acid EGDA Ethylene Glycol Diacetate (EGDA) EGMA->EGDA + Acetic Acid - H₂O H2O1 H₂O AA2 Acetic Acid H2O2 H₂O

Caption: Main reaction pathway for the two-step esterification of ethylene glycol.

Diagram 2: Major Side Reaction Pathways

Side_Reactions EG Ethylene Glycol DEG Diethylene Glycol (DEG) EG->DEG - H₂O (Intermolecular Dehydration) Dioxane 1,4-Dioxane EG->Dioxane - H₂O (Intramolecular Dehydration) H2O_ether H₂O H2O_dioxane H₂O

Caption: Formation of ether byproducts from ethylene glycol.

Diagram 3: Troubleshooting Workflow for Low EGDA Yield

Troubleshooting_Workflow Start Low Yield of EGDA CheckEGMA High EGMA in Product? Start->CheckEGMA IncreaseAA Increase Acetic Acid Ratio Increase Reaction Time Improve Water Removal CheckEGMA->IncreaseAA Yes CheckByproducts Presence of Other Impurities? CheckEGMA->CheckByproducts No OptimizePurification Optimize Purification (Fractional Distillation) IncreaseAA->OptimizePurification CheckEther Identify Ether Byproducts (DEG, Dioxane) CheckByproducts->CheckEther Yes CheckByproducts->OptimizePurification No LowerTemp Lower Reaction Temperature Reduce Catalyst Concentration CheckEther->LowerTemp LowerTemp->OptimizePurification

Caption: A logical workflow for troubleshooting low yields of this compound.

References

Technical Support Center: Preventing Thermal Decomposition of Ethylene Glycol Diacetate During Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the thermal decomposition of ethylene (B1197577) glycol diacetate (EGDA) during distillation.

Troubleshooting Guide: Issues During EGDA Distillation

This guide addresses common problems encountered during the distillation of ethylene glycol diacetate, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Product Discoloration (Yellowing or Browning) Thermal decomposition of EGDA at elevated temperatures.Lower the distillation temperature by employing vacuum distillation. Monitor the pot temperature closely and ensure it does not significantly exceed the boiling point of EGDA at the applied pressure.
Presence of impurities that catalyze decomposition, such as residual acid or base from synthesis.Neutralize the crude EGDA solution before distillation. Wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a water wash to remove any remaining base and salts. Ensure the material is thoroughly dry before distillation.
Low Purity of Distilled EGDA Co-distillation of impurities with similar boiling points, such as ethylene glycol monoacetate or unreacted ethylene glycol.Improve the efficiency of the fractional distillation setup. Use a packed column (e.g., with Raschig rings or structured packing) to increase the number of theoretical plates. Optimize the reflux ratio to enhance separation.
Thermal decomposition leading to the formation of byproducts.Reduce the distillation temperature through vacuum distillation. Consider adding a small amount of a high-boiling, non-reactive antioxidant to the distillation flask.
Pressure Fluctuations During Vacuum Distillation Leaks in the distillation apparatus.Inspect all joints and connections for proper sealing. Ensure ground glass joints are properly greased and that all tubing is securely attached.
Bumping of the liquid in the distillation flask.Use a stirring mechanism (magnetic stir bar or overhead stirrer) to ensure smooth boiling. Adding boiling chips can also help prevent bumping.
Polymerization or Solid Formation in the Distillation Pot High temperatures promoting side reactions.Lower the distillation temperature by reducing the pressure. Ensure the heating mantle is appropriately sized and controlled to avoid localized overheating.
Presence of reactive impurities.Purify the crude EGDA to remove potential initiators of polymerization before distillation.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound (EGDA) thermally decompose?

While a precise decomposition temperature can vary with purity and pressure, EGDA is susceptible to thermal degradation at temperatures approaching its atmospheric boiling point of approximately 186-191°C. To minimize decomposition, it is crucial to keep the distillation temperature as low as possible.

Q2: How can I reduce the distillation temperature of EGDA?

The most effective method to lower the distillation temperature is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, the boiling point of EGDA can be significantly decreased, thereby reducing the risk of thermal decomposition.

Boiling Point of this compound at Various Pressures

Pressure (mmHg)Approximate Boiling Point (°C)
760 (Atmospheric)186 - 191
100~130
50~115
20~98
10~85
5~70

Note: These are estimated values and may vary depending on the purity of the EGDA and the accuracy of the pressure measurement.

Q3: What are the likely decomposition products of EGDA during distillation?

Under thermal stress, EGDA can undergo decomposition to form various byproducts. The primary decomposition pathway is likely the elimination of acetic acid to form ethylene glycol monoacetate vinyl ether, which can further react or polymerize. Other potential byproducts include acetic acid, ethylene glycol, and various oligomers. Under severe conditions, carbon oxides (CO, CO₂) can also be formed.

Q4: Can impurities in my crude EGDA promote decomposition?

Yes, certain impurities can significantly impact the thermal stability of EGDA.

  • Acidic Impurities (e.g., residual acetic acid or catalyst): Can catalyze hydrolysis of the ester linkages, especially in the presence of water, leading to the formation of ethylene glycol and acetic acid.[1]

  • Basic Impurities: Can also promote hydrolysis.

  • Water: Can facilitate hydrolysis, particularly in the presence of acidic or basic catalysts.

It is highly recommended to neutralize and thoroughly dry the crude EGDA before distillation.

Q5: Are there any recommended stabilizers or inhibitors to add during distillation?

While specific studies on stabilizers for EGDA distillation are limited, general-purpose antioxidants for organic esters can be effective in minimizing decomposition.

  • Hindered Phenols: These compounds act as radical scavengers, which can terminate decomposition chain reactions initiated by heat. Examples include Butylated Hydroxytoluene (BHT) and Irganox® 1010. A typical starting concentration would be in the range of 100-500 ppm.

  • Phosphite Antioxidants: These can act as secondary antioxidants, decomposing peroxides that may form. They often work synergistically with hindered phenols. An example is Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos® 168).

It is crucial to select a stabilizer with a high boiling point to ensure it remains in the distillation pot and does not co-distill with the EGDA. Always conduct a small-scale trial to ensure compatibility and effectiveness.

Experimental Protocols

Protocol 1: Pre-Distillation Neutralization and Drying of Crude EGDA

  • Transfer: Transfer the crude EGDA to a separatory funnel.

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release any pressure generated. Continue washing until the aqueous layer is no longer acidic (test with pH paper).

  • Water Wash: Drain the aqueous layer and wash the organic layer with deionized water to remove any remaining sodium bicarbonate and salts. Repeat the water wash two to three times.

  • Drying: Drain the EGDA into a clean, dry flask and add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand until the liquid is clear.

  • Filtration: Filter the dried EGDA to remove the drying agent. The EGDA is now ready for distillation.

Protocol 2: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the purified and dried EGDA. Add a magnetic stir bar or boiling chips to ensure smooth boiling. If using a stabilizer, add it at this stage.

  • Applying Vacuum: Begin stirring and slowly apply vacuum to the system. Monitor the pressure and adjust it to the desired level.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle. Gradually increase the temperature until the EGDA begins to boil and distill.

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point for the applied pressure. Discard any initial forerun that may contain more volatile impurities.

  • Completion: Once the majority of the EGDA has distilled, or if the temperature in the distillation pot rises significantly, stop the distillation to prevent the distillation of high-boiling impurities or decomposition products.

  • Cooling and Venting: Allow the apparatus to cool down before carefully and slowly venting the system to atmospheric pressure.

Visualizations

Troubleshooting Logic for EGDA Distillation

start Distillation Issue Observed discoloration Product Discoloration start->discoloration low_purity Low Purity start->low_purity pressure_fluctuation Pressure Fluctuation start->pressure_fluctuation polymerization Polymerization/Solids start->polymerization cause_thermal Thermal Decomposition? discoloration->cause_thermal cause_impurities Impurities Present? discoloration->cause_impurities low_purity->cause_thermal low_purity->cause_impurities solution_fractionation Improve Fractionation low_purity->solution_fractionation cause_leaks System Leaks? pressure_fluctuation->cause_leaks cause_bumping Bumping Occurring? pressure_fluctuation->cause_bumping polymerization->cause_thermal polymerization->cause_impurities solution_vacuum Use/Optimize Vacuum Distillation cause_thermal->solution_vacuum Yes solution_stabilizer Add Stabilizer cause_thermal->solution_stabilizer Yes solution_neutralize Neutralize & Dry Crude EGDA cause_impurities->solution_neutralize Yes solution_check_seals Check Seals & Joints cause_leaks->solution_check_seals Yes solution_stirring Use Stirring/Boiling Chips cause_bumping->solution_stirring Yes

Caption: A flowchart for troubleshooting common issues during EGDA distillation.

Experimental Workflow for EGDA Purification

cluster_pre_treatment Pre-Treatment cluster_distillation Vacuum Distillation crude_egda Crude EGDA neutralization Neutralization (e.g., NaHCO3 wash) crude_egda->neutralization water_wash Water Wash neutralization->water_wash drying Drying (e.g., MgSO4) water_wash->drying filtration Filtration drying->filtration add_stabilizer Add Stabilizer (Optional) filtration->add_stabilizer distill Distillation Under Reduced Pressure add_stabilizer->distill collect_fractions Collect Pure EGDA Fraction distill->collect_fractions final_product Pure Ethylene Glycol Diacetate collect_fractions->final_product

Caption: The recommended experimental workflow for the purification of EGDA.

References

Technical Support Center: Hydrolysis of Ethylene Glycol Diacetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of ethylene (B1197577) glycol diacetate (EGDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the hydrolysis of EGDA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of ethylene glycol diacetate?

A1: The hydrolysis of this compound is a chemical reaction in which EGDA reacts with water to break down into its constituent molecules: ethylene glycol and acetic acid. This reaction can be catalyzed by the presence of acids or bases.[1] The overall reaction is the reverse of the esterification process used to synthesize EGDA.

Q2: What are the products of this compound hydrolysis?

A2: The hydrolysis of one molecule of this compound yields one molecule of ethylene glycol and two molecules of acetic acid.

Q3: What factors influence the rate of EGDA hydrolysis?

A3: The primary factors influencing the rate of EGDA hydrolysis are:

  • pH: The reaction is significantly faster in the presence of strong acids or bases, which act as catalysts.[1]

  • Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.

  • Steric Hindrance: While not a variable in this specific reaction, it's a general principle that bulky chemical groups near the ester functional group can slow down the rate of hydrolysis.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The progress of the reaction can be monitored by measuring the disappearance of the reactant (EGDA) or the appearance of the products (ethylene glycol or acetic acid). Common analytical techniques include:

  • Gas Chromatography (GC): A prevalent method for separating and quantifying EGDA and ethylene glycol.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): Can be used to analyze the reaction mixture.[5]

  • Titration: The production of acetic acid can be quantified by titrating the reaction mixture with a standardized base.[6]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can also be employed to track the changes in chemical composition.

Q5: Is the hydrolysis of EGDA reversible?

A5: Yes, the hydrolysis of esters is a reversible reaction, existing in equilibrium with the reverse esterification reaction. However, under basic conditions (saponification), the reaction is essentially irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Slow or Incomplete Hydrolysis 1. Incorrect pH: The pH of the aqueous solution may not be optimal for catalysis (i.e., not sufficiently acidic or basic).2. Low Temperature: The reaction temperature may be too low, resulting in slow kinetics.3. Poor Mixing: Inadequate agitation can lead to a non-homogeneous reaction mixture, limiting the interaction between EGDA and the catalyst.1. Adjust pH: Ensure the pH is in the desired acidic or basic range using a suitable acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).2. Increase Temperature: Raise the reaction temperature, keeping in mind the boiling points of the reactants and products.3. Improve Agitation: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is well-mixed.
Side Reactions or Unexpected Products 1. Contaminated Reagents: Impurities in the EGDA or the aqueous solution could lead to side reactions.2. Extreme Reaction Conditions: Very high temperatures or highly concentrated acid/base could promote degradation of the products.1. Use Pure Reagents: Ensure the purity of your starting materials.2. Optimize Conditions: Avoid excessively harsh conditions. If high temperatures are required, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Isolation/Quantification 1. Incomplete Reaction: If the hydrolysis is not complete, you will have a mixture of reactant and products, complicating isolation.2. Analytical Method Issues: The chosen analytical method may not be suitable for resolving and quantifying all components of the reaction mixture.1. Drive Reaction to Completion: If possible, use conditions that favor complete hydrolysis (e.g., for base-catalyzed hydrolysis, use a sufficient excess of base).2. Method Development: Optimize your analytical method (e.g., GC or HPLC column, temperature program, mobile phase) to achieve good separation of EGDA, ethylene glycol, and acetic acid. Consider derivatization to improve the volatility or detectability of the analytes.[3][4]
Inconsistent or Irreproducible Results 1. Inaccurate Reagent Measurement: Small variations in the amount of EGDA, water, or catalyst can lead to different reaction rates.2. Temperature Fluctuations: Poor temperature control can cause variations in the reaction rate.3. Variability in Sample Preparation for Analysis: Inconsistent sample workup can lead to errors in quantification.1. Precise Measurements: Use calibrated pipettes and balances for accurate measurements.2. Maintain Constant Temperature: Use a temperature-controlled water bath or reaction block.3. Standardize Sample Preparation: Follow a consistent and validated protocol for preparing your samples for analysis.

Data Presentation

Table 1: Base-Catalyzed Hydrolysis Kinetics of this compound

pHRate Constant (L/mol·s)Half-life
7-152 days[9]
85.3 x 10⁻¹[9]15 days[9]

Note: The half-life at pH 7 is estimated based on the base-catalyzed rate constant. The uncatalyzed hydrolysis rate is significantly slower.

Experimental Protocols

Protocol 1: Monitoring Base-Catalyzed Hydrolysis of EGDA by Titration

This protocol describes how to monitor the progress of the base-catalyzed hydrolysis of this compound by titrating the unreacted hydroxide (B78521) ions.

Materials:

  • This compound (EGDA)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Constant temperature water bath

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Burette, pipettes, and flasks for titration

Procedure:

  • Reaction Setup: In the reaction vessel, prepare a known volume and concentration of NaOH solution in deionized water. Place the vessel in the constant temperature water bath and allow it to equilibrate.

  • Initiate Reaction: Add a known amount of EGDA to the NaOH solution while stirring to start the reaction. Start a timer immediately.

  • Sample Collection: At regular time intervals (e.g., every 15-30 minutes), withdraw a small, known volume of the reaction mixture (e.g., 5 mL).

  • Quench Reaction: Immediately add the collected sample to a flask containing an excess of the standardized HCl solution to quench the hydrolysis reaction by neutralizing the NaOH.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample. Titrate the excess HCl with the standardized NaOH solution until a faint pink color persists.

  • Calculations:

    • Calculate the moles of unreacted NaOH at each time point.

    • Determine the concentration of EGDA remaining at each time point.

    • Plot the concentration of EGDA versus time to determine the reaction rate.

Protocol 2: Analysis of EGDA Hydrolysis by Gas Chromatography (GC)

This protocol outlines a general procedure for analyzing the components of the hydrolysis reaction using gas chromatography.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a polar capillary column)

  • Syringes for injection

  • Vials for sample preparation

  • This compound (EGDA), ethylene glycol, and acetic acid standards

  • An appropriate solvent for sample dilution (e.g., methanol (B129727) or isopropanol)

  • Internal standard (optional, but recommended for better accuracy)

Procedure:

  • GC Method Development: Develop a GC method that provides good separation and resolution of EGDA, ethylene glycol, and the internal standard (if used). Optimize parameters such as the temperature program, carrier gas flow rate, and injector and detector temperatures.

  • Calibration: Prepare a series of calibration standards containing known concentrations of EGDA, ethylene glycol, and the internal standard in the chosen solvent. Inject these standards into the GC to generate a calibration curve for each compound.

  • Sample Preparation: At desired time points during the hydrolysis reaction, withdraw a small aliquot of the reaction mixture. Dilute the sample with the chosen solvent to a concentration within the calibration range. Add a known amount of the internal standard.

  • Sample Analysis: Inject the prepared sample into the GC.

  • Data Analysis: Identify and integrate the peaks corresponding to EGDA, ethylene glycol, and the internal standard. Use the calibration curves to determine the concentration of EGDA and ethylene glycol in the reaction mixture at each time point.

Visualizations

Hydrolysis_Pathway cluster_reaction Hydrolysis EGDA This compound Products Products EGDA->Products H2O Water H2O->Products + EG Ethylene Glycol Products->EG AA Acetic Acid (2 eq.) Products->AA Catalyst H+ or OH- Catalyst->Products catalyzes

Caption: Reaction pathway for the hydrolysis of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent or Slow Reaction? Start->Problem Check_pH Verify pH of Solution Problem->Check_pH Yes Success Successful Hydrolysis Problem->Success No Check_Temp Confirm Reaction Temperature Check_pH->Check_Temp Check_Reagents Assess Reagent Purity Check_Temp->Check_Reagents Adjust Adjust Conditions Check_Reagents->Adjust Failure Consult Further Check_Reagents->Failure If all conditions are correct Adjust->Problem Adjust->Success

Caption: A logical workflow for troubleshooting common hydrolysis issues.

References

Troubleshooting low yield in ethylene glycol diacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of ethylene (B1197577) glycol diacetate, particularly in addressing issues of low yield.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of ethylene glycol diacetate and provides actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yield in this compound synthesis is a frequent issue that can stem from several factors. The primary synthesis route, the Fischer-Speier esterification of ethylene glycol with acetic acid, is a reversible reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.

Common Causes of Low Yield and Their Solutions:

  • Incomplete Reaction: The esterification reaction may not have reached completion.

    • Solution: Increase the reaction time and ensure adequate heating. Refluxing for several hours is typically necessary.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of completion.

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, hydrolyzing the ester product and reducing the yield.[1]

    • Solution: Use glacial acetic acid to minimize the initial water content.[1] Employ a Dean-Stark apparatus or molecular sieves during the reaction to continuously remove water as it is formed.[1]

  • Inadequate Catalyst Activity: The acid catalyst may be weak or used in an insufficient amount.

    • Solution: Use a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] Ensure the catalyst is used in an appropriate concentration, typically a few milliliters for a 100 ml scale reaction.[1]

  • Suboptimal Molar Ratio of Reactants: An incorrect ratio of acetic acid to ethylene glycol can limit the formation of the diacetate product.

    • Solution: Use a molar excess of acetic acid. A common recommendation is a 4:1 molar ratio of acetic acid to ethylene glycol to drive the reaction towards the diacetate product.[1]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during the washing and distillation steps.

    • Solution: Carefully perform the workup steps. After the reaction, wash the organic layer with a dilute sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.[1] Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before distillation.[1] Use an efficient fractional distillation column to separate the product from unreacted starting materials and byproducts.[3]

Q2: I am observing the formation of a significant amount of ethylene glycol monoacetate. How can I increase the selectivity for the diacetate?

The formation of ethylene glycol monoacetate is a common intermediate step in the synthesis of the diacetate. To favor the formation of the diacetate, it is crucial to push the reaction further.

  • Increase Acetic Acid Concentration: A higher concentration of acetic acid will favor the second esterification step, converting the monoacetate to the diacetate.[4] A molar ratio of acetic acid to ethylene glycol of 2.2:1 to 3:1 is recommended to suppress the formation of the monoacetate.[4]

  • Prolong Reaction Time: Allowing the reaction to proceed for a longer duration will provide more time for the monoacetate to react with the excess acetic acid.

Q3: What are the best practices for purifying this compound to achieve high purity?

Proper purification is critical for obtaining a high-purity product and minimizing yield loss.

  • Neutralization and Washing: After the reaction is complete, it is essential to neutralize the acid catalyst. This is typically done by washing the reaction mixture with a saturated sodium bicarbonate solution.[5] This is followed by washing with brine to remove any remaining aqueous impurities.[5]

  • Drying: The organic layer containing the product must be thoroughly dried before distillation to prevent hydrolysis during heating. Anhydrous magnesium sulfate or sodium sulfate are commonly used drying agents.[5]

  • Fractional Distillation: The final purification step is typically fractional distillation under atmospheric or reduced pressure.[1][3] Collect the fraction that distills at the correct boiling point for this compound (approximately 186-190°C at atmospheric pressure).[3]

Quantitative Data Summary

The following table summarizes key quantitative data from various experimental protocols for the synthesis of this compound.

ParameterValueCatalystYieldReference
Molar Ratio (Acetic Acid:Ethylene Glycol) 4:1Sulfuric AcidNot specified[1]
Molar Ratio (Acetic Acid:Ethylene Glycol) 3.8:1[Ps-im]HSO4 on silica99.61%[6]
Molar Ratio (Acetic Acid:Ethylene Glycol) 2.2:1 to 3:1p-Toluenesulfonic AcidNot specified[4]
Reaction Time 2-3 hoursPotassium AcetateNot specified[3]
Reaction Time 5 hours[Ps-im]HSO4 on silica99.61%[6]
Reaction Temperature Boiling (Reflux)Potassium AcetateNot specified[3]
Reaction Temperature 150°C[Ps-im]HSO4 on silica99.61%[6]
Reaction Temperature 110-150°Cp-Toluenesulfonic AcidNot specified[4]
Purification Method Fractional Distillation-70g from initial reaction, 15g from redistilled fractions[3]

Detailed Experimental Protocols

Protocol 1: Synthesis via Direct Esterification with Sulfuric Acid Catalyst

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Ethylene Glycol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (fractional distillation column recommended)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethylene glycol and a molar excess of glacial acetic acid (e.g., a 4:1 molar ratio).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the sulfuric acid and any excess acetic acid. Carbon dioxide gas will be evolved, so vent the funnel frequently.

  • Workup - Washing: Wash the organic layer with deionized water to remove any remaining salts.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent. Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 186-190°C.[3]

Protocol 2: Synthesis using a Solid Acid Catalyst

This method utilizes a solid-supported acid catalyst, which can simplify the workup process.

Materials:

  • Ethylene Glycol

  • Acetic Acid

  • Supported Ionic Liquid Catalyst (e.g., [Ps-im]HSO4 on silica)

  • Cyclohexane (B81311) (as an azeotropic agent)

Equipment:

  • Batch distillation column with a phase separator (Dean-Stark trap)

  • Heating mantle

  • Condenser

Procedure:

  • Reaction Setup: In a batch distillation column reactor, add ethylene glycol, acetic acid (e.g., a 1:3.8 molar ratio), and the solid acid catalyst (e.g., 7.26 g for 51.7 g of ethylene glycol and 190 g of acetic acid).[6]

  • Azeotropic Water Removal: Add an azeotropic agent like cyclohexane to the phase separator.[6]

  • Reaction: Heat the reactor to the desired temperature (e.g., 150°C) and control the pressure (e.g., 1 atm).[6] The water produced during the esterification will be removed azeotropically with the cyclohexane.

  • Reaction Time: Continue the reaction for a specified time (e.g., 5 hours).[6]

  • Purification: After the reaction, the catalyst can be removed by filtration. The excess acetic acid and cyclohexane can be removed by distillation, followed by fractional distillation of the residue to obtain the pure this compound.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_reaction_completion Check Reaction Completion (e.g., via TLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No check_water_removal Evaluate Water Removal Efficiency check_reaction_completion->check_water_removal Yes increase_time_temp Increase Reaction Time and/or Temperature incomplete_reaction->increase_time_temp end Improved Yield increase_time_temp->end water_present Water Present in Reaction check_water_removal->water_present No check_catalyst Assess Catalyst Activity check_water_removal->check_catalyst Yes use_drying_agent Use Glacial Acetic Acid and/or Dean-Stark Trap water_present->use_drying_agent use_drying_agent->end inactive_catalyst Insufficient/Inactive Catalyst check_catalyst->inactive_catalyst No check_molar_ratio Verify Molar Ratio of Reactants check_catalyst->check_molar_ratio Yes use_strong_catalyst Use Strong Acid Catalyst (e.g., H2SO4, p-TsOH) inactive_catalyst->use_strong_catalyst use_strong_catalyst->end incorrect_ratio Incorrect Molar Ratio check_molar_ratio->incorrect_ratio No check_purification Review Purification Protocol check_molar_ratio->check_purification Yes use_excess_acid Use Molar Excess of Acetic Acid (e.g., 4:1) incorrect_ratio->use_excess_acid use_excess_acid->end purification_loss Product Loss During Workup check_purification->purification_loss Yes check_purification->end No optimize_purification Optimize Washing and Distillation Steps purification_loss->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway EthyleneGlycol Ethylene Glycol Monoacetate Ethylene Glycol Monoacetate EthyleneGlycol->Monoacetate + Acetic Acid - H2O SideProduct Side Products (e.g., ethers from intermolecular dehydration) EthyleneGlycol->SideProduct High Temp, Strong Acid AceticAcid1 Acetic Acid AceticAcid1->Monoacetate AceticAcid2 Acetic Acid Diacetate Ethylene Glycol Diacetate AceticAcid2->Diacetate Monoacetate->Diacetate + Acetic Acid - H2O Water1 Water Monoacetate->Water1 Water2 Water Diacetate->Water2

Caption: Reaction pathway for the synthesis of this compound.

References

Removing water from ethylene glycol diacetate reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethylene (B1197577) Glycol Diacetate Synthesis

This guide provides troubleshooting advice and frequently asked questions regarding the removal of water from the ethylene glycol diacetate reaction mixture. Water is a byproduct of the esterification reaction between ethylene glycol and acetic acid, and its removal is crucial for driving the reaction towards completion and achieving a high yield of the desired product.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove water from the this compound reaction mixture?

A1: The synthesis of this compound from ethylene glycol and acetic acid is a reversible equilibrium reaction.[1][3] Water is one of the products, and according to Le Chatelier's principle, its presence will shift the equilibrium back towards the reactants (hydrolysis), thus reducing the yield of the final ester product.[2][3] Therefore, continuous removal of water is necessary to drive the reaction forward and maximize the product yield.[4]

Q2: What are the primary methods for removing water during this reaction?

A2: The most common and effective methods for removing water from the esterification reaction mixture are:

  • Azeotropic Distillation: This technique involves adding an entrainer (a solvent that forms a low-boiling azeotrope with water) to the reaction mixture.[3][5] The azeotrope is then distilled off, removing the water.

  • Use of Desiccants: A drying agent, such as molecular sieves, can be added to the reaction mixture to absorb the water as it is formed.[4][6]

  • Vacuum Distillation: After the reaction, vacuum distillation can be used to purify the this compound by separating it from water and other impurities with different boiling points.[7][8]

Q3: How does azeotropic distillation work for this specific reaction?

A3: In azeotropic distillation, a water-immiscible solvent (entrainer) like toluene (B28343), benzene (B151609), or butyl acetate (B1210297) is added to the reaction.[3][5] This mixture is heated to reflux. The entrainer forms a minimum-boiling azeotrope with the water produced. This azeotropic vapor travels into a condenser and collects in a piece of glassware called a Dean-Stark trap.[3] In the trap, the condensed liquid separates into two layers: a denser aqueous layer and a less dense organic layer (the entrainer). The water is collected at the bottom of the trap and can be drained off, while the entrainer is returned to the reaction flask to continue the process.[1]

Q4: Which desiccants are suitable for this reaction, and when should they be used?

A4: Activated 3Å molecular sieves are a good choice as they can selectively adsorb water molecules without reacting with the other components in the mixture.[9] They can be added directly to the reaction vessel.[6] Another option is using a strong dehydrating agent like concentrated sulfuric acid, which also serves as the reaction catalyst and sequesters water.[4][7] Desiccants like anhydrous sodium sulfate (B86663) or magnesium sulfate are typically used during the workup phase, after the reaction is complete, to dry the organic product layer.[6]

Q5: Can vacuum distillation alone remove the water?

A5: Vacuum distillation is primarily a purification technique used after the main reaction is complete to separate the final product from unreacted starting materials, the catalyst, and any remaining water.[7][8] While it can remove water, using it as the sole method during the reaction is less efficient for driving the equilibrium forward compared to continuous methods like azeotropic distillation. High temperatures during distillation can also potentially cause product decomposition.[9]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield / Incomplete Reaction Water is still present in the reaction mixture, preventing the equilibrium from shifting completely to the product side.[2]Azeotropic Distillation: Ensure your Dean-Stark apparatus is set up correctly and that the correct entrainer is being used. Check for leaks in the system. Extend the reflux time to ensure all water is removed.[1] Desiccants: Ensure the molecular sieves were properly activated (heated to remove adsorbed water) before use.[9] Use a sufficient quantity of the desiccant.
Azeotropic Distillation Not Collecting Water The reaction temperature is too low to allow the azeotrope to boil and distill over. Alternatively, an inappropriate entrainer was chosen.Increase the reaction temperature to the boiling point of the azeotrope.[5] Verify that the chosen entrainer (e.g., toluene, butyl acetate) is suitable for forming an azeotrope with water under your reaction conditions.[5]
Product Decomposition During Purification The distillation temperature is too high, or residual acid catalyst is promoting decomposition.[9]After the reaction, neutralize the acid catalyst by washing the reaction mixture with a dilute base solution (e.g., saturated sodium bicarbonate).[6] Purify the product using vacuum distillation, which allows the product to boil at a lower temperature, preventing thermal degradation.[8]
Desiccant Appears Ineffective The desiccant is saturated with water or is not suitable for the reaction conditions.Activation: Reactivate molecular sieves by heating them in an oven (e.g., 175-260°C) under vacuum or a stream of inert gas.[9] Quantity: Increase the amount of desiccant used.[9]
Two Layers Do Not Form in Dean-Stark Trap The chosen entrainer has significant solubility in water, or the temperature of the condenser is too high.Use an entrainer with low water solubility, such as toluene or butyl acetate.[5] Ensure the condenser is supplied with sufficiently cold water to effectively condense the vapor.[7]

Quantitative Data Summary

The following table summarizes key parameters for different water removal and purification methods relevant to this compound synthesis.

MethodKey ParameterTypical Value / ObservationProsCons
Azeotropic Distillation Reaction Temperature100-160 °C (depends on entrainer)[5]Continuously removes water, effectively drives equilibrium, high product conversion.[3]Requires an additional solvent (entrainer) that must be removed later; requires specific glassware (Dean-Stark).[5]
EntrainersToluene, Benzene, Cyclohexane, Butyl Acetate[5][10]Toluene and benzene have toxicity concerns.[5]
Drying with Desiccants Desiccant TypeActivated 3Å Molecular Sieves[9]Simple to implement, can be used directly in the reaction flask.[4]Can be slow, requires proper activation, may need to be filtered out.[9]
Final Water ContentCan reach < 10 ppm in some solvents.[9]
Vacuum Distillation Product Purity> 99.5% has been reported.[11]Excellent for final purification, lowers boiling point to prevent degradation.[8]Not ideal for in-situ water removal to drive the reaction; requires vacuum setup.[9]
Boiling Point180-190 °C at atmospheric pressure.[12]

Experimental Protocols

Protocol 1: Water Removal by Azeotropic Distillation using a Dean-Stark Apparatus

This protocol describes the synthesis of this compound with simultaneous water removal.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a heating mantle with a magnetic stirrer.

  • Reagents: To the flask, add ethylene glycol, a molar excess of glacial acetic acid (e.g., a 2.2-3 molar ratio of acid to glycol), an acid catalyst (e.g., 0.1-1% p-toluenesulfonic acid by total reactant mass), and an azeotropic dehydrating agent (e.g., 10-20% butyl acetate by total reactant mass).[5]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The butyl acetate-water azeotrope will begin to distill and collect in the Dean-Stark trap.[5]

  • Water Removal: As the condensate collects, it will separate into two layers in the trap. The lower, denser layer is water, and the upper layer is butyl acetate. The butyl acetate will overflow from the side arm of the trap and return to the reaction flask.[3]

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, which indicates the reaction is complete.[13]

  • Workup: Cool the reaction mixture. Transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[6][13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify the crude product by vacuum distillation.[6]

Protocol 2: Drying the Product with Molecular Sieves

This protocol is for drying the crude product after the initial reaction and before final purification.

  • Sieve Activation: Place 3Å molecular sieves in an oven-dried flask and heat in an oven at 175-260°C for at least 24 hours under vacuum or a slow stream of dry nitrogen.[9]

  • Cooling: Allow the activated sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.[9]

  • Drying: Add the crude this compound to a dry flask and add approximately 10-20% (w/v) of the activated molecular sieves.[9]

  • Incubation: Seal the flask (preferably under an inert atmosphere) and let it stand for at least 24 hours, swirling occasionally to ensure good contact between the liquid and the sieves.[9]

  • Separation: Carefully decant or filter the dried liquid to separate it from the molecular sieves before proceeding to the next step (e.g., distillation).

Visualizations

G start Start: Need to remove water from reaction mixture decision1 Is the goal in-situ water removal to drive the reaction? start->decision1 process1 Use Azeotropic Distillation with a Dean-Stark Trap decision1->process1 Yes process2 Add Activated Molecular Sieves to the reaction decision1->process2 Yes, alternative decision2 Is the goal to dry the final product post-reaction? decision1->decision2 No process1->decision2 process2->decision2 process3 Wash with brine and dry over anhydrous Na2SO4/MgSO4 decision2->process3 Yes process4 Purify and remove final traces of water via Vacuum Distillation process3->process4 end End: Dry this compound process4->end

Caption: Decision workflow for selecting a water removal method.

G cluster_setup Azeotropic Distillation Setup cluster_process Process Flow flask Reaction Flask (Ethylene Glycol, Acetic Acid, Catalyst, Entrainer) vapor Azeotropic Vapor (Entrainer + Water) flask->vapor Boiling dean_stark Dean-Stark Trap layers Phase Separation: 1. Entrainer (Top) 2. Water (Bottom) dean_stark->layers condenser Reflux Condenser (Cold Water In/Out) condensate Condensed Liquid condenser->condensate Condenses heat Heating Mantle heat->flask Heats vapor->condenser Rises condensate->dean_stark Drips into entrainer_return Entrainer returns to flask layers->entrainer_return Overflows water_collection Water is collected/drained layers->water_collection entrainer_return->flask

References

Stability of ethylene glycol diacetate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ethylene (B1197577) glycol diacetate (EGDA) under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is ethylene glycol diacetate and in what conditions is it stable?

This compound (EGDA) is the diester of ethylene glycol and acetic acid. It is a colorless liquid with a mild odor and is used as a solvent in various applications, including coatings, inks, and resins.[1] EGDA is relatively stable under neutral, anhydrous conditions at room temperature.[1]

Q2: What happens to this compound under acidic or basic conditions?

Under acidic or basic conditions, this compound undergoes hydrolysis, a chemical reaction with water that breaks the ester bonds.[1][2] This reaction is often irreversible, especially under basic conditions, and leads to the formation of ethylene glycol monoacetate (EGMA) as an intermediate, and ultimately ethylene glycol and acetic acid (or its conjugate base) as the final products.[3] The hydrolysis reaction is accelerated by heat.

Q3: What are the products of this compound hydrolysis?

The hydrolysis of this compound is a two-step process:

  • Step 1: this compound hydrolyzes to form ethylene glycol monoacetate and acetic acid.

  • Step 2: Ethylene glycol monoacetate further hydrolyzes to form ethylene glycol and another molecule of acetic acid.

Under basic conditions, the acetic acid produced will be deprotonated to form acetate.[3]

Q4: How does pH affect the rate of this compound hydrolysis?

Q5: I am observing lower than expected yields in a reaction where EGDA is used as a solvent. Could hydrolysis be the cause?

Yes, if your reaction conditions are acidic or basic and involve the presence of water, hydrolysis of EGDA could be a contributing factor to lower yields of your desired product. The formation of acetic acid from hydrolysis can also alter the pH of your reaction mixture, potentially affecting your reaction's outcome. It is recommended to use EGDA in anhydrous and neutral conditions if hydrolysis is a concern.

Data Presentation

Table 1: Estimated Half-life of this compound under Basic Conditions

pHHalf-life (days)
7152
815

Source: PubChem CID 8121[2]

Experimental Protocols

Protocol for Monitoring the Hydrolysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for monitoring the disappearance of EGDA and the appearance of its hydrolysis products, ethylene glycol monoacetate (EGMA) and ethylene glycol (EG).

1. Materials and Reagents:

  • This compound (EGDA), analytical standard

  • Ethylene glycol monoacetate (EGMA), analytical standard (if available)

  • Ethylene glycol (EG), analytical standard

  • Buffer solutions of desired pH (e.g., phosphate (B84403) buffers for pH 6-8, citrate (B86180) buffers for pH 3-6, borate (B1201080) buffers for pH 8-10)

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Quenching solution (e.g., a strong acid for basic hydrolysis or a strong base for acidic hydrolysis to neutralize the catalyst and stop the reaction)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Refractive Index Detector (RID) or a UV detector (if the compounds are derivatized). An RID is often suitable for analyzing glycols and their esters without derivatization.

  • Analytical column suitable for the separation of polar compounds, such as a C18 column or a specialized column for organic acids and alcohols.

3. Procedure:

  • Preparation of Standards: Prepare stock solutions of EGDA, EGMA, and EG in a suitable solvent (e.g., acetonitrile/water). From the stock solutions, prepare a series of calibration standards with known concentrations.

  • Reaction Setup: In a temperature-controlled vessel, add a known concentration of EGDA to the buffer or acidic/basic solution of the desired pH. Start a timer as soon as the EGDA is added.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to stop the hydrolysis.

  • Sample Preparation: Dilute the quenched sample with the HPLC mobile phase to a concentration within the calibration range.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Data Analysis: Create a calibration curve by plotting the peak areas of the standards against their concentrations. Use the calibration curve to determine the concentrations of EGDA, EGMA, and EG in the reaction samples at each time point. Plot the concentration of each species versus time to obtain the kinetic profile of the hydrolysis.

Protocol for Analysis of this compound and its Hydrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

1. Materials and Reagents:

  • This compound (EGDA)

  • Ethylene glycol (EG)

  • A suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard (e.g., 1,3-propanediol)[5]

2. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • A capillary column suitable for the analysis of glycols and esters (e.g., a wax-type column like DB-WAX).[6]

3. Procedure:

  • Reaction and Sampling: Follow the reaction setup and sampling procedure as described in the HPLC protocol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To the collected aliquot, add a known amount of internal standard.

    • Extract the analytes from the aqueous reaction mixture using a suitable organic solvent.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The extract can be concentrated if necessary.

  • GC-MS Analysis:

    • Inject a small volume of the prepared sample into the GC-MS.

    • The GC will separate the components of the mixture based on their boiling points and interactions with the column.

    • The MS will detect and help identify the separated components based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the peaks for EGDA, EGMA, and EG based on their retention times and mass spectra compared to standards.

    • Quantify the compounds by comparing their peak areas to the peak area of the internal standard and using a calibration curve.

Mandatory Visualizations

Hydrolysis_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions EGDA This compound EGMA Ethylene Glycol Monoacetate EGDA->EGMA + H₂O AcOH Acetic Acid EG Ethylene Glycol EGMA->EG + H₂O H2O H₂O OH_minus OH⁻ AcO_minus Acetate EGDA_base This compound EGMA_base Ethylene Glycol Monoacetate EGDA_base->EGMA_base + OH⁻ EG_base Ethylene Glycol EGMA_base->EG_base + OH⁻

Caption: Hydrolysis pathways of this compound.

Troubleshooting_Workflow start Unexpected results in experiment (e.g., low yield, pH change) check_hydrolysis Is EGDA hydrolysis a possible cause? start->check_hydrolysis check_conditions Are reaction conditions acidic or basic and is water present? check_hydrolysis->check_conditions Yes no_hydrolysis Investigate other causes: - Reactant purity - Catalyst activity - Side reactions check_hydrolysis->no_hydrolysis No analyze_products Analyze reaction mixture for EGDA, EGMA, EG, and acetic acid (HPLC or GC-MS) check_conditions->analyze_products Yes check_conditions->no_hydrolysis No hydrolysis_confirmed Hydrolysis confirmed? analyze_products->hydrolysis_confirmed mitigate Mitigation Strategies: - Use anhydrous conditions - Maintain neutral pH - Lower reaction temperature - Reduce reaction time hydrolysis_confirmed->mitigate Yes hydrolysis_confirmed->no_hydrolysis No end Problem Resolved mitigate->end no_hydrolysis->end

Caption: Troubleshooting workflow for unexpected experimental results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Decreased yield of the desired product in a reaction using EGDA as a solvent. Hydrolysis of EGDA may be occurring, consuming the solvent and producing acetic acid which could interfere with the reaction.- Confirm the presence of ethylene glycol and acetic acid in your reaction mixture using HPLC or GC-MS. - If hydrolysis is confirmed, ensure all reactants and the solvent are anhydrous. - If possible, run the reaction under neutral pH conditions. - Consider using a different, more stable solvent if acidic or basic conditions are required.
Unexpected change in the pH of the reaction mixture over time. Acid-catalyzed hydrolysis of EGDA produces acetic acid, lowering the pH. Base-catalyzed hydrolysis consumes the base, which can also lead to a pH shift.- Monitor the pH of your reaction closely. - If a stable pH is critical, consider using a buffered system. - Be aware that the formation of acetic acid can impact acid-sensitive catalysts or reactants.
Inconsistent results between experimental runs. Variability in the water content of reactants or the solvent can lead to different rates of EGDA hydrolysis, affecting the reaction environment.- Use consistently dried solvents and reactants. - Store EGDA under anhydrous conditions to prevent moisture absorption. - Quantify the water content of your starting materials if reproducibility is a major issue.
Difficulty in separating the desired product from impurities. The hydrolysis products of EGDA (ethylene glycol, ethylene glycol monoacetate, and acetic acid) may be difficult to separate from your product.- Characterize the impurities to confirm if they are hydrolysis products. - Modify your purification protocol. For example, a basic wash can remove acetic acid. Ethylene glycol is highly polar and may be removed with an aqueous wash.

References

Identifying and removing colored impurities from ethylene glycol diacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylene (B1197577) glycol diacetate (EGDA). The focus is on identifying and removing colored impurities to ensure the high purity required for pharmaceutical and research applications.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of color in ethylene glycol diacetate?

A1: Color in this compound is typically an indication of impurities. The presence of a yellow or brown hue can often be attributed to several factors:

  • Oxidative Degradation: Prolonged exposure to air, light, or high temperatures can lead to the oxidation of this compound or residual starting materials, forming colored byproducts.[1]

  • Impurities in Starting Materials: The ethylene glycol and acetic acid used in the synthesis of EGDA may contain impurities, such as aldehydes, that can lead to the formation of colored compounds during the esterification reaction.[2]

  • Side Reactions during Synthesis: The esterification process itself can sometimes produce colored byproducts, especially if the reaction conditions are not carefully controlled.

Q2: How can I quantify the color of my this compound sample?

A2: The industry-standard method for quantifying the color of clear liquids like this compound is the Platinum-Cobalt (B8599474) (Pt-Co) scale, also known as the APHA (American Public Health Association) color scale.[3][4][5][6] This method is described in ASTM D1209.[3][4][5][6][7] The color is determined by visually comparing the sample to standardized platinum-cobalt solutions or by using a spectrophotometer.[6][8][9] High-purity, "water-white" this compound typically has a maximum APHA color of 15.[10][11]

Q3: What are the primary methods for removing colored impurities from this compound?

A3: The most common and effective methods for decolorizing this compound are:

  • Adsorption with Activated Carbon: Activated carbon is widely used to adsorb colored impurities from organic liquids.[12][13] It is effective in removing a broad range of color bodies.

  • Fractional Distillation: This technique separates components of a liquid mixture based on their different boiling points.[14][15][16] It can be effective in separating this compound from higher-boiling colored impurities.

Q4: Can I regenerate and reuse the activated carbon after decolorization?

A4: Yes, it is possible to regenerate spent activated carbon, which can be a cost-effective and environmentally friendly practice.[17][18][19][20] Common regeneration methods include:

  • Thermal Regeneration: This involves heating the carbon in an inert atmosphere to desorb and pyrolyze the adsorbed impurities.

  • Chemical Regeneration: This method uses chemical solutions (acids, bases, or solvents) to wash the impurities from the carbon.[18][20]

  • Electrochemical Regeneration: This technique has been shown to be effective for regenerating activated carbon saturated with ethylene glycol.[21]

It is important to note that some loss of adsorption capacity may occur with each regeneration cycle.[20]

Troubleshooting Guides

Issue 1: My this compound is yellow after synthesis.
Possible Cause Troubleshooting Step
Residual acidic catalyst Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before purification.
High reaction temperature Optimize the reaction temperature to minimize the formation of colored byproducts.
Impurities in starting materials Ensure the use of high-purity ethylene glycol and acetic acid. If necessary, purify the starting materials before use.
Oxidation during reaction Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Issue 2: The color of my this compound is not improving with distillation.
Possible Cause Troubleshooting Step
Azeotrope formation Some impurities may form an azeotrope with this compound, making them difficult to separate by simple distillation. Consider using a different purification method or a more efficient fractional distillation column.
Thermal degradation High temperatures in the distillation pot can cause the decomposition of impurities or the product itself, leading to color formation. Consider using vacuum distillation to lower the boiling point.
Inefficient distillation setup Ensure your fractional distillation column is properly packed and has a sufficient number of theoretical plates for the separation.[14]
Issue 3: Activated carbon treatment is not effectively removing the color.
Possible Cause Troubleshooting Step
Insufficient amount of activated carbon Increase the amount of activated carbon used per volume of this compound.
Inadequate contact time Increase the stirring or contact time to allow for sufficient adsorption of the impurities.
Incorrect type of activated carbon Different types of activated carbon have varying pore structures and surface chemistries. You may need to screen different grades of activated carbon to find the most effective one for your specific impurities.
Temperature effects Adsorption is an exothermic process, and lower temperatures generally favor adsorption. Consider performing the treatment at a lower temperature.

Experimental Protocols

Protocol 1: Decolorization of this compound using Activated Carbon

This protocol outlines a general procedure for removing colored impurities from this compound using powdered activated carbon.

Materials:

  • Colored this compound

  • Powdered activated carbon (pharmaceutical or food-grade)

  • Stir plate and magnetic stir bar

  • Erlenmeyer flask

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Determine the optimal activated carbon dosage: Start with a small-scale trial. To 100 mL of the colored this compound in an Erlenmeyer flask, add a predetermined amount of activated carbon (e.g., 1-2% by weight).

  • Adsorption: Place the flask on a stir plate and stir the mixture vigorously at room temperature for a set period (e.g., 30-60 minutes).

  • Filtration: Separate the activated carbon from the this compound by vacuum filtration.

  • Analysis: Analyze the color of the filtrate using the APHA color scale.

  • Optimization: Repeat the process, varying the amount of activated carbon, contact time, and temperature to determine the optimal conditions for decolorization.

  • Scale-up: Once the optimal conditions are determined, scale up the process for larger volumes.

Quantitative Data for Adsorption (Illustrative)

The following table provides illustrative data for the removal of a model colored impurity from an organic solvent using activated carbon. The actual performance will vary depending on the specific impurity and conditions.

AdsorbentInitial Concentration (mg/L)Adsorption Capacity (mg/g)Removal Efficiency (%)
Activated Carbon5045.290.4
Activated Carbon10085.185.1
Activated Carbon200150.375.2

Data is hypothetical and for illustrative purposes only.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol describes a general procedure for purifying this compound by fractional distillation.

Materials:

  • Colored this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place boiling chips or a magnetic stir bar in the distillation flask.

  • Charging the Flask: Fill the distillation flask no more than two-thirds full with the colored this compound.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: As the liquid begins to boil, a vapor ring will slowly rise through the fractionating column. Adjust the heating rate to maintain a slow and steady rise.[14]

  • Collecting Fractions: Monitor the temperature at the top of the column. Collect any initial low-boiling impurities in a separate receiving flask. When the temperature stabilizes at the boiling point of this compound (approximately 190-191°C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.

  • Shutdown: Stop the distillation before the flask runs dry to prevent the concentration and potential decomposition of high-boiling impurities.

  • Analysis: Analyze the color and purity of the collected fractions.

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Purification Methods cluster_verification Purity Verification start Colored EGDA Sample analysis APHA Color Analysis (ASTM D1209) start->analysis activated_carbon Activated Carbon Adsorption analysis->activated_carbon If color > spec distillation Fractional Distillation analysis->distillation If color > spec final_analysis Final APHA Color Analysis activated_carbon->final_analysis distillation->final_analysis pure_product High-Purity EGDA (APHA < 15) final_analysis->pure_product

Caption: Experimental workflow for identifying and removing colored impurities from this compound.

logical_relationship cluster_causes Causes of Color Formation cluster_removal Color Removal Techniques oxidation Oxidation (Air, Light, Heat) colored_egda Colored this compound oxidation->colored_egda impurities Starting Material Impurities (e.g., Aldehydes) impurities->colored_egda side_reactions Esterification Side-Reactions side_reactions->colored_egda adsorption Adsorption (Activated Carbon) colored_egda->adsorption distillation_purification Fractional Distillation colored_egda->distillation_purification pure_egda Purified this compound adsorption->pure_egda distillation_purification->pure_egda

Caption: Logical relationship between causes of color formation and removal techniques for this compound.

References

Validation & Comparative

Ethylene Glycol Diacetate: A Superior, Safer Alternative to Xylene in Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact formulation stability, efficacy, and safety. While xylene has traditionally been a widely used solvent, growing concerns over its toxicity and environmental impact have spurred the search for safer, high-performance alternatives. Ethylene (B1197577) glycol diacetate (EGDA) has emerged as a promising substitute, offering a range of advantages from reduced toxicity to improved formulation performance.

This guide provides a comprehensive comparison of Ethylene Glycol Diacetate (EGDA) and xylene, supported by experimental data, to inform solvent selection in your research and development endeavors.

Executive Summary: Key Advantages of EGDA Over Xylene

This compound (EGDA) presents a compelling case as a replacement for xylene in a variety of formulations. Its primary advantages lie in its significantly lower toxicity, better environmental profile, and comparable or even superior performance in certain applications. EGDA is a colorless, biodegradable liquid with a mild odor, making it a safer choice for laboratory and industrial environments.[1][2] In contrast, xylene is a volatile organic compound (VOC) known for its neurotoxicity and hazardous environmental effects.[3][4][5][6]

Performance and Physicochemical Properties: A Data-Driven Comparison

The selection of a solvent is often dictated by its physical and chemical properties. The following table summarizes the key quantitative data comparing EGDA and xylene.

PropertyThis compound (EGDA)XyleneAdvantage
Flash Point 88 - 96 °C[7][8]~27-32 °CEGDA (Safer for handling and storage)
Boiling Point ~190-191 °C[1]~138-144 °CEGDA (Slower evaporation rate, better for flow and leveling in coatings)[1]
Vapor Pressure 0.2 mmHg at 25°C[1]~7-9 mmHg at 20°CEGDA (Lower volatility, reduced inhalation exposure)
Solubility in Water 12.5%[7][8]InsolubleEGDA (Can be advantageous in certain formulations)
Toxicity (Oral LD50, rat) 6,860 mg/kg[9]~3,523 mg/kgEGDA (Lower acute toxicity)
Biodegradability Readily biodegradable[2][10]Low biodegradability[11]EGDA (More environmentally friendly)[11]

Experimental Data: Enhanced Efficacy in Formulations

Recent studies have provided concrete evidence of EGDA's superior performance in specific formulations, particularly in the agrochemical sector, which can be extrapolated to other areas such as drug delivery systems.

Case Study: Herbicide Formulations

A study comparing EGDA and xylene in herbicide formulations found that EGDA-based formulations exhibited enhanced performance.

Key Findings:

  • Increased Efficacy: EGDA-based emulsifiable concentrates (EC) and oil suspensions (OF) demonstrated superior weed control compared to their xylene-based counterparts.[11] Specifically, the control efficacy of EGDA-EC against Shortawn foxtail was higher at several concentrations.[11]

  • Improved Leaf Adhesion: Formulations with EGDA showed lower surface tension and contact angles, leading to a 24%–40% increase in droplet retention on leaves.

  • Lower Cytotoxicity: Xylene-based preparations were found to be 2 to 3 times more cytotoxic to human bronchial cells than those formulated with EGDA.

Experimental Protocol: Evaluation of Herbicidal Efficacy

The following is a summary of the methodology used to compare the efficacy of EGDA and xylene-based herbicide formulations.

  • Formulation Preparation: Two sets of herbicide formulations (15% cyhalofop-butyl (B1669532) EC and 10% nicosulfuron (B1678754) OF) were prepared, one using EGDA as the solvent and the other using xylene.

  • Phytotoxicity Assessment: The phytotoxicity of the formulations on rice plants was visually evaluated based on plant height and leaf growth compared to a control group treated with water.

  • Wettability and Retention Measurement: The surface tension of the herbicide solutions was measured using a surface tension meter. The contact angle of droplets on leaf surfaces was determined using a contact angle measuring instrument. Droplet retention was quantified by applying the formulations to leaves, washing off the non-adhered liquid, and measuring the amount of active ingredient remaining.

  • Bioassay for Efficacy: The herbicidal activity against a target weed (e.g., Shortawn foxtail) was assessed in both greenhouse and field conditions. The efficacy was determined by measuring the fresh weight of the weeds at a set time after treatment and calculating the percentage of control compared to an untreated group. The half-maximal effective concentration (EC50) values were calculated to compare the potency of the formulations.

  • Cytotoxicity Assay: The cytotoxicity of the formulations was evaluated on human bronchial epithelial cells (BEAS-2B). The cells were exposed to different concentrations of the herbicide formulations, and cell viability was assessed using a CCK-8 assay. The half-maximal inhibitory concentration (IC50) was then determined.

Logical Workflow for Solvent Selection

The decision to replace a conventional solvent like xylene with a safer alternative like EGDA can be streamlined using a logical workflow. The following diagram illustrates a typical decision-making process for solvent selection in formulation development.

Solvent_Selection_Workflow Solvent Selection Workflow for Formulations start Start: Identify Need for Solvent define_req Define Formulation Requirements (e.g., solubility, stability, delivery) start->define_req initial_screening Initial Solvent Screening (Database search, literature review) define_req->initial_screening assess_xylene Assess Conventional Solvents (e.g., Xylene) initial_screening->assess_xylene assess_egda Assess Alternative Solvents (e.g., EGDA) initial_screening->assess_egda compare_performance Compare Performance Data (Solubility, Evaporation Rate, etc.) assess_xylene->compare_performance assess_egda->compare_performance compare_performance->initial_screening Performance Not Met compare_safety Compare Safety & Environmental Profile (Toxicity, Biodegradability, Flash Point) compare_performance->compare_safety Performance Met compare_safety->assess_xylene Unfavorable Profile select_solvent Select Optimal Solvent compare_safety->select_solvent Favorable Profile formulation_dev Proceed with Formulation Development select_solvent->formulation_dev

Caption: A workflow diagram for selecting a suitable solvent in formulation development.

Conclusion: Making the Switch to a Safer, More Effective Solvent

References

Ethylene Glycol Diacetate vs. Dimethyl Dioxate (DBE): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ethylene Glycol Diacetate (EGDA) and Dimethyl Dioxate (DBE), two prominent industrial solvents. The following sections detail their respective physical and chemical properties, performance in key applications such as coatings and cleaning, and relevant experimental protocols for evaluation. This objective analysis is supported by available experimental data to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.

Physical and Chemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of EGDA and DBE is crucial for predicting their behavior and suitability in various formulations. While both are effective solvents, they exhibit notable differences in key parameters.

PropertyThis compound (EGDA)Dimethyl Dioxate (DBE)
Molecular Formula C₆H₁₀O₄C₆H₁₀O₄
Molecular Weight 146.14 g/mol [1]Not explicitly found
Boiling Point 190-191 °C[2]196-225 °C[3]
Flash Point 82 °C[2]100 °C[3]
Density @ 20°C 1.1063 g/cm³[2]1.089 g/cm³ (d4/25℃)[3]
Evaporation Rate (n-BuAc=1) 0.02[4]Not explicitly found
Vapor Pressure @ 20°C 0.2 mmHg[4]Not explicitly found
Solubility in Water @ 20°C 16.4 wt %[4]Slightly soluble[5]
Odor Mild, pleasant[1]Mild, fruity[3]

Performance in Key Applications

Coatings

Both EGDA and DBE are utilized as solvents in the coatings industry. Their performance characteristics, such as solvency, evaporation rate, and impact on film properties like leveling and gloss, are critical for achieving desired coating quality.

Key Performance Aspects:

  • Solvency: EGDA is recognized for its strong solvency for a wide range of resins, including nitrocellulose, alkyd, and acrylic resins.[2][3] It is often used as a substitute for high-boiling point solvents like cyclohexanone (B45756) and DBE.[2][3] DBE also exhibits excellent solubility and compatibility with various resins, including polyesters, polyurethanes, and epoxies.[3][6]

  • Evaporation Rate and Drying Time: EGDA is characterized as having a faster drying rate than DBE.[7] This can be advantageous in applications where quicker curing times are desired. The slower evaporation rate of DBE, however, can be beneficial for improving leveling and gloss in certain coating formulations.[3]

Experimental Workflow for Coating Performance Evaluation

cluster_prep Formulation Preparation cluster_application Application & Curing cluster_testing Performance Testing Formulate_EGDA Formulate Coating with EGDA Apply_Coatings Apply Coatings to Substrates Formulate_EGDA->Apply_Coatings Formulate_DBE Formulate Coating with DBE Formulate_DBE->Apply_Coatings Cure_Coatings Cure Coatings Apply_Coatings->Cure_Coatings Test_Gloss Gloss Measurement (ASTM D523) Cure_Coatings->Test_Gloss Test_Leveling Leveling Assessment Cure_Coatings->Test_Leveling Test_Drying_Time Drying Time Evaluation Cure_Coatings->Test_Drying_Time

Caption: Workflow for comparing the performance of EGDA and DBE in coatings.
Cleaning Applications

EGDA is noted for its effectiveness in dissolving greases, oils, and other contaminants in industrial and household cleaning formulations.[6] Its low toxicity and mild odor make it a safer alternative to harsher solvents.[6] While DBE is also used in cleaning agents, direct comparative data on their cleaning efficacy is limited in the reviewed literature.

Experimental Workflow for Cleaning Efficacy Evaluation

cluster_prep Preparation cluster_cleaning Cleaning Process cluster_analysis Efficacy Analysis Prepare_Surfaces Prepare Standard Soiled Surfaces Clean_EGDA Clean with EGDA Formulation Prepare_Surfaces->Clean_EGDA Clean_DBE Clean with DBE Formulation Prepare_Surfaces->Clean_DBE Analyze_Residue Analyze Residual Soil Clean_EGDA->Analyze_Residue Clean_DBE->Analyze_Residue Compare_Results Compare Cleaning Efficacy Analyze_Residue->Compare_Results

Caption: Workflow for evaluating the cleaning efficacy of EGDA and DBE.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Determination of Evaporation Rate

Objective: To quantitatively compare the evaporation rates of EGDA and DBE under controlled conditions.

Methodology (based on ASTM D3539 - modified):

  • Apparatus:

    • Analytical balance with a resolution of at least 0.1 mg.

    • Constant temperature and humidity chamber.

    • Shallow, flat-bottomed aluminum pans of identical dimensions.

    • Micropipette.

  • Procedure:

    • Set the constant temperature and humidity chamber to standard conditions (e.g., 25°C and 50% relative humidity).

    • Place a clean, empty aluminum pan on the analytical balance and tare.

    • Using a micropipette, dispense a precise volume (e.g., 1 mL) of EGDA into the center of the pan.

    • Record the initial mass and start a timer.

    • Record the mass at regular intervals (e.g., every 5 minutes) until the solvent has completely evaporated.

    • Repeat the procedure for DBE under the exact same conditions.

    • Calculate the evaporation rate as the mass loss per unit time per unit surface area ( g/min/cm ²).

Evaluation of Resin Solubility

Objective: To compare the solvency power of EGDA and DBE for a specific resin.

Methodology:

  • Materials:

    • EGDA and DBE.

    • Selected resin (e.g., a specific acrylic, epoxy, or polyurethane resin).

    • Glass vials with screw caps.

    • Magnetic stirrer and stir bars.

    • Analytical balance.

  • Procedure:

    • Prepare a series of vials for each solvent.

    • In each vial, add a known mass of the resin (e.g., 1 g).

    • Incrementally add a known volume of the solvent (EGDA or DBE) to each vial, starting with a low solvent-to-resin ratio.

    • Cap the vials and place them on a magnetic stirrer at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium.

    • Visually inspect the vials for complete dissolution of the resin. The lowest solvent-to-resin ratio at which the resin is completely dissolved is recorded as the solubility.

    • For a more quantitative measure, the undissolved resin can be filtered, dried, and weighed to determine the exact amount of dissolved resin.

Assessment of Coating Leveling and Gloss

Objective: To compare the effect of EGDA and DBE on the leveling and gloss of a coating formulation.

Methodology:

  • Formulation:

    • Prepare two identical coating formulations, one with EGDA as the primary solvent and the other with DBE, ensuring all other components and their concentrations are constant.

  • Application:

    • Apply the coatings to standardized test panels (e.g., steel or glass) using a film applicator to ensure uniform thickness.

  • Curing:

    • Allow the coated panels to cure under controlled conditions as specified for the coating system.

  • Evaluation:

    • Leveling: Visually assess the cured films for surface defects such as brush marks, orange peel, or craters. A more quantitative assessment can be made using a surface profilometer to measure surface roughness.

    • Gloss: Measure the specular gloss of the cured films at different angles (e.g., 20°, 60°, 85°) using a gloss meter according to ASTM D523.[9][10][11][12][13]

Conclusion

This compound and Dimethyl Dioxate are both effective solvents with distinct property profiles that make them suitable for a range of applications. EGDA is characterized by its lower boiling point and faster evaporation rate compared to DBE, which can be advantageous in processes requiring shorter drying times. It is also frequently cited as a more environmentally friendly and lower-odor replacement for other solvents, including DBE.

DBE, with its slower evaporation rate, may offer benefits in applications where extended workability and enhanced leveling and gloss are paramount. The choice between EGDA and DBE will ultimately depend on the specific requirements of the formulation and the desired performance characteristics of the end product. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies to determine the optimal solvent for their needs.

References

Performance of ethylene glycol diacetate as a solvent against other glycol ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact the efficacy, stability, and application of formulations. This guide provides an objective comparison of the performance of ethylene (B1197577) glycol diacetate (EGDA) against other common glycol ether solvents. The information presented is supported by experimental data and detailed methodologies to facilitate informed solvent selection.

Performance Data Summary

The following table summarizes the key physical and chemical properties of Ethylene Glycol Diacetate (EGDA) and a selection of other commonly used glycol ether solvents. This data allows for a direct comparison of their fundamental characteristics, which influence their performance in various applications.

PropertyThis compound (EGDA)Propylene Glycol Methyl Ether Acetate (PMA)Dipropylene Glycol Methyl Ether Acetate (DPMA)Ethylene Glycol Butyl Ether Acetate (EBA)Propylene Glycol Diacetate (PGDA)Diethylene Glycol Ethyl Ether Acetate (DEGEEA)
CAS Number 111-55-7108-65-688917-22-0112-07-2623-84-7112-15-2
Molecular Weight ( g/mol ) 146.14132.16190.24160.21160.17176.21
Boiling Point (°C) 190-191[1][2]146[3]200[4]192[3]191[5]217
Flash Point (°C) 88 (closed cup)[1]42 (closed cup)[3]86 (closed cup)[6]71-78 (closed cup)[7]93 (closed cup)99 (closed cup)
Evaporation Rate (n-BuAc = 1.0) 0.04[8]0.33[3]0.015[6]0.03-0.04[7]0.04[5]0.02
Density (g/cm³ at 20°C) 1.104[3]0.967[3]0.979[6]0.9421.0561.007
Solubility in Water (wt% at 20°C) 16.4[8][9]16[3]16[6]1.17.3Miscible
Kauri-Butanol (KB) Value ~60~77~55~50~65~80
Viscosity (cP at 25°C) 2.00.8[3]1.7[6]1.82.12.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.

Determination of Dissolution Power (Resin Solubility)

Objective: To quantitatively determine the solubility of a specific resin in the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of the finely powdered resin (e.g., nitrocellulose, acrylic, or epoxy resin) into a sealed container with a known volume of the solvent at a constant temperature (e.g., 25°C).

    • Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Resin:

    • Allow the solution to stand undisturbed for a specified time to allow undissolved resin to settle.

    • Carefully decant a known volume of the supernatant (the clear, saturated solution).

  • Quantification of Dissolved Resin:

    • Evaporate the solvent from the decanted solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the resin).

    • Weigh the remaining resin residue.

  • Calculation:

    • The solubility is expressed as the mass of dissolved resin per 100g of solvent.

Measurement of Evaporation Rate

Objective: To determine the relative evaporation rate of the solvent compared to a standard (n-butyl acetate).

Methodology (based on ASTM D3539): [8][9]

  • Apparatus: Shell Thin-Film Evaporometer.

  • Procedure:

    • A standard volume of the solvent is dispensed onto a filter paper disc of a specified area.

    • The disc is placed in a controlled environment with a constant airflow at a set temperature and humidity.

    • The weight loss of the solvent is recorded over time.

  • Calculation:

    • The time taken for 90% of the solvent to evaporate is determined.

    • The relative evaporation rate is calculated by dividing the 90% evaporation time of the reference solvent (n-butyl acetate) by the 90% evaporation time of the sample solvent.

Viscosity Reduction Efficiency

Objective: To measure the effectiveness of a solvent in reducing the viscosity of a standard resin solution.

Methodology (based on ASTM D1343 for cellulose (B213188) derivatives): [2][5][10][11]

  • Preparation of Resin Solution:

    • Prepare a stock solution of a specific resin (e.g., 20% nitrocellulose in a standard solvent).

  • Sample Preparation:

    • Create a series of solutions by adding varying, known percentages of the test solvent to the resin stock solution.

  • Viscosity Measurement:

    • Measure the viscosity of each prepared solution at a constant temperature (e.g., 25°C) using a suitable viscometer (e.g., a ball-drop viscometer as described in ASTM D1343 or a rotational viscometer).

  • Data Analysis:

    • Plot the viscosity of the solutions as a function of the solvent concentration.

    • The efficiency of the solvent is determined by the slope of the resulting curve; a steeper slope indicates a more efficient viscosity reduction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks and experimental processes relevant to solvent selection and evaluation.

Solvent_Selection_Workflow Start Define Application Requirements (e.g., resin type, desired drying time) Screening Initial Solvent Screening (based on physical properties) Start->Screening Performance_Testing Quantitative Performance Testing Screening->Performance_Testing Dissolution_Power Dissolution Power (Resin Solubility) Performance_Testing->Dissolution_Power Evaporation_Rate Evaporation Rate (ASTM D3539) Performance_Testing->Evaporation_Rate Viscosity_Reduction Viscosity Reduction Efficiency (ASTM D1343/D1725) Performance_Testing->Viscosity_Reduction Analysis Data Analysis and Comparison Dissolution_Power->Analysis Evaporation_Rate->Analysis Viscosity_Reduction->Analysis Optimization Formulation Optimization Analysis->Optimization Final_Selection Final Solvent Selection Optimization->Final_Selection

Caption: A logical workflow for selecting a suitable glycol ether solvent.

Resin_Dissolution_Pathway Solvent Solvent Molecules Interaction Solvent-Resin Interaction Solvent->Interaction Resin Solid Resin (Polymer Matrix) Resin->Interaction Swelling Resin Swelling Interaction->Swelling Penetration Dissolution Dissolution (Polymer chains in solution) Swelling->Dissolution Dispersion

Caption: A simplified signaling pathway of resin dissolution by a solvent.

References

Toxicological comparison of E-series and P-series glycol ethers.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive toxicological comparison of ethylene (B1197577) glycol ethers (E-series) and propylene (B89431) glycol ethers (P-series) reveals significant differences in their metabolic pathways, toxicity profiles, and associated health risks. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount for safe and effective application. This guide provides a detailed comparison, supported by experimental data and methodologies, to inform solvent selection and handling protocols.

The primary distinction between the two series lies in their metabolism and subsequent toxicity.[1] E-series glycol ethers, particularly those with shorter alkyl chains, are metabolized to toxic alkoxyacetic acids, which are responsible for a range of adverse health effects.[2][3] In contrast, P-series glycol ethers are generally considered less toxic as their metabolic pathway does not produce these harmful acidic metabolites to the same extent.[3] This fundamental difference has led to a progressive replacement of E-series with P-series glycol ethers in many applications.[3]

Quantitative Toxicological Data

The following tables summarize acute toxicity data for a selection of common E-series and P-series glycol ethers, providing a quantitative basis for comparison.

Table 1: Acute Oral Toxicity (LD50)

Glycol EtherSeriesCAS NumberLD50 (mg/kg, rat)
Ethylene Glycol Monomethyl Ether (EGME)E-Series109-86-42,460
Ethylene Glycol Monoethyl Ether (EGEE)E-Series110-80-53,460
Ethylene Glycol Monobutyl Ether (EGBE)E-Series111-76-21,746
Diethylene Glycol Monomethyl Ether (DEGME)E-Series111-77-36,560
Diethylene Glycol Monoethyl Ether (DEGEE)E-Series111-90-05,500
Diethylene Glycol Monobutyl Ether (DEGBE)E-Series112-34-55,660
Propylene Glycol Monomethyl Ether (PGME)P-Series107-98-26,600
Propylene Glycol Monoethyl Ether (PGEE)P-Series52125-53-85,210
Propylene Glycol Monobutyl Ether (PGBE)P-Series5131-66-82,200
Dipropylene Glycol Monomethyl Ether (DPGME)P-Series34590-94-85,400
Dipropylene Glycol Monobutyl Ether (DPGBE)P-Series29911-28-24,400
Propylene Glycol Phenyl Ether (PPh)P-Series770-35-4>2,000

Data compiled from various sources.[2][4]

Table 2: Acute Inhalation Toxicity (LC50)

Glycol EtherSeriesCAS NumberLC50 (ppm, 4h, rat)
Ethylene Glycol Monomethyl Ether (EGME)E-Series109-86-41,480
Ethylene Glycol Monoethyl Ether (EGEE)E-Series110-80-52,130
Ethylene Glycol Monobutyl Ether (EGBE)E-Series111-76-2450
Propylene Glycol Monomethyl Ether (PGME)P-Series107-98-2>3,000

Data compiled from various sources.[2]

Table 3: Key Toxicological Effects

EffectE-Series Glycol EthersP-Series Glycol Ethers
Reproductive Toxicity Testicular atrophy, reduced sperm count, embryotoxicity, teratogenicity (especially EGME, EGEE and their acetates).[5][6]Generally not associated with reproductive or developmental toxicity.[7]
Hematological Effects Anemia, leucopenia, bone marrow depression.[8]Mild hematological effects observed at high doses in some studies.[9]
Developmental Toxicity Can cause birth defects.[5]Negative in rodent and rabbit developmental toxicity studies.[7]
Neurotoxicity Acute encephalopathy at high doses.[10]Some evidence of neurotoxicity, though less studied.
Kidney Toxicity Renal tubular degeneration and necrosis.[10]Kidney weight changes and nephropathy in male rats (α2µ-globulin accumulation).[8][11]
Liver Toxicity Can cause liver damage.[10]Liver weight changes, interpreted as adaptive.[8]

Metabolic Pathways and Mechanisms of Toxicity

The differing toxicological profiles of E-series and P-series glycol ethers are primarily due to their distinct metabolic pathways.

E-Series Glycol Ethers

E-series glycol ethers are metabolized by alcohol dehydrogenase to form alkoxyaldehydes, which are then rapidly converted to alkoxyacetic acids by aldehyde dehydrogenase.[10] These acidic metabolites are the primary mediators of toxicity.[12] For example, 2-methoxyacetic acid (MAA), the metabolite of EGME, can be bioactivated to 2-methoxyacetyl-CoA, which can then enter the citric acid cycle, disrupting cellular metabolism.[12] This interference with fundamental cellular processes is thought to underlie the reproductive and developmental toxicity observed with certain E-series glycol ethers.

E_Series_Metabolism E_Series E-Series Glycol Ether (e.g., EGME) Alkoxyaldehyde Alkoxyaldehyde (e.g., Methoxyaldehyde) E_Series->Alkoxyaldehyde Alcohol Dehydrogenase Alkoxyacetic_Acid Alkoxyacetic Acid (e.g., Methoxyacetic Acid - MAA) Alkoxyaldehyde->Alkoxyacetic_Acid Aldehyde Dehydrogenase Bioactivation Bioactivation to 2-Methoxyacetyl-CoA Alkoxyacetic_Acid->Bioactivation Citric_Acid_Cycle Citric Acid Cycle (Disruption) Bioactivation->Citric_Acid_Cycle Toxicity Reproductive & Developmental Toxicity Citric_Acid_Cycle->Toxicity P_Series_Metabolism P_Series P-Series Glycol Ether (e.g., PGME) Propylene_Glycol Propylene Glycol (Less Toxic) P_Series->Propylene_Glycol Primary Metabolism Liver_Kidney Liver & Kidney Effects (High Doses) P_Series->Liver_Kidney O_Demethylation O-Demethylation Alpha_Globulin α2µ-globulin Nephropathy (Male Rats) Liver_Kidney->Alpha_Globulin Mechanism in male rats Acute_Oral_Toxicity_Workflow Start Select Starting Dose (below estimated LD50) Dose_Animal Dose Single Animal Start->Dose_Animal Observe Observe for 48h Dose_Animal->Observe Decision Animal Survives? Observe->Decision Increase_Dose Increase Dose for Next Animal Decision->Increase_Dose Yes Decrease_Dose Decrease Dose for Next Animal Decision->Decrease_Dose No Continue_Testing Continue Sequential Dosing Increase_Dose->Continue_Testing Decrease_Dose->Continue_Testing Continue_Testing->Dose_Animal End Calculate LD50 (Maximum Likelihood Method) Continue_Testing->End After sufficient data

References

Validating experimental results using ethylene glycol diacetate as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, formulation stability, and overall project success. Ethylene (B1197577) glycol diacetate (EGDA), a diester of ethylene glycol and acetic acid, has emerged as a versatile and environmentally friendly solvent. This guide provides an objective comparison of EGDA's performance against common alternative solvents, supported by available experimental data, to aid in the validation of its use in various research and development applications.

Executive Summary

Ethylene Glycol Diacetate (EGDA) is a high-boiling, low-odor, and biodegradable solvent with a favorable safety profile.[1][2] Its unique combination of polar and non-polar characteristics allows it to dissolve a wide range of substances.[1] This guide compares the physicochemical properties and performance of EGDA with those of frequently used solvents in research and drug development: Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Transcutol® (Diethylene Glycol Monoethyl Ether). While direct comparative data for all applications is not always available, this document compiles existing experimental results to provide a comprehensive overview.

Physicochemical Properties: A Head-to-Head Comparison

The choice of a solvent is often dictated by its physical and chemical properties. The following table summarizes the key properties of EGDA and its alternatives.

PropertyThis compound (EGDA)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Transcutol® P
Molecular Formula C6H10O4C2H6OSC5H9NOC6H14O3
Molecular Weight ( g/mol ) 146.1478.1399.13134.17
Boiling Point (°C) 190-191[1]189[3]202198 - 201[4]
Flash Point (°C) 88[1]879196[5]
Density (g/cm³ at 20°C) ~1.10~1.10~1.03~0.988[4]
Viscosity (mPa·s at 25°C) ~2.6~2.0~1.74.1[5]
Solubility in Water 16.4 wt% at 20°CMiscible[3]MiscibleMiscible[4]
Vapor Pressure (mmHg at 20°C) 0.20.420.290.12

Performance in Drug Solubility: A Critical Parameter

The ability of a solvent to dissolve a drug candidate is paramount in early-stage drug discovery and formulation development. Here, we compare the solubility of the model non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241), in various solvents.

It is important to note that direct experimental data for the solubility of ibuprofen in this compound was not found in the reviewed literature. However, data for related polyethylene (B3416737) glycol esters and other solvents are presented for comparison.

SolventSolubility of Ibuprofen (mg/mL)Reference
This compound (EGDA) Data not available
Dimethyl Sulfoxide (DMSO) > 10.31[6]
N-Methyl-2-pyrrolidone (NMP) Data not available
Transcutol® P > 230 (as S-Ibuprofen)[7]
Ethanol > 50.2[6]
Polyethylene Glycol (PEG) Conjugates PEG600-Ibuprofen: 24.48 µg/mL (in water)[8]
PEG4000-Ibuprofen: 50.57 µg/mL (in water)[8]

While a direct comparison for ibuprofen in EGDA is lacking, a study on the solubility of propylthiouracil (B1679721) in various neat solvents at 298.15 K provides some insight into the comparative solvating power of these solvents.

SolventMole Fraction Solubility of Propylthiouracil
Ethylene Glycol (precursor to EGDA) 1.55 x 10⁻²
Dimethyl Sulfoxide (DMSO) 2.12 x 10⁻¹
N-Methyl-2-pyrrolidone (NMP) 1.63 x 10⁻¹

This data suggests that for propylthiouracil, DMSO and NMP exhibit significantly higher solubilizing capacity than ethylene glycol. Further experimental validation is recommended to determine the precise solubility of specific drug candidates in EGDA.

Performance in Topical and Transdermal Formulations

For the development of topical and transdermal drug delivery systems, a solvent's ability to enhance skin permeation is a key factor.

  • Dimethyl Sulfoxide (DMSO) is a well-established and potent skin penetration enhancer. It is believed to work by disrupting the lipid structure of the stratum corneum, thereby increasing its permeability.[3]

  • N-Methyl-2-pyrrolidone (NMP) has also been shown to enhance the skin permeation of some drugs, potentially through a co-transport mechanism where it forms complexes with the drug molecule.[2][8]

  • Transcutol® is another widely used penetration enhancer that is thought to increase drug solubility within the stratum corneum and modify its lipid structure.[4]

Currently, there is a lack of specific experimental data on the skin permeation enhancing effects of this compound. However, its mild skin irritation profile suggests it could be a viable and safe component in topical formulations, warranting further investigation.

Experimental Protocols

To facilitate the validation of EGDA in your own research, detailed protocols for two key experimental procedures are provided below.

Determination of Drug Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • Test compound (e.g., Ibuprofen)

  • Solvents (this compound, DMSO, NMP, Transcutol®)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the test compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility of the compound in the solvent.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is commonly used to evaluate the percutaneous absorption of drugs from topical formulations.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Test formulation (drug dissolved in EGDA or alternative solvents)

  • Syringes and needles for sampling

  • HPLC system for analysis

Procedure:

  • Prepare the excised skin by removing any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibrate the system to the desired temperature (typically 32°C to mimic skin surface temperature).

  • Apply a known amount of the test formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with fresh, pre-warmed receptor solution.

  • Analyze the concentration of the drug in the collected samples using a validated HPLC method.

  • At the end of the experiment, dismount the skin, and if required, analyze the drug content in the different skin layers (stratum corneum, epidermis, dermis).

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.

Visualizing Workflows and Pathways

To provide a clearer understanding of the contexts in which solvent selection is crucial, the following diagrams illustrate a typical drug development workflow and a key signaling pathway relevant to drug discovery.

DrugDevelopmentWorkflow Discovery Drug Discovery & Target ID Preclinical Preclinical Development Discovery->Preclinical Lead Optimization IND IND Filing Preclinical->IND Safety & Tox Studies Phase1 Phase I (Safety) IND->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large Scale) Phase2->Phase3 NDA NDA Filing Phase3->NDA Approval FDA Review & Approval NDA->Approval PostMarket Post-Market Surveillance Approval->PostMarket

Caption: A simplified workflow of the drug development process.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: The EGFR signaling pathway, a key target in cancer drug discovery.

Conclusion

This compound presents a compelling profile as a solvent for various research and development applications, particularly due to its favorable environmental and safety characteristics. While it demonstrates good solvency for a range of compounds, direct comparative data against common alternatives like DMSO and NMP in specific drug formulation contexts is still emerging. The provided experimental protocols and comparative data aim to equip researchers with the necessary tools and information to validate the use of EGDA in their specific applications. Further experimental investigation is encouraged to fully elucidate its performance, especially in areas such as drug solubility and skin permeation enhancement.

References

Comparative Study of Reaction Kinetics in Ethylene Glycol Diacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of catalytic pathways and their kinetic parameters for the synthesis of Ethylene (B1197577) Glycol Diacetate (EGDA), an environmentally friendly solvent with broad applications in coatings, inks, and resins. This guide provides researchers, scientists, and drug development professionals with a comparative overview of reaction kinetics for the synthesis of EGDA through different catalytic methods. The data presented is compiled from various studies to facilitate an objective comparison of catalyst performance and reaction conditions.

Comparative Kinetic Data

The synthesis of ethylene glycol diacetate from ethylene glycol and acetic acid is a consecutive reversible reaction. The process involves the initial formation of ethylene glycol monoacetate (EGMA), which then reacts further with acetic acid to produce this compound (EGDA). The efficiency of this process is highly dependent on the catalyst used and the reaction conditions. Below is a summary of quantitative kinetic data from studies employing different catalysts.

Catalyst SystemReactionKinetic ModelReaction StepActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)
Supported Ionic Liquid EsterificationPseudo-homogeneousEG + HAc ↔ EGMA + H₂O45.31.17 x 10⁵
EGMA + HAc ↔ EGDA + H₂O53.22.89 x 10⁶
Cation Exchange Resin (Seralite SRC-120) EsterificationLangmuir-Hinshelwood-Hougen-Watson (LHHW)EG + HAc → EGMA + H₂O58.91.02 x 10⁷
EGMA + HAc → EGDA + H₂O65.44.31 x 10⁸
Acidic Ion-Exchange Resin (NKC-9) TransesterificationPseudo-homogeneousEG + MA ↔ EGMA + MeOHNot specifiedNot specified
EGMA + MA ↔ EGDA + MeOHNot specifiedNot specified

HAc: Acetic Acid, EG: Ethylene Glycol, EGMA: Ethylene Glycol Monoacetate, EGDA: this compound, MA: Methyl Acetate, MeOH: Methanol

Reaction Pathway and Experimental Workflow

The synthesis of this compound from ethylene glycol and acetic acid proceeds through a two-step esterification process. The following diagrams illustrate the reaction pathway and a general experimental workflow for a kinetic study.

ReactionPathway cluster_step1 Step 1: Monoesterification cluster_step2 Step 2: Diesterification EG Ethylene Glycol (EG) EGMA Ethylene Glycol Monoacetate (EGMA) EG->EGMA + HAc HAc1 Acetic Acid (HAc) H2O1 Water (H₂O) EGMA->H2O1 - H₂O EGDA Ethylene Glycol Diacetate (EGDA) EGMA->EGDA + HAc HAc2 Acetic Acid (HAc) H2O2 Water (H₂O) EGDA->H2O2 - H₂O

Caption: Reaction pathway for the two-step synthesis of EGDA.

ExperimentalWorkflow Reactants Prepare Reactant Mixture (Ethylene Glycol, Acetic Acid) Reactor Charge Batch Reactor with Reactants and Catalyst Reactants->Reactor Heating Heat to Desired Temperature with Stirring Reactor->Heating Sampling Collect Samples at Timed Intervals Heating->Sampling Analysis Analyze Samples (e.g., Gas Chromatography) Sampling->Analysis Data Determine Concentrations of Reactants and Products Analysis->Data Kinetics Calculate Reaction Rates and Kinetic Parameters Data->Kinetics

Caption: General experimental workflow for a kinetic study.

Experimental Protocols

The following is a representative experimental protocol for conducting a kinetic study on the esterification of ethylene glycol with acetic acid. This protocol is a synthesis of methodologies reported in the cited literature.

1. Materials:

  • Ethylene Glycol (EG)

  • Acetic Acid (HAc)

  • Catalyst (e.g., Seralite SRC-120, supported ionic liquid)

  • Internal standard for gas chromatography (e.g., n-heptane)

  • Nitrogen gas (for inert atmosphere)

2. Equipment:

  • Jacketed glass batch reactor with a condenser, mechanical stirrer, temperature probe, and sampling port.

  • Constant temperature bath.

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column.

  • Analytical balance.

  • Magnetic stirrer and hot plate.

3. Procedure:

  • Catalyst Preparation: The catalyst is pre-treated as per the specific requirements. For instance, ion exchange resins may be washed and dried to a constant weight.

  • Reaction Setup: The batch reactor is charged with a predetermined molar ratio of ethylene glycol and acetic acid. The total volume is kept constant for all experiments.

  • Initiation of Reaction: The mechanical stirrer is started, and the reactor is heated to the desired reaction temperature using the constant temperature bath. The reaction time is considered to start once the desired temperature is reached.

  • Sampling: Small aliquots of the reaction mixture are withdrawn at regular time intervals using a syringe. The samples are immediately quenched in an ice bath to stop the reaction.

  • Sample Analysis: The collected samples are analyzed by gas chromatography to determine the concentration of reactants (ethylene glycol, acetic acid) and products (ethylene glycol monoacetate, this compound). An internal standard is used for accurate quantification.

  • Data Analysis: The concentration-time data is used to determine the initial reaction rates. These rates are then used to fit a suitable kinetic model (e.g., pseudo-homogeneous, LHHW) to determine the rate constants and activation energies. The effect of various parameters such as temperature, catalyst loading, and reactant molar ratio can be investigated by performing a series of experiments.

This guide provides a foundational understanding of the reaction kinetics involved in the synthesis of this compound. For more in-depth information, researchers are encouraged to consult the full-text scientific literature on this topic.

A Comparative Environmental Assessment of Ethylene Glycol Diacetate and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Solvent Selection

In the pursuit of sustainable laboratory and manufacturing practices, the choice of solvent has emerged as a critical factor in minimizing environmental impact. This guide provides a comprehensive comparison of the environmental and toxicological profiles of Ethylene Glycol Diacetate (EGDA) against a range of commonly used solvents. The data presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions that align with both performance requirements and environmental stewardship.

Quantitative Environmental Impact Assessment

The following table summarizes key environmental and toxicological data for EGDA and several alternative solvents. These parameters are crucial in assessing the potential impact of a solvent on various environmental compartments and human health.

SolventBiodegradability (OECD 301F, 28 days)Aquatic Toxicity - Fish (LC50, 96h)Aquatic Toxicity - Invertebrates (EC50, 48h)Aquatic Toxicity - Algae (EC50, 72h)Human Toxicity (LD50, oral rat)Volatile Organic Compound (VOC) Content (Vapor Pressure @ 20°C)
This compound (EGDA) Readily biodegradable[1]90 mg/L (Lepomis macrochirus)[1]No data availableNo data available6,850 mg/kg[2][3][4]0.2 mmHg[5][6]
Acetone (B3395972) Readily biodegradable[7]8,300 mg/L (Lepomis macrochirus)8,800 mg/L (Daphnia magna)8,300 mg/L (Pseudokirchneriella subcapitata)5,800 mg/kg184.5 mmHg[8]
Isopropanol (B130326) Readily biodegradable9,640 mg/L (Pimephales promelas)[3][9][10]13,299 mg/L (Daphnia magna)[9][11]>1,000 mg/L (Desmodesmus subspicatus)[9]5,045 mg/kg[12]33 mmHg[13][14]
Propylene Glycol Methyl Ether Acetate (PGMEA) Readily biodegradable[15][16]>100 mg/L (Oncorhynchus mykiss)>500 mg/L (Daphnia magna)>1,000 mg/L (Pseudokirchneriella subcapitata)8,532 mg/kg[17][18]3.8 mmHg
Methyl Ethyl Ketone (MEK) Readily biodegradable (98% in 28 days)[19]2,993 mg/L (Pimephales promelas)[19]308 mg/L (Daphnia magna)[20]1,972 mg/L (Pseudokirchneriella subcapitata)[20]2,737 mg/kg[7][19]78 mmHg[19]
Toluene (B28343) Readily biodegradable5.5 mg/L (Oncorhynchus mykiss)3.78 mg/L (Daphnia magna)12.5 mg/L (Pseudokirchneriella subcapitata)5,580 mg/kg[9]22 mmHg
Xylene (mixed isomers) Readily biodegradable[21]13.4 mg/L (Pimephales promelas)[22][23]3.82 mg/L (Daphnia magna)4.36 mg/L (Pseudokirchneriella subcapitata)4,300 mg/kg6.7 mmHg

Experimental Protocols

The data presented in this guide is derived from standardized testing methodologies designed to ensure reproducibility and comparability. Below are detailed summaries of the key experimental protocols referenced.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This method evaluates the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.

  • Test Setup: A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with a small amount of activated sludge from a sewage treatment plant. This mixture is placed in a sealed flask connected to a manometer.

  • Procedure: The flasks are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days. As microorganisms biodegrade the test substance, they consume oxygen, leading to a pressure drop within the sealed flask. This pressure change is measured by the manometer.

  • Data Analysis: The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[18][24]

Aquatic Toxicity Testing: OECD 201, 202, and 203

These guidelines are a suite of tests to determine the toxicity of a substance to key aquatic organisms.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effect of a substance on the growth of freshwater algae.

    • Test Organisms: Cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance.

    • Procedure: The algal cultures are incubated under controlled conditions of light and temperature for 72 hours.

    • Data Analysis: The growth of the algae is measured at intervals, and the concentration that inhibits growth by 50% (EC50) compared to a control group is determined.[25]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the acute toxicity of a substance to aquatic invertebrates.

    • Test Organisms: Young daphnids (Daphnia magna, less than 24 hours old) are exposed to various concentrations of the test substance.

    • Procedure: The daphnids are observed for immobilization after 24 and 48 hours.

    • Data Analysis: The concentration at which 50% of the daphnids are immobilized (EC50) is calculated.[4][26]

  • OECD 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of a substance to fish.

    • Test Organisms: A selected fish species (e.g., Zebrafish, Fathead Minnow) is exposed to a range of concentrations of the test substance.

    • Procedure: The fish are exposed for a period of 96 hours, and mortalities are recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) is determined.[27][28]

EPA Method 24: Determination of Volatile Organic Compound (VOC) Content

This method is used to determine the amount of volatile organic compounds in paints, inks, and other coatings.

  • Procedure: The method involves determining the total volatile content, water content, and density of the coating. The VOC content is then calculated by difference.

  • Analysis:

    • Volatile Content: A sample of the coating is heated in an oven to drive off volatile materials, and the weight loss is measured.

    • Water Content: Karl Fischer titration is typically used to determine the water content.

    • Density: The density of the coating is measured using a pycnometer or other density-measuring device.

  • Calculation: The VOC content is calculated as the mass of volatile material, less water and exempt compounds, per unit volume of the coating.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for a comprehensive environmental impact assessment of a solvent, from initial screening for biodegradability to detailed ecotoxicological evaluation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Aquatic Ecotoxicity Assessment cluster_2 Phase 3: Human Health & Air Quality Assessment cluster_3 Phase 4: Comprehensive Impact Analysis Biodegradability Ready Biodegradability (OECD 301F) Algae Algal Growth Inhibition (OECD 201) Biodegradability->Algae LCA Life Cycle Assessment Biodegradability->LCA Daphnia Daphnia Immobilisation (OECD 202) Algae->Daphnia Fish Fish Acute Toxicity (OECD 203) Daphnia->Fish Toxicity Human Toxicity (LD50 Data) Fish->Toxicity Fish->LCA VOC VOC Content (EPA Method 24 / Vapor Pressure) Toxicity->VOC VOC->LCA

Solvent Environmental Impact Assessment Workflow.

Conclusion

Based on the compiled data, this compound (EGDA) presents a favorable environmental profile compared to several widely used solvents, particularly aromatic hydrocarbons like toluene and xylene. Its ready biodegradability, lower aquatic toxicity, and significantly lower vapor pressure indicate a reduced potential for environmental persistence, harm to aquatic ecosystems, and contribution to air pollution. While solvents like acetone and isopropanol also exhibit ready biodegradability and relatively low toxicity, their higher vapor pressures suggest a greater potential for release into the atmosphere. Propylene Glycol Methyl Ether Acetate (PGMEA) also demonstrates a good environmental profile.

Ultimately, the selection of a solvent should be based on a holistic assessment of its performance in a specific application, alongside a thorough evaluation of its environmental and health impacts. This guide serves as a valuable resource for initiating such an assessment, encouraging a shift towards more sustainable chemical practices in research and development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. Ethylene (B1197577) glycol diacetate (EGDA), a compound with various industrial and pharmaceutical applications, requires robust analytical methods to ensure its purity, stability, and concentration in different matrices. This guide provides a comparative overview of the two primary chromatographic techniques used for the analysis of EGDA: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The focus is on the cross-validation of these methods, with detailed experimental protocols and performance data to aid in method selection and implementation.

Principle of Cross-Validation

Cross-validation of analytical methods involves comparing the results from two or more distinct analytical procedures to determine their equivalence for a specific application. This process is crucial for verifying the accuracy and reliability of a new or alternative method against an established one. In the context of EGDA analysis, this typically involves comparing a versatile and widely used technique like GC with a potentially complementary method such as HPLC.

Comparison of Analytical Methods

The choice between GC and HPLC for the analysis of ethylene glycol diacetate depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of the key performance characteristics of each method, extrapolated from data on ethylene glycol and related compounds.

Table 1: Comparison of GC-FID and RP-HPLC-UV for this compound Analysis

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle Separation of volatile compounds in the gas phase based on boiling point and polarity.Separation of compounds in the liquid phase based on their affinity for a nonpolar stationary phase.
Sample Volatility Required; EGDA is sufficiently volatile for GC analysis.Not required, making it suitable for a wider range of compounds.
Derivatization Generally not required for EGDA analysis.May be required to introduce a UV chromophore for sensitive detection.
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.5 - 5 µg/mL (with derivatization)
Limit of Quantification (LOQ) ~0.3 - 3 µg/mL~1.5 - 15 µg/mL (with derivatization)
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) < 5%< 5%
Typical Run Time 10 - 20 minutes15 - 30 minutes
Advantages High resolution, sensitive for volatile compounds, no derivatization needed.Versatile, suitable for non-volatile and thermally labile compounds.
Disadvantages Requires volatile and thermally stable analytes.May require derivatization for sensitive UV detection, potentially higher solvent consumption.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the analysis of this compound by GC-FID and RP-HPLC-UV.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the direct quantification of this compound in a variety of sample matrices.

1. Sample Preparation:

  • Accurately weigh a portion of the sample containing EGDA.

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, acetone) to a known volume in a volumetric flask.

  • If necessary, perform a liquid-liquid extraction to isolate EGDA from interfering matrix components.

  • Inject an aliquot of the final solution into the GC.

2. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of EGDA.

  • Linearity: Prepare a series of calibration standards of EGDA and inject them to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of EGDA.

  • Precision: Analyze multiple replicates of a sample to determine the repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of EGDA that can be reliably detected and quantified.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) Method

As this compound lacks a strong UV chromophore, derivatization is often necessary for sensitive detection.

1. Sample Preparation and Derivatization:

  • Accurately weigh a portion of the sample containing EGDA.

  • Dissolve the sample in a suitable solvent.

  • Derivatization (Example): React the sample with a derivatizing agent such as benzoyl chloride in an alkaline medium to form a UV-active derivative.

  • Neutralize the reaction mixture and extract the derivative into an organic solvent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC system.

2. RP-HPLC-UV Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at a wavelength appropriate for the derivative (e.g., 230 nm for benzoyl derivatives).

3. Validation Parameters to be Assessed:

  • The same validation parameters as for the GC-FID method should be assessed to ensure the method is fit for its intended purpose.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for the quantification of this compound.

CrossValidationWorkflow start Define Analytical Requirement (Quantification of EGDA) method_dev_gc Method Development & Optimization (GC-FID) start->method_dev_gc method_dev_hplc Method Development & Optimization (RP-HPLC-UV) start->method_dev_hplc validation_gc Method Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ method_dev_gc->validation_gc validation_hplc Method Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ method_dev_hplc->validation_hplc sample_analysis Analysis of the Same Batch of Samples by Both Validated Methods validation_gc->sample_analysis validation_hplc->sample_analysis data_comparison Statistical Comparison of Results (e.g., t-test, F-test) sample_analysis->data_comparison equivalence Equivalence Assessment data_comparison->equivalence conclusion Conclusion: Methods are equivalent and can be used interchangeably. equivalence->conclusion Results are statistically similar non_equivalence Conclusion: Methods are not equivalent. Investigate discrepancies. equivalence->non_equivalence Results are statistically different

Caption: Workflow for the cross-validation of GC and HPLC methods.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the analysis of this compound. GC-FID offers a direct and sensitive method for this volatile compound. RP-HPLC, while potentially requiring a derivatization step for enhanced UV detection, provides a versatile alternative, particularly for complex matrices or when analyzing non-volatile impurities simultaneously.

The cross-validation of these two methods, as outlined in this guide, is a rigorous approach to ensure the generation of reliable and accurate analytical data. By systematically developing, validating, and comparing the performance of both techniques, researchers and drug development professionals can confidently select the most appropriate method for their specific needs, thereby ensuring the quality and safety of their products.

A Comparative Guide to Green Solvent Alternatives for Ethylene Glycol Diacetate in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the pharmaceutical industry has intensified the search for green solvents that can replace traditional, often hazardous, ones without compromising performance. Ethylene (B1197577) glycol diacetate (EGDA), while considered a relatively eco-friendly solvent, has several greener alternatives that offer enhanced safety profiles and are derived from renewable resources.[1][2] This guide provides an objective comparison of EGDA and its promising green alternatives, supported by physicochemical data and standardized experimental protocols to aid in the selection of the most suitable solvent for drug development applications.

Comparative Analysis of Physicochemical Properties

The selection of a solvent is a critical step in pharmaceutical manufacturing, influencing reaction kinetics, product purity, and process safety.[3] The following table summarizes the key physicochemical properties of ethylene glycol diacetate and its potential green alternatives.

PropertyThis compound (EGDA)Glycerol (B35011) Triacetate (Triacetin)SolketalEthyl Lactate (B86563)Dimethyl Isosorbide (DMI)Cyrene (Dihydrolevoglucosenone)
CAS Number 111-55-7[4]102-76-1100-79-8[5]97-64-35306-85-453716-82-8[6]
Molecular Formula C6H10O4[7]C9H14O6C6H12O3[8]C5H10O3C8H14O4[9]C6H8O3[6]
Molecular Weight ( g/mol ) 146.14[10]218.21132.16[5]118.13174.20128.13[6]
Boiling Point (°C) 190-191[4]258-260188-189[11]15493-95[9]226[6]
Melting Point (°C) -31[4]3-26.4[12]-26-70[9]N/A
Flash Point (°C) 88[4]13880[12]53N/A108[6]
Density (g/cm³ at 20°C) 1.107[4]1.1561.066[5]1.031.161.247[6]
Water Solubility 160 g/L (Slightly Soluble)[10]58 g/LMiscible[11]Soluble[1]Soluble[2]Miscible[6]
Vapor Pressure (mmHg at 20°C) 0.2[10]<0.010.81.7N/A0.097
Toxicity Profile Low toxicity, LD50 (oral, rat) = 6.86 g/kg[2]Generally Recognized as Safe (GRAS)Low toxicity[13]Low toxicity, biodegradable[14]Low toxicity, safe for topical use[2]Non-toxic, non-mutagenic[15]
Renewable Origin NoYes (from Glycerol)Yes (from Glycerol)[8]Yes (from Lactic Acid)[14]Yes (from Sorbitol)[16]Yes (from Cellulose)[6]

Performance Comparison in Pharmaceutical Applications

The ideal green solvent should not only have a favorable environmental, health, and safety (EHS) profile but also exhibit comparable or superior performance to the solvent it replaces. Key performance indicators in drug development include the ability to dissolve active pharmaceutical ingredients (APIs), facilitate chemical reactions, and ease of removal during downstream processing.

Experimental Protocols

To facilitate a standardized comparison of these solvents in a laboratory setting, the following section details the methodologies for key experiments.

Protocol for Determining Active Pharmaceutical Ingredient (API) Solubility

This protocol outlines a standardized shake-flask method to determine the equilibrium solubility of an API in a given solvent.[18][19]

Objective: To determine the saturation concentration of an API in a test solvent at a specified temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Test solvents (EGDA and alternatives)

  • Analytical balance

  • Scintillation vials or sealed glass vials with magnetic stir bars

  • Thermostatically controlled shaker or stirring plate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the API to a pre-weighed vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is necessary to ensure saturation.[18][20]

  • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium. The time to reach equilibrium should be determined in preliminary studies.[21]

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solids.

  • Centrifuge the samples at high speed (e.g., 15,000 rpm) for 30 minutes to separate the undissolved solid from the saturated solution.[18]

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the API.[22]

  • Calculate the solubility of the API in the solvent, typically expressed in mg/mL or mol/L.

Protocol for In Vitro Cytotoxicity Testing (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and, consequently, the cytotoxicity of a substance.[23][24]

Objective: To evaluate the cytotoxic effects of the solvents on a relevant cell line (e.g., human liver cells, skin cells).

Materials:

  • Human cell line (e.g., HepG2, HaCaT)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Test solvents

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[24]

  • Prepare serial dilutions of the test solvents in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the test solvents. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[24]

  • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the solvent that causes 50% inhibition of cell growth).

Visualizing the Green Solvent Selection Process

The selection of a green solvent is a multi-faceted process that involves evaluating various criteria. The following diagram illustrates a logical workflow for this process in a pharmaceutical context.

Green_Solvent_Selection_Workflow start Start: Identify Need for Solvent (e.g., Synthesis, Formulation) define_req Define Performance Requirements (e.g., Solubility, Boiling Point, Polarity) start->define_req initial_screen Initial Screening of Potential Green Solvents define_req->initial_screen database_search Consult Solvent Selection Guides (e.g., CHEM21, Sanofi, GSK) initial_screen->database_search Input ehs_assess Assess Environmental, Health & Safety (EHS) Profile database_search->ehs_assess tech_eval Technical Evaluation: Experimental Testing ehs_assess->tech_eval Proceed if EHS is acceptable solubility_test API Solubility Testing tech_eval->solubility_test performance_test Reaction/Formulation Performance tech_eval->performance_test cytotox_test Cytotoxicity Testing tech_eval->cytotox_test process_consider Evaluate Process Considerations (e.g., Recovery, Recycling, Cost) solubility_test->process_consider performance_test->process_consider cytotox_test->process_consider final_selection Final Solvent Selection process_consider->final_selection end End: Implement Selected Solvent final_selection->end

Caption: Workflow for Green Solvent Selection in Pharmaceutical Development.

Conclusion

The transition to greener solvents is a critical component of sustainable pharmaceutical manufacturing. While this compound is a viable solvent, alternatives such as glycerol triacetate, solketal, ethyl lactate, dimethyl isosorbide, and cyrene offer significant advantages in terms of their renewable origins and favorable safety profiles. The choice of a specific solvent will ultimately depend on the specific requirements of the application, including the properties of the API and the nature of the chemical transformation or formulation. By utilizing the data and protocols presented in this guide, researchers and drug development professionals can make more informed and environmentally conscious decisions in their solvent selection processes.

References

Safety Operating Guide

Ethylene glycol diacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of ethylene (B1197577) glycol diacetate is critical for ensuring laboratory safety and environmental protection. As a combustible liquid that can be harmful to aquatic organisms, it requires a structured disposal plan that adheres to hazardous waste regulations.[1][2] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of ethylene glycol diacetate waste safely and in compliance with regulations.

Immediate Safety and Handling Protocols

Before handling this compound, it is essential to be aware of its properties and the necessary safety precautions. The substance is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[1][3]

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent skin and eye contact. This includes:

  • Eye/Face Protection: Wear tightly sealing safety goggles.[4]

  • Skin Protection: Use impervious gloves (such as nitrile or natural rubber), a chemical-resistant apron, and antistatic boots.[1][5]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[4]

Handling and Storage:

  • Handle the chemical in a well-ventilated area.[4]

  • Store containers in a dry, cool, and well-ventilated place, keeping them tightly closed.[5]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][5]

  • All equipment used when handling the product must be grounded to prevent static discharge.[2]

This compound Properties and Safety Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[5]
CAS Number 111-55-7[1]
Physical State Colorless Liquid[4]
Boiling Point 186-187 °C (367-369 °F)[4]
Flash Point 88 °C (191 °F)[4]
Lower/Upper Explosion Limit 1.6% / 8.4% (by volume)[4]
Oral Toxicity (LD50 Rat) 6.86 g/kg[4]
Aquatic Toxicity (LC50) 90 ppm / 96 hr (Bluegill Sunfish)[4]

Spill Response Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition, such as sparks, open flames, and hot surfaces, from the area.[2]

  • Ensure Ventilation: Make sure the area is well-ventilated.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[4] Do not allow the chemical to enter surface water or the sanitary sewer system.[1][3]

  • Absorb the Spill: Use an inert material (e.g., dry sand or earth) to absorb the spill. Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][3]

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent materials and contaminated PPE, must be treated as hazardous waste and disposed of accordingly.[6]

Step-by-Step Disposal Procedure

This compound must be disposed of as hazardous waste.[1] Disposal through sewer systems or as regular trash is prohibited.[3][7] The following procedure outlines the required steps, adhering to regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Step 1: Waste Identification and Classification The first step is to identify the material as a hazardous waste.[10] Any unused this compound that is no longer needed, or any material contaminated with it (e.g., from a spill), is considered waste.[6] Due to its combustible nature and potential environmental hazards, it must be managed as hazardous waste.[1][11]

Step 2: Waste Accumulation and Segregation

  • Use Compatible Containers: Collect this compound waste in a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[7][12] Plastic containers are often preferred.[12]

  • Proper Labeling: As soon as waste accumulation begins, label the container clearly. The label must include the words "Hazardous Waste" and a detailed description of the contents.[12][13]

  • Segregation: Store the waste container separately from incompatible materials.[7]

  • Satellite Accumulation: Store the waste in a designated Satellite Accumulation Area at or near the point of generation.[12] Keep the container closed at all times except when adding waste.[6]

Step 3: Arrange for Disposal

  • Contact EHRS/EHS: Contact your institution's Environmental Health and Safety (EHRS or EHS) office to schedule a pickup for the hazardous waste.[12]

  • Approved Disposal Facility: The waste must be disposed of at an approved waste disposal plant, which typically involves industrial incineration.[1][3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Manifesting: For transport off-site, a hazardous waste manifest is required to track the waste from the generation point to its final disposal facility.[10]

Step 4: Empty Container Disposal Empty containers that held this compound must be managed properly.

  • Triple Rinsing: An empty container that held an acutely hazardous waste must be triple-rinsed with a suitable solvent (like water) before it can be disposed of as regular trash.[6]

  • Deface Labels: All chemical labels must be defaced or removed from the empty, rinsed container.[6]

  • Final Disposal: The cap should be removed, and the container can then be disposed of as regular trash.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EthyleneGlycolDiacetateDisposal cluster_generation Waste Generation & Characterization cluster_handling On-Site Handling & Storage cluster_disposal Disposal Pathway gen This compound (Unused, Contaminated, Spilled) is_waste Is it waste? gen->is_waste classify Classify as Hazardous Waste (Combustible Liquid) is_waste->classify Yes container Select Compatible, Leak-Proof Container classify->container labeling Label Container: 'Hazardous Waste' + Contents container->labeling storage Store in Satellite Accumulation Area (Segregated, Closed Lid) labeling->storage pickup Contact EHS for Pickup storage->pickup transport Transport via Certified Hauler (Manifest Required) pickup->transport facility Dispose at Approved Facility (e.g., Incineration Plant) transport->facility

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Ethylene glycol diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Ethylene Glycol Diacetate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency measures to ensure a safe laboratory environment.

Properties and Hazards

This compound is a colorless, combustible liquid with a mild odor.[1][2] While it has low acute toxicity, it can cause irritation to the eyes, skin, and respiratory tract.[3][4] It is crucial to handle this chemical with appropriate safety precautions to minimize exposure and risk.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C6H10O4
CAS Number 111-55-7[3]
Boiling Point 186 - 190°C (367 - 374°F)[5]
Flash Point 88 - 96°C (191 - 205°F)[3][6]
Density ~1.10 g/cm³[5]
Explosion Limits Lower: 1.6%, Upper: 8.4%[3]
NFPA Rating Health: 1, Flammability: 2, Instability: 0[1]

Note: No occupational exposure limits (PEL, TLV) have been established by OSHA, ACGIH, or NIOSH for this compound.[3]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[6]Protects against splashes and mild eye irritation.[3][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7] Wear a lab coat or other protective clothing to prevent skin contact.[3]Prevents potential skin irritation.[3]
Respiratory Protection Generally not required with adequate ventilation.[8] If ventilation is insufficient or if irritation occurs, use a NIOSH/MSHA approved respirator.[2][3]Protects against respiratory tract irritation from vapors or mists.[3]

Operational Plan: From Receipt to Disposal

Follow these step-by-step procedures for the safe handling of this compound in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, well-ventilated area.[3][5]

  • Keep containers tightly closed and away from heat, sparks, open flames, and other ignition sources.[9]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3][9]

Handling and Use
  • Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[7]

  • Ensure an eyewash station and safety shower are readily accessible.[7]

  • Don the appropriate PPE as specified in the table above before handling.

  • Avoid direct contact with skin and eyes and prevent inhalation of vapors.[3]

  • Wash hands thoroughly after handling the substance.[3]

Disposal of Waste
  • Waste containing this compound should be treated as hazardous waste.[10]

  • Collect all waste, including contaminated materials, in a clearly labeled, leak-proof container.[11]

  • Do not pour waste down the drain or dispose of it with regular trash.[11][12] Improper disposal can contaminate ground and surface water.[11]

  • Consult your institution's environmental health and safety (EHS) office for specific disposal protocols, which may include incineration or transport to a designated hazardous waste facility.[4][10]

  • Recycling is a viable option for used glycol and should be considered where available.[12]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation develops or persists, get medical aid.[3]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or other symptoms appear, seek medical attention.[3]

  • Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Get immediate medical aid.[3]

Spill Response Workflow

In the event of a spill, follow the workflow outlined below to ensure a safe and effective cleanup.

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area A->B C Alert Personnel & Remove Ignition Sources B->C D Don Appropriate PPE (Gloves, Goggles, Respirator if needed) C->D E Contain the Spill (Use absorbent dikes if large) D->E F Absorb Spill with Inert Material (e.g., sand, vermiculite) E->F G Collect Absorbed Material F->G H Place in a Labeled, Sealed Container for Hazardous Waste G->H I Clean Spill Area with Soap and Water H->I J Dispose of Waste via EHS Protocols H->J K Ventilate Area I->K

Caption: Workflow for responding to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.